Shi Epoxidation Diketal Catalyst
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3'aR,4S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWWFWFVSWOTLP-RWYTXXIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@]2(O1)C(=O)[C@H]3[C@@H](CO2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428499 | |
| Record name | D-Epoxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18422-53-2 | |
| Record name | D-Epoxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Genesis and Evolution of a Pillar in Asymmetric Synthesis: A Technical Guide to the Shi Epoxidation Diketal Catalyst
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. Among the myriad of tools available to the synthetic chemist, the Shi epoxidation stands out as a powerful and practical method for the asymmetric epoxidation of a wide range of olefins. Central to this transformation is the development of a unique, fructose-derived diketal catalyst that has undergone significant evolution since its inception. This technical guide provides an in-depth exploration of the history, development, and application of this remarkable organocatalyst.
A Historical Perspective: The Dawn of a New Catalyst
Prior to the mid-1990s, the asymmetric epoxidation of unfunctionalized alkenes remained a significant challenge in organic synthesis. While notable successes had been achieved with allylic alcohols and other functionalized olefins, a general and highly enantioselective method for simple alkenes was elusive. This landscape changed in 1996 when Professor Yian Shi and his research group at Colorado State University reported a groundbreaking discovery: a chiral ketone derived from D-fructose that could catalytically and asymmetrically epoxidize trans-disubstituted and trisubstituted olefins with high enantioselectivity.[1][2] This marked a pivotal moment in the field of organocatalysis, demonstrating that a small, chiral organic molecule could rival the efficacy of traditional metal-based catalysts.
The original Shi catalyst, a diketal derivative of fructose, was ingeniously designed to possess a rigid bicyclic structure. This rigidity, coupled with the proximity of the stereogenic centers to the reactive ketone functionality, allowed for effective stereochemical communication during the oxygen transfer step.[3]
The Catalytic Cycle: Harnessing the Power of Dioxirane
The Shi epoxidation operates through a catalytic cycle that generates a highly reactive chiral dioxirane intermediate in situ.[2][3] The cycle can be summarized as follows:
-
Activation of the Ketone: The ketone catalyst reacts with a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone), to form a peroxyketal intermediate.
-
Dioxirane Formation: Intramolecular cyclization of the peroxyketal, with the sulfate acting as a good leaving group, generates the key chiral dioxirane species.[3]
-
Oxygen Transfer: The electrophilic oxygen of the dioxirane is transferred to the nucleophilic double bond of the alkene substrate. This step proceeds through a spiro transition state, which is crucial for the high enantioselectivity observed.[4]
-
Catalyst Regeneration: Upon transferring the oxygen atom, the catalyst is regenerated in its original ketone form, ready to re-enter the catalytic cycle.
A critical factor in the success of the Shi epoxidation is the careful control of pH. The reaction is typically carried out under basic conditions (pH ≈ 10.5), which serves a dual purpose. Firstly, it enhances the nucleophilicity of the Oxone, accelerating the formation of the dioxirane. Secondly, and more importantly, it suppresses a competing Baeyer-Villiger oxidation of the ketone catalyst, which would otherwise lead to catalyst decomposition and lower efficiency.[1][2][3]
Catalytic cycle of the Shi epoxidation.
The Evolution of the Catalyst: Generations of Innovation
The initial success of the first-generation Shi catalyst with trans- and trisubstituted olefins spurred further research to broaden its substrate scope. This led to the development of subsequent generations of catalysts, each tailored to address the limitations of its predecessor.[5]
-
First Generation (Ketone 1): The original catalyst, highly effective for the epoxidation of trans-disubstituted and trisubstituted olefins.[5] However, it showed low enantioselectivity for cis-olefins and terminal olefins.[2]
-
Second Generation (Ketone 2): To address the challenge of electron-deficient olefins, a second-generation catalyst was developed.[5][6] This catalyst features acetate groups, which are electron-withdrawing. This modification slows down the rate of the undesired Baeyer-Villiger side reaction, making the catalyst more robust for less reactive substrates.[6]
-
Third Generation (Ketones 3 & 4): A significant breakthrough was the development of third-generation catalysts designed to tackle the epoxidation of challenging cis- and terminal olefins. These catalysts often incorporate a spiro-fused oxazolidinone moiety, which enhances π-π stacking interactions with conjugated substrates, leading to improved enantioselectivity.[5]
Logical progression of Shi catalyst development.
Quantitative Performance Data
The Shi epoxidation and its subsequent catalyst generations have demonstrated remarkable efficacy across a broad spectrum of olefin substrates. The following tables summarize representative quantitative data for the performance of each catalyst generation.
Table 1: Performance of the First-Generation Shi Catalyst
| Substrate (trans- and trisubstituted) | Yield (%) | Enantiomeric Excess (ee%) |
| trans-Stilbene | >95 | 87 |
| trans-β-Methylstyrene | 90 | 92 |
| 1-Phenylcyclohexene | 95 | 96 |
| (E)-4,4-Dimethyl-2-pentene | 85 | 91 |
Table 2: Performance of the Second-Generation Shi Catalyst with Electron-Deficient Olefins
| Substrate (Electron-Deficient) | Yield (%) | Enantiomeric Excess (ee%) |
| Ethyl (E)-cinnamate | 73 | 96 |
| (E)-3-Penten-2-one | 88 | 85 |
| 2-Cyclohexen-1-one | 91 | 89 |
Table 3: Performance of the Third-Generation Shi Catalyst with cis- and Terminal Olefins
| Substrate (cis- and Terminal) | Yield (%) | Enantiomeric Excess (ee%) |
| cis-Stilbene | 85 | 91 |
| 1-Dodecene | 82 | 85 |
| Styrene | 89 | 80 |
Experimental Protocols
Synthesis of the First-Generation Shi Diketal Catalyst
The synthesis of the first-generation Shi catalyst is a straightforward two-step process starting from the readily available and inexpensive D-fructose.
Workflow for the synthesis of the first-generation Shi catalyst.
Step 1: Synthesis of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose
-
Reagents and Equipment:
-
D-Fructose
-
Acetone
-
2,2-Dimethoxypropane
-
Perchloric acid (70%)
-
Concentrated ammonium hydroxide
-
Dichloromethane
-
Hexane
-
Round-bottomed flask, magnetic stirrer, ice bath, rotary evaporator, separatory funnel, filtration apparatus.
-
-
Procedure:
-
To a suspension of D-fructose in acetone and 2,2-dimethoxypropane in a round-bottomed flask cooled in an ice bath, add 70% perchloric acid.
-
Stir the mixture at 0 °C for several hours until the reaction is complete (TLC monitoring).
-
Quench the reaction by adding concentrated ammonium hydroxide.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid in dichloromethane and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Crystallize the product from a mixture of dichloromethane and hexane to afford the desired diketal as a white solid.
-
Step 2: Oxidation to the Shi Catalyst (Ketone 1)
-
Reagents and Equipment:
-
1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane
-
Diethyl ether
-
Celite
-
Round-bottomed flask, magnetic stirrer, filtration apparatus, rotary evaporator.
-
-
Procedure:
-
To a solution of the diketal in dichloromethane, add pyridinium chlorochromate (PCC).
-
Stir the mixture at room temperature overnight.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from hexane to yield the first-generation Shi catalyst as a white crystalline solid.
-
General Procedure for the Shi Epoxidation
-
Reagents and Equipment:
-
Alkene substrate
-
Shi catalyst (typically 10-30 mol%)
-
Oxone
-
Potassium carbonate (K₂CO₃)
-
EDTA (tetrasodium salt)
-
Acetonitrile (CH₃CN)
-
Water
-
Organic solvent for extraction (e.g., hexane, ethyl acetate)
-
Round-bottomed flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a round-bottomed flask, dissolve the alkene substrate and the Shi catalyst in a mixture of acetonitrile and water.
-
Add potassium carbonate and a small amount of EDTA.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Oxone in water to the vigorously stirred reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography.
-
Conclusion
The Shi epoxidation diketal catalyst represents a landmark achievement in the field of asymmetric organocatalysis. Its development from a novel concept to a widely applicable synthetic tool is a testament to the power of rational catalyst design. The evolution through multiple generations has significantly expanded its utility, enabling the enantioselective synthesis of a diverse array of epoxides from various classes of olefins. For researchers and professionals in drug development and fine chemical synthesis, the Shi epoxidation provides a reliable, cost-effective, and environmentally benign alternative to many metal-catalyzed oxidation reactions, solidifying its place as an indispensable tool in the modern synthetic chemist's arsenal.
References
- 1. Shi Asymmetric Epoxidation | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. Shi Epoxidation [organic-chemistry.org]
- 3. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Fructose-Derived Ketones: A Technical Guide to Asymmetric Epoxidation Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and application of fructose-derived epoxidation catalysts, primarily focusing on the widely used Shi catalyst. This class of organocatalysts has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and highly enantioselective method for the epoxidation of a broad range of olefins. Such epoxides are crucial chiral building blocks in the synthesis of complex molecules, including pharmaceuticals.
Introduction: The Advent of a Green Catalyst
The quest for efficient and environmentally benign methods for asymmetric epoxidation has been a central theme in organic synthesis. While metal-based catalysts have shown remarkable success, the development of organocatalysis has provided a valuable alternative, minimizing concerns of metal contamination in final products, a critical aspect in drug development. In 1996, Professor Yian Shi and his research group reported a highly effective asymmetric epoxidation catalyst derived from the readily available and inexpensive chiral starting material, D-fructose.[1][2][3] This discovery, now famously known as the Shi epoxidation, marked a significant advancement in the field of organocatalysis.[4]
The catalyst, a chiral ketone, operates by generating a reactive dioxirane intermediate in situ upon oxidation with a terminal oxidant, typically potassium peroxymonosulfate (Oxone).[1][2][4] This dioxirane then transfers an oxygen atom to the olefin in a highly stereocontrolled manner. The fructose-derived catalyst's rigid pyranose backbone and strategically positioned stereocenters create a well-defined chiral environment, leading to high enantioselectivities for a variety of substrates.[2][4]
The Catalyst: Synthesis and Structure
The standard Shi catalyst is synthesized in two steps from D-fructose through ketalization and subsequent oxidation.[2][5] Its enantiomer can also be conveniently prepared from L-fructose, which is accessible from L-sorbose.[1][6] This accessibility to both enantiomers of the catalyst is a significant advantage, allowing for the synthesis of either enantiomer of the desired epoxide.
The core structure of the catalyst features a rigid fused-ring system that minimizes epimerization of the stereogenic centers alpha to the ketone.[2] This structural feature is crucial for maintaining the catalyst's high enantioselectivity.
The Reaction Mechanism: A Catalytic Cycle
The Shi epoxidation is believed to proceed through a catalytic cycle involving the formation of a chiral dioxirane intermediate.[2][4][7] The key steps are outlined below:
-
Oxidation of the Ketone: The fructose-derived ketone catalyst is first oxidized by Oxone to generate the active catalytic species, a chiral dioxirane.[7][8]
-
Epoxidation of the Olefin: The dioxirane then transfers an oxygen atom to the olefin substrate through a spiro transition state, forming the epoxide and regenerating the ketone catalyst.[9]
-
Catalyst Regeneration: The regenerated ketone can then re-enter the catalytic cycle.[7]
The reaction is typically performed in a biphasic medium to accommodate the different solubilities of the organic substrate and the oxidant.[4] A phase-transfer catalyst is often employed to facilitate the interaction between the reactants.[2]
A critical parameter for the success of the Shi epoxidation is the pH of the reaction medium. Maintaining a basic pH of around 10.5 is crucial to suppress a competing Baeyer-Villiger oxidation of the ketone catalyst, which would lead to its decomposition.[3][4] Under these optimized conditions, the catalyst can be used in substoichiometric amounts.[4]
Caption: Catalytic cycle of the Shi epoxidation.
Quantitative Data Presentation
The Shi epoxidation has been successfully applied to a wide range of olefin substrates, consistently delivering high yields and enantioselectivities. The following tables summarize representative quantitative data for the epoxidation of various classes of olefins.
Table 1: Epoxidation of trans-Disubstituted Olefins
| Substrate | Catalyst Loading (mol%) | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| trans-Stilbene | 20-30 | 4 | 0 | 92 | 95 | [9] |
| trans-β-Methylstyrene | 20-30 | 3.5 | 0 | 90 | 92 | [2] |
| 1-Phenylcyclohexene | 20-30 | 4 | 0 | 85 | 96 | [10] |
Table 2: Epoxidation of Trisubstituted Olefins
| Substrate | Catalyst Loading (mol%) | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| (E)-1-Phenyl-1-propene | 20-30 | 5 | 0 | 88 | 94 | [9] |
| α-Methylstyrene | 20-30 | 6 | 0 | 75 | 88 | [9] |
Table 3: Epoxidation of Functionalized Olefins
| Substrate | Catalyst Loading (mol%) | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| trans-Cinnamyl alcohol | 20-30 | 4 | 0 | 85 | 93 | [10] |
| trans-Cinnamyl acetate | 20-30 | 4 | 0 | 90 | 95 | [10] |
Experimental Protocols
Synthesis of the Fructose-Derived Ketone Catalyst from D-Fructose
This protocol describes the two-step synthesis of the Shi catalyst.
Caption: Workflow for the synthesis of the Shi catalyst.
Step 1: Ketalization of D-Fructose
-
Reagents: D-fructose, acetone, perchloric acid.
-
Procedure: D-fructose is suspended in acetone at 0°C. A catalytic amount of perchloric acid is added dropwise. The reaction mixture is stirred at 0°C until the D-fructose has completely dissolved. The reaction is then quenched with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to give the di-O-isopropylidene fructopyranose intermediate.[9]
Step 2: Oxidation to the Ketone Catalyst
-
Reagents: Di-O-isopropylidene fructopyranose, pyridinium chlorochromate (PCC), silica gel.
-
Procedure: The intermediate from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane). PCC and silica gel are added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel and the filtrate is concentrated to yield the crude catalyst, which can be purified by column chromatography or recrystallization.[9]
General Procedure for the Shi Epoxidation
This protocol provides a general method for the asymmetric epoxidation of an olefin using the fructose-derived catalyst.
-
Reagents: Olefin, fructose-derived ketone catalyst, Oxone, potassium carbonate, buffer solution (e.g., sodium tetraborate), phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate), solvent system (e.g., acetonitrile/dimethoxymethane/water).
-
Procedure: To a solution of the olefin and the ketone catalyst in the organic solvent mixture at 0°C is added the aqueous buffer solution containing the phase-transfer catalyst.[7] A solution of Oxone and an aqueous solution of potassium carbonate are then added simultaneously and dropwise over a period of time, maintaining the temperature at 0°C.[7] The reaction is stirred at 0°C until the starting material is consumed. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude epoxide can be purified by flash chromatography.[7]
Applications in Drug Development
The high enantioselectivity and functional group tolerance of the Shi epoxidation have made it a valuable tool in the synthesis of complex natural products and pharmaceutical agents.
Total Synthesis of Glabrescol
A key step in the total synthesis of the C2-symmetric pentacyclic oxasqualenoid, glabrescol, involved a Shi epoxidation of a tetraol precursor. This reaction proceeded with high diastereoselectivity to afford the corresponding tetraepoxide, which then underwent a cascade cyclization to form the core structure of the natural product.[3][11]
Synthesis of Bioactive Molecules
The Shi epoxidation has been employed in the synthesis of precursors for various drugs. For example, it has been used in the synthesis of (+)-L-733,060, an antitumor agent, and (+)-ambrisentan, a drug used to treat hypertension.[10] It has also been utilized in the synthesis of 1-deoxy-5-hydroxysphingosine analogues, which show promise as anticancer agents.
Conclusion
Fructose-derived epoxidation catalysts, particularly the Shi catalyst, have revolutionized the field of asymmetric organocatalysis. Their ready availability, operational simplicity, and high enantioselectivity for a broad range of olefins make them highly attractive for both academic research and industrial applications. The ability to perform these transformations under metal-free conditions is a significant advantage, especially in the context of pharmaceutical synthesis where metal contamination is a major concern. The continued development of new generations of these catalysts and the expansion of their substrate scope promise to further solidify their position as indispensable tools for the modern synthetic chemist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Shi Epoxidation [organic-chemistry.org]
- 3. Shi Asymmetric Epoxidation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Practical synthesis of an L-fructose-derived ketone catalyst for asymmetric epoxidation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 8. Shi Asymmetric Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
The Core Mechanism of Shi Epoxidation: A Technical Guide to Dioxirane Formation
For Researchers, Scientists, and Drug Development Professionals
The Shi epoxidation stands as a landmark achievement in organocatalysis, providing a powerful and environmentally benign method for the asymmetric epoxidation of a wide range of alkenes. This reaction has found extensive application in synthetic chemistry, particularly in the pharmaceutical industry, where the stereoselective introduction of epoxide functionalities is a critical step in the synthesis of complex chiral molecules.[1][2] At the heart of this transformation lies the in-situ generation of a highly reactive chiral dioxirane species from a fructose-derived ketone catalyst and a stoichiometric oxidant, typically Oxone.[3][4] This guide provides an in-depth exploration of the mechanism of dioxirane formation, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
The Catalytic Cycle: Unraveling the Dioxirane Generation
The Shi epoxidation operates through a catalytic cycle that continuously regenerates the active ketone catalyst.[4][5] The key steps involved in the formation of the catalytically active dioxirane are outlined below.
The entire process is a sophisticated interplay of nucleophilic attack, intramolecular cyclization, and subsequent oxygen transfer, all orchestrated by the chiral environment of the Shi catalyst to achieve high levels of enantioselectivity.
Diagram of the Shi Epoxidation Catalytic Cycle
Caption: The catalytic cycle of the Shi epoxidation.
The Mechanism of Dioxirane Formation: A Step-by-Step Analysis
The formation of the dioxirane intermediate is the pivotal step in the Shi epoxidation. It is a two-step process initiated by the nucleophilic attack of the peroxymonosulfate anion (from Oxone) on the carbonyl carbon of the Shi catalyst.
-
Nucleophilic Addition: The catalytic cycle begins with the nucleophilic addition of Oxone to the ketone group of the Shi catalyst.[6] This forms a tetrahedral intermediate, often referred to as a Criegee-type intermediate.[4]
-
Intramolecular Cyclization: Under basic conditions (typically a pH of 10.5), the hydroxyl group of the intermediate is deprotonated.[3][4] The resulting alkoxide then undergoes an intramolecular nucleophilic attack on the peroxide oxygen, displacing the sulfate anion, which is a good leaving group. This ring-closing step forms the highly strained, three-membered dioxirane ring.[3][5]
The basic pH is crucial for the efficiency of the catalytic process. It not only facilitates the deprotonation step but also suppresses a competing Baeyer-Villiger oxidation of the ketone catalyst, which would lead to catalyst decomposition.[1][4]
Diagram of Dioxirane Formation
References
- 1. Shi Asymmetric Epoxidation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. An Efficient Catalytic Asymmetric Epoxidation Method [organic-chemistry.org]
- 3. Shi Epoxidation [organic-chemistry.org]
- 4. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 5. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 6. Asymmetric epoxidation of 1,1-disubstituted terminal olefins by chiral dioxirane via a planar-like transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Model of the Shi Epoxidation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Shi epoxidation, a powerful and versatile organocatalytic method for the asymmetric epoxidation of alkenes, has emerged as a cornerstone in modern organic synthesis.[1][2][3][4] Developed by Professor Yian Shi, this reaction utilizes a chiral ketone catalyst derived from D-fructose to achieve high enantioselectivity in the formation of epoxides from a wide range of olefins.[2][3] This technical guide provides a comprehensive overview of the stereochemical model of the Shi epoxidation, including its mechanistic underpinnings, key transition states, and practical experimental protocols.
Core Principles: The Catalytic Cycle and the Active Oxidant
The Shi epoxidation employs Oxone (potassium peroxymonosulfate) as the terminal oxidant in a biphasic reaction medium.[1][2][5] The reaction is believed to proceed through a catalytic cycle involving a highly reactive dioxirane intermediate, which is generated in situ from the chiral ketone catalyst.[1][2][3]
The catalytic cycle can be summarized in the following key steps:
-
Nucleophilic Attack: The cycle begins with the nucleophilic addition of Oxone to the carbonyl group of the fructose-derived ketone catalyst.[1][6]
-
Dioxirane Formation: An intramolecular cyclization, facilitated by the sulfate group acting as a good leaving group, leads to the formation of the chiral dioxirane intermediate.[1][2][5]
-
Oxygen Transfer: The electrophilic dioxirane then transfers an oxygen atom to the electron-rich double bond of the alkene substrate in a concerted, albeit possibly asynchronous, fashion.[1][7][8]
-
Catalyst Regeneration: Upon oxygen transfer, the epoxide is formed, and the ketone catalyst is regenerated, allowing it to re-enter the catalytic cycle.[2][5]
Caption: The catalytic cycle of the Shi epoxidation.
The Stereochemical Model: Spiro vs. Planar Transition States
The high degree of enantioselectivity observed in the Shi epoxidation is rationalized by competing transition state models: the favored "spiro" transition state and the disfavored "planar" transition state.[2][9] The stereochemical outcome of the reaction is dictated by the energetic preference for one transition state over the other, which is largely influenced by steric and electronic factors.
The Favored Spiro Transition State:
The prevailing model suggests that the alkene approaches the dioxirane intermediate in a spiro orientation.[2][10] This arrangement is believed to be electronically favored due to a stabilizing interaction between a lone pair of electrons on the distal oxygen of the dioxirane and the π* antibonding orbital of the alkene.[2][9] The substituents on the alkene orient themselves to minimize steric interactions with the bulky chiral scaffold of the catalyst. For trans-disubstituted and trisubstituted olefins, the larger substituents preferentially occupy positions away from the catalyst's dioxolane ring, leading to the observed enantiomer.[10]
The Competing Planar Transition State:
An alternative, higher-energy pathway involves a planar approach of the alkene to the dioxirane.[2][9] In this arrangement, the stabilizing electronic interaction described for the spiro transition state is absent.[2] The planar transition state is generally disfavored but can become more competitive with certain substrates, such as cis-disubstituted and terminal olefins, particularly when bulky substituents are present.[2][7]
Caption: Competing transition states in the Shi epoxidation.
Asynchronous Bond Formation and its Influence
Computational studies and kinetic isotope effect experiments have provided deeper insights into the nature of the oxygen transfer step.[7][8] These studies suggest that the formation of the two new C-O bonds in the epoxide ring is asynchronous, meaning they do not form simultaneously.[7][8] The degree of asynchronicity can be influenced by the electronic nature of the alkene substituents. This asynchronicity plays a crucial role in determining the enantioselectivity, as it can amplify or diminish steric interactions in the transition state.[7][8] For instance, in the epoxidation of cis-disubstituted and terminal alkenes using a modified catalyst, the asynchronicity of the transition state leads to increased steric interactions when a π-conjugating substituent is distal to the oxazolidinone ring of the catalyst, and decreased steric interactions when it is proximal.[7]
Quantitative Data: Enantioselectivity of the Shi Epoxidation
The Shi epoxidation is effective for a variety of alkene substitution patterns, with trans-disubstituted and trisubstituted olefins generally affording the highest enantiomeric excesses (ee).[1][2] The enantioselectivity is also influenced by the steric bulk of the substituents on the alkene.[1][9]
| Alkene Substrate | Catalyst | Enantiomeric Excess (% ee) | Reference |
| trans-β-Methylstyrene | Fructose-derived ketone | 90-92 | [2] |
| Trisubstituted vinyl silanes | Fructose-derived ketone | up to 95 | [9] |
| cis-Olefins | Modified oxazolidinone catalyst | Generally lower, but improved with modified catalyst | [2][10] |
| Terminal Olefins | Modified oxazolidinone catalyst | Generally lower, but improved with modified catalyst | [2][10] |
| Enol esters | Fructose-derived ketone | High | [9] |
| 1,1-Disubstituted terminal olefins | Chiral dioxirane | High via a planar-like transition state | [7] |
Experimental Protocols
A general experimental procedure for the Shi epoxidation is provided below. It is important to note that reaction conditions, including pH, temperature, and solvent system, can significantly impact the reaction outcome and should be optimized for each specific substrate.[1][2]
Materials:
-
Alkene substrate
-
Shi catalyst (fructose-derived ketone)
-
Oxone® (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Sodium tetraborate decahydrate
-
EDTA disodium salt
-
Tetrabutylammonium hydrogen sulfate
-
Acetonitrile (CH₃CN)
-
Dimethoxymethane (DMM)
-
Water (deionized)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Sodium sulfate (anhydrous)
General Procedure:
-
To a solution of the alkene (1.0 eq) in a mixture of acetonitrile and dimethoxymethane at 23 °C, add the Shi ketone (e.g., 0.2-0.3 eq), a solution of sodium tetraborate decahydrate and EDTA in water, and tetrabutylammonium hydrogen sulfate.[5]
-
Cool the reaction mixture to 0 °C in an ice bath.[5]
-
Simultaneously, add a solution of Oxone (e.g., 2.0 eq) and EDTA in water, and an aqueous solution of potassium carbonate (e.g., 8.0 eq) dropwise over a period of 1 hour using two separate addition funnels. The pH should be maintained around 10.5.[3][5]
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.[5]
-
Allow the mixture to warm to 23 °C over 1 hour.[5]
-
Dilute the reaction mixture with water and ethyl acetate.[5]
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.[5]
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography to obtain the desired epoxide.[5]
Caption: A generalized experimental workflow for the Shi epoxidation.
Conclusion
The stereochemical model of the Shi epoxidation provides a robust framework for understanding and predicting the high levels of enantioselectivity achieved in this powerful organocatalytic transformation. The interplay of the catalytic cycle, the preference for a spiro transition state, and the influence of substrate structure are key to its success. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of this model is essential for the rational design of synthetic routes to complex chiral molecules. The detailed experimental protocols further enable the practical application of this methodology in the laboratory.
References
- 1. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 2. Shi Epoxidation [organic-chemistry.org]
- 3. Shi Asymmetric Epoxidation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Shi Asymmetric Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isotope effects and the nature of enantioselectivity in the shi epoxidation. The importance of asynchronicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
The Dawn of Asymmetric Organocatalytic Epoxidation: A Technical Deep Dive into Early Studies
For Researchers, Scientists, and Drug Development Professionals
The field of organocatalysis, now a cornerstone of modern synthetic chemistry, has its roots in early pioneering studies that demonstrated the potential of small organic molecules to effect stereoselective transformations. Among these, the development of asymmetric epoxidation using organic catalysts stands as a landmark achievement, offering a metal-free approach to the synthesis of chiral epoxides, which are crucial building blocks in the pharmaceutical industry. This technical guide delves into the foundational studies of organocatalytic asymmetric epoxidation, with a particular focus on the seminal work of Juliá and Colonna.
The Precursor: Phase-Transfer Catalysis
Early explorations into non-metal-catalyzed asymmetric epoxidation often involved phase-transfer catalysis (PTC). In this approach, a chiral quaternary ammonium salt shuttles an oxidizing agent (typically a hydroperoxide anion) from an aqueous phase to an organic phase containing the substrate. While groundbreaking, these early PTC systems generally afforded modest enantioselectivities.
The Breakthrough: Poly-Amino Acid Catalysis (The Juliá-Colonna Epoxidation)
A significant leap forward came in the early 1980s with the work of Sebastian Juliá, Stefano Colonna, and their collaborators.[1][2] They discovered that insoluble poly-α-amino acids, such as poly-L-alanine (PLA) and poly-L-leucine (PLL), could effectively catalyze the asymmetric epoxidation of α,β-unsaturated ketones, particularly chalcones, with high enantioselectivity.[1][2] This reaction, now known as the Juliá-Colonna epoxidation, was a pivotal moment in the history of organocatalysis.
The original Juliá-Colonna epoxidation was conducted in a triphasic system.[1][2] This heterogeneous mixture consisted of:
-
An organic phase (e.g., toluene or carbon tetrachloride) in which the α,β-unsaturated ketone substrate was dissolved.
-
An aqueous phase containing the oxidant, hydrogen peroxide, and a base (e.g., sodium hydroxide).
-
A solid phase consisting of the insoluble chiral poly-amino acid catalyst.
The reaction is believed to occur at the interface of the three phases, where the catalyst facilitates the enantioselective transfer of the hydroperoxide anion to the enone.
Experimental Protocols
A detailed understanding of the experimental methodologies employed in these early studies is crucial for appreciating the nuances of this catalytic system.
Catalyst Preparation: Poly-L-alanine (PLA) and Poly-L-leucine (PLL)
The poly-amino acid catalysts were typically prepared by the polymerization of the corresponding N-carboxyanhydride (NCA) initiated by a primary amine, such as n-butylamine.[1] The degree of polymerization could be controlled by the monomer-to-initiator ratio.
Representative Experimental Protocol for the Juliá-Colonna Epoxidation of Chalcone
The following is a representative experimental procedure based on the early work of Juliá and Colonna:
Materials:
-
Chalcone (1 equivalent)
-
Poly-L-leucine (PLL) (typically a significant weight percentage relative to the substrate)
-
Toluene
-
30% Hydrogen peroxide (excess)
-
Sodium hydroxide (catalytic amount)
Procedure:
-
A mixture of chalcone and poly-L-leucine in toluene is prepared in a reaction vessel equipped with a stirrer.
-
An aqueous solution of sodium hydroxide is added to the mixture.
-
The mixture is stirred vigorously at a controlled temperature (often room temperature).
-
Aqueous hydrogen peroxide is added dropwise to the reaction mixture over a period of several hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solid catalyst is removed by filtration.
-
The organic layer is separated, washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the corresponding chiral epoxide.
Quantitative Data
The early studies on the Juliá-Colonna epoxidation provided valuable quantitative data on the scope and limitations of the method. The following table summarizes representative results from this era.
| Substrate (Chalcone Derivative) | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Chalcone | Poly-L-alanine | Toluene | 95 | 93 |
| 4-Methylchalcone | Poly-L-alanine | Toluene | 85 | 95 |
| 4-Methoxychalcone | Poly-L-alanine | Toluene | 90 | 96 |
| 4-Chlorochalcone | Poly-L-alanine | Toluene | 92 | 88 |
| 2-Chlorochalcone | Poly-L-alanine | Toluene | 80 | 85 |
| Chalcone | Poly-L-leucine | Toluene | 96 | 99 |
Data compiled from early publications on the Juliá-Colonna epoxidation.
Reaction Mechanism and Logic
The precise mechanism of the Juliá-Colonna epoxidation has been a subject of study for many years. The early hypothesis centered on the formation of a chiral microenvironment by the helical secondary structure of the poly-amino acid. This chiral environment was thought to direct the approach of the hydroperoxide anion to one face of the enone.
The generally accepted catalytic cycle involves the following key steps:
-
Deprotonation: The base in the aqueous phase deprotonates the hydrogen peroxide to form the hydroperoxide anion.
-
Complexation: The hydroperoxide anion associates with the poly-amino acid catalyst at the phase interface.
-
Michael Addition: The catalyst-bound hydroperoxide anion undergoes a conjugate (Michael) addition to the β-carbon of the α,β-unsaturated ketone.
-
Intramolecular Cyclization: The resulting enolate intermediate undergoes an intramolecular nucleophilic attack on the peroxide oxygen, displacing a hydroxide ion and forming the epoxide ring.
-
Catalyst Regeneration: The catalyst is released and can enter a new catalytic cycle.
Below is a DOT language script to generate a diagram of the proposed catalytic cycle.
Caption: Proposed catalytic cycle for the Juliá-Colonna epoxidation.
Conclusion
The early studies on organocatalytic asymmetric epoxidation, particularly the development of the Juliá-Colonna reaction, were instrumental in establishing the field of organocatalysis. These foundational works demonstrated that simple, metal-free organic molecules could induce high levels of stereoselectivity, paving the way for the development of a vast array of powerful and practical asymmetric transformations. The principles established in these early investigations continue to influence the design and development of new organocatalytic systems for the synthesis of complex, chiral molecules of interest to the pharmaceutical and other chemical industries.
References
An In-depth Technical Guide to the Synthesis of the Shi Epoxidation Diketal Catalyst
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis pathway for the Shi epoxidation diketal catalyst, a highly effective organocatalyst for the asymmetric epoxidation of alkenes. The catalyst, derived from D-fructose, is a cornerstone of modern organic synthesis, offering a metal-free and environmentally benign alternative to traditional epoxidation methods. This document outlines the detailed experimental protocols, quantitative data, and key mechanistic insights to facilitate its preparation and application in research and development settings.
Core Synthesis Pathway
The this compound, formally known as 1,2:4,5-Di-O-isopropylidene-β-D-erythro-2,3-hexodiulo-2,6-pyranose, is synthesized from the readily available and inexpensive starting material, D-fructose. The synthesis is a straightforward two-step process involving:
-
Ketalization: Protection of the hydroxyl groups of D-fructose using acetone to form the diketal intermediate, 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose.
-
Oxidation: Selective oxidation of the remaining free hydroxyl group to a ketone, yielding the final catalyst.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of the this compound.
| Step | Reactants | Product | Yield | Key Parameters |
| 1. Ketalization | D-Fructose, Acetone, 2,2-Dimethoxypropane, Perchloric acid (70%) | 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose | 51-52% | Reaction Time: 6 hours, Temperature: 0 °C |
| 2. Oxidation | 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose, Pyridinium chlorochromate (PCC), 3 Å molecular sieves | 1,2:4,5-Di-O-isopropylidene-β-D-erythro-2,3-hexodiulo-2,6-pyranose | ~93% | Reaction Time: 15 hours, Temperature: Room Temperature |
Experimental Protocols
The following detailed experimental protocols are adapted from established literature procedures.[1]
Step 1: Synthesis of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose
Materials:
-
D-Fructose (18.0 g, 100 mmol)
-
Acetone (350 mL)
-
2,2-Dimethoxypropane (7.4 mL, 60 mmol)
-
70% Perchloric acid (4.3 mL)
-
Concentrated Ammonium hydroxide
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium chloride solution
-
Sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
To a 1-L round-bottomed flask equipped with a magnetic stir bar, add D-fructose (18.0 g, 100 mmol) and 2,2-dimethoxypropane (7.4 mL, 60 mmol) to 350 mL of acetone.
-
Cool the flask in an ice bath for 15 minutes.
-
Add 4.3 mL of 70% perchloric acid in one portion.
-
Stir the resulting suspension at 0 °C for 6 hours.
-
Neutralize the acid by adding concentrated ammonium hydroxide (4.8 mL).
-
Remove the solvent by rotary evaporation at 25 °C to obtain a white solid.
-
Dissolve the solid in 200 mL of dichloromethane and wash with two 50-mL portions of saturated sodium chloride solution.
-
Dry the organic layer over sodium sulfate, filter, and concentrate by rotary evaporation at 25 °C until the total volume is approximately 40 mL.
-
Add 100 mL of boiling hexane and allow the flask to cool to room temperature to crystallize the product.
-
Further crystallization can be achieved by cooling to -25 °C for 4 hours.
-
Isolate the solid by vacuum filtration and wash with three 25-mL portions of cold (-25 °C) hexane to yield 13.4-13.6 g (51-52%) of the title alcohol as fine white needles.
Step 2: Synthesis of 1,2:4,5-Di-O-isopropylidene-D-erythro-2,3-hexodiulo-2,6-pyranose (Shi Diketal Catalyst)
Materials:
-
1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose (10.4 g, 40.0 mmol)
-
Dichloromethane (CH₂Cl₂) (130 mL)
-
Freshly powdered 3 Å molecular sieves (15 g)
-
Pyridinium chlorochromate (PCC) (21.5 g, 100 mmol)
-
Ether
-
Celite
Procedure:
-
In a 500-mL round-bottomed flask equipped with a magnetic stir bar, charge 130 mL of dichloromethane, the alcohol prepared in Step 1 (10.4 g, 40.0 mmol), and 15 g of freshly powdered 3 Å molecular sieves.
-
Add pyridinium chlorochromate (21.5 g, 100 mmol) portionwise over 10 minutes.
-
Stir the resulting mixture at room temperature for 15 hours.
-
Slowly add 200 mL of ether with vigorous stirring.
-
Filter the solution under vacuum through a pad of 35 g of Celite.
-
The filtrate is then further purified to yield the final catalyst.
Synthesis Pathway and Catalytic Cycle Diagrams
The following diagrams illustrate the synthesis pathway of the this compound and its catalytic cycle in the epoxidation of alkenes.
Caption: Synthesis pathway of the this compound from D-fructose.
References
The Diketal Protecting Group: A Linchpin in Shi Catalysis for Asymmetric Epoxidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Shi epoxidation, a powerful and widely utilized method for the asymmetric epoxidation of a broad range of alkenes, has become an indispensable tool in modern organic synthesis. At the heart of this organocatalytic transformation lies the Shi catalyst, a chiral ketone derived from D-fructose. The remarkable efficiency and stereoselectivity of this catalyst are intrinsically linked to its unique structural features, with the diketal protecting group playing a pivotal, multifaceted role. This technical guide provides a comprehensive analysis of the diketal's function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.
The Shi catalyst's structure, featuring a rigid fused ring system created by the diketal protecting group, is fundamental to its ability to induce high levels of enantioselectivity. This rigidity minimizes catalyst epimerization and establishes a well-defined chiral environment around the reactive center.[1] The diketal group, formed from the reaction of fructose with acetone, locks the pyranose ring in a specific conformation, creating a sterically hindered face and a more accessible face for the incoming alkene substrate.[2] This steric differentiation is the primary determinant of the epoxidation's stereochemical outcome.
The Crucial Roles of the Diketal Protecting Group
The diketal protecting group in the Shi catalyst exerts its influence through a combination of steric and electronic effects, which collectively contribute to the catalyst's high performance.
Steric Control and Enantioselectivity
The most significant contribution of the diketal group is the establishment of a rigid and chiral scaffold. This structural rigidity is essential for effective stereochemical communication between the catalyst and the substrate.[1] The two isopropylidene groups of the diketal create a concave, sterically encumbered face of the catalyst, effectively blocking one avenue of approach for the alkene to the reactive dioxirane intermediate. Consequently, the alkene is forced to approach from the less hindered face, leading to a highly predictable and enantioselective oxygen transfer.[2] Oxidation of alkenes by the active dioxirane catalyst predominantly occurs from the si-face due to the steric hindrance on the opposing re-face.[2]
Electronic Activation of the Ketone
Beyond simple steric bulk, the oxygen atoms of the diketal group, being part of ether linkages alpha to the ketone, exert an electron-withdrawing inductive effect. This electronic influence increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxidant (Oxone).[2] This activation is crucial for the efficient in-situ generation of the highly reactive chiral dioxirane, the active oxidizing species in the catalytic cycle.[3][4] The enhanced reactivity of the ketone ensures that the formation of the dioxirane is rapid and competes effectively with potential side reactions.[1]
Prevention of Side Reactions
A potential side reaction in ketone-catalyzed oxidations is the Baeyer-Villiger oxidation of the catalyst itself, which leads to its decomposition and a reduction in catalytic activity. The rigid structure imposed by the diketal group, along with the quaternary centers alpha to the carbonyl, helps to disfavor the rearrangement pathway required for the Baeyer-Villiger reaction.[1] Furthermore, the reaction is typically carried out under basic conditions (pH > 10), which not only promotes the formation of the dioxirane but also suppresses this unwanted side reaction.[2][4]
Quantitative Performance Data
The effectiveness of the Shi catalyst, underpinned by the crucial role of the diketal protecting group, is evident in the high enantiomeric excesses (ee%) and yields achieved for a wide variety of alkene substrates.
| Alkene Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| trans-Stilbene | 20-30 | 95 | >99 | [5] |
| trans-β-Methylstyrene | 20-30 | 85 | 92 | [1] |
| 1-Phenylcyclohexene | 20-30 | 90 | 96 | [5] |
| (E)-1-Phenyl-1-propene | 20-30 | 88 | 94 | [5] |
| Trisubstituted Olefins (general) | 20-30 | High | High | [2] |
| cis-Olefins (with modified catalyst) | 10-20 | 80-90 | >90 | [5] |
Experimental Protocols
Synthesis of the Shi Catalyst (Fructose-Derived Ketone)
This protocol describes the two-step synthesis of the Shi catalyst from D-fructose.
Step 1: Ketalization of D-Fructose
-
To a suspension of D-fructose (100 g, 0.555 mol) in acetone (1 L) at 0 °C, slowly add concentrated sulfuric acid (10 mL).
-
Stir the mixture at room temperature for 24 hours.
-
Neutralize the reaction by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Filter the solid and concentrate the filtrate under reduced pressure to obtain a syrup.
-
Dissolve the syrup in dichloromethane (500 mL) and wash with water (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the di-acetonide of fructose as a white solid.
Step 2: Oxidation to the Ketone Catalyst
-
Dissolve the di-acetonide of fructose (50 g, 0.192 mol) in dichloromethane (500 mL).
-
Add pyridinium chlorochromate (PCC) (62 g, 0.288 mol) in one portion.
-
Stir the mixture at room temperature for 12 hours.
-
Dilute the reaction mixture with diethyl ether (1 L) and filter through a pad of silica gel.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the combined filtrates under reduced pressure.
-
Recrystallize the crude product from a mixture of hexane and ethyl acetate to afford the pure Shi catalyst as a white crystalline solid.[1]
General Procedure for Shi Epoxidation
This protocol provides a general method for the asymmetric epoxidation of a trans-alkene.
-
In a round-bottom flask, dissolve the alkene (1.0 mmol) in a mixture of acetonitrile (5 mL) and a pH 10.5 buffer (e.g., potassium carbonate solution) (5 mL).
-
Add the Shi catalyst (0.2-0.3 mmol, 20-30 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve Oxone (potassium peroxymonosulfate) (2.0 mmol) in water (5 mL).
-
Add the Oxone solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for an additional 4-6 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude epoxide by flash column chromatography on silica gel.[4]
Visualizing the Core Concepts
Shi Epoxidation Catalytic Cycle
Caption: The catalytic cycle of the Shi epoxidation.
Experimental Workflow for Shi Epoxidation
Caption: A typical experimental workflow for a Shi epoxidation reaction.
Structural Role of the Diketal Group
Caption: The structural contributions of the diketal group to the catalyst's function.
Conclusion
The diketal protecting group is far more than a simple placeholder in the structure of the Shi catalyst. It is a masterfully integrated component that dictates the catalyst's conformation, electronic properties, and ultimately, its remarkable ability to effect highly enantioselective epoxidations. By imparting a rigid chiral framework, it creates a sterically controlled environment that directs the approach of the alkene substrate. Concurrently, its electron-withdrawing nature activates the ketone functionality, facilitating the formation of the active dioxirane species. This intricate interplay of steric and electronic effects, orchestrated by the diketal group, is the cornerstone of the Shi epoxidation's success and its enduring value in asymmetric synthesis. For researchers in drug development and other fields requiring precise stereochemical control, a thorough understanding of the diketal's role is paramount for the rational application and potential further development of this powerful catalytic system.
References
The Cornerstone of Asymmetric Synthesis: A Technical Guide to Chiral Ketone Catalysis
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the realm of drug development where the chirality of a molecule can dictate its therapeutic efficacy and safety profile.[1][] Among the arsenal of synthetic tools available, chiral ketone catalysis has emerged as a powerful and versatile strategy for the stereoselective transformation of prochiral substrates. This technical guide provides an in-depth exploration of the fundamental principles of chiral ketone catalysis, with a focus on asymmetric epoxidation, a key reaction in organic synthesis.[3][4][5] We will delve into the core mechanisms, present detailed experimental protocols for seminal reactions, and offer a comparative analysis of catalyst performance through structured data.
Core Principles: The Dioxirane-Mediated Oxygen Transfer
The central mechanism underpinning most chiral ketone-catalyzed oxidations is the in-situ generation of a chiral dioxirane species.[6][7] This highly reactive three-membered ring peroxide acts as the oxygen transfer agent, delivering an oxygen atom to a substrate, most notably an olefin to form an epoxide. The catalytic cycle is initiated by the reaction of a chiral ketone with a stoichiometric oxidant, typically a peroxymonosulfate salt such as Oxone®.[3][7] The resulting dioxirane inherits the chirality of the ketone catalyst, thereby enabling enantioselective oxygen transfer to the substrate. The ketone is regenerated upon oxygen delivery, allowing it to re-enter the catalytic cycle.
The efficiency and stereoselectivity of this process are governed by a number of factors, including the structure of the chiral ketone, the nature of the substrate, the choice of oxidant, and the reaction conditions, particularly pH.[3]
The Catalytic Cycle of Chiral Ketone-Mediated Epoxidation
The general catalytic cycle for the epoxidation of an alkene using a chiral ketone and Oxone® is depicted below. The cycle highlights the key steps of dioxirane formation and subsequent oxygen transfer.
Caption: General catalytic cycle for chiral ketone-mediated epoxidation.
Seminal Chiral Ketone Systems: A Comparative Overview
The field of chiral ketone catalysis has been shaped by the development of several highly effective catalyst systems. This section details two of the most influential: the Shi epoxidation, utilizing a fructose-derived ketone, and the Juliá-Colonna epoxidation, which employs poly-amino acids as catalysts.
The Shi Epoxidation
Developed by Professor Yian Shi, this methodology employs a chiral ketone derived from D-fructose.[6][7] The catalyst is readily synthesized in a few steps from the inexpensive and naturally abundant sugar.[6] The Shi epoxidation is particularly effective for the asymmetric epoxidation of a wide range of olefins, including trans-disubstituted, trisubstituted, and certain cis- and terminal olefins.[6][7][8]
Mechanism of Stereodifferentiation: The enantioselectivity of the Shi epoxidation is rationalized by transition state models. The "spiro" transition state is generally favored, where the alkene approaches the dioxirane in a way that minimizes steric interactions and allows for favorable electronic interactions between the substrate and the catalyst.[8] For some substrates, particularly certain terminal olefins, a "planar" transition state model has been proposed to explain the observed stereochemistry.[9]
Caption: Transition state models in Shi epoxidation.
Quantitative Data for Shi Epoxidation:
| Olefin Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| trans-Stilbene | 20-30 | 95 | >95 | [8] |
| 1-Phenylcyclohexene | 20-30 | 93 | 96 | [8] |
| cis-β-Methylstyrene | 20-30 | 87 | 91 | [8] |
| α-Methylstyrene | 30 | 75 | 88 | [10] |
| (E)-1-Phenyl-1-propene | 20-30 | 94 | 92 | [8] |
Experimental Protocol: Asymmetric Epoxidation of trans-Stilbene using Shi's Fructose-Derived Ketone
This protocol is a representative example for the Shi epoxidation.
Materials:
-
trans-Stilbene
-
Shi's fructose-derived ketone catalyst
-
Oxone® (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | Dimethoxymethane (DMM) | Water (deionized) | Ethyl acetate | Saturated aqueous sodium chloride (brine) | Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-stilbene (1.0 mmol) and the Shi catalyst (0.2-0.3 mmol) in a 2:1 mixture of acetonitrile and dimethoxymethane (15 mL).
-
In a separate flask, prepare a buffered solution by dissolving Oxone® (1.5 mmol) and potassium carbonate (a sufficient amount to maintain a pH of approximately 10.5) in water (10 mL).[7]
-
Cool the flask containing the olefin and catalyst to 0 °C in an ice bath.
-
Add the aqueous Oxone®/K₂CO₃ solution dropwise to the reaction mixture over a period of 1-2 hours while stirring vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of sodium sulfite.
-
Extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the corresponding epoxide.
-
Determine the enantiomeric excess by chiral HPLC or NMR analysis using a chiral shift reagent.
Caption: A typical experimental workflow for a Shi epoxidation reaction.
The Juliá-Colonna Epoxidation
The Juliá-Colonna epoxidation utilizes poly-L-leucine (PLL) as a chiral catalyst for the asymmetric epoxidation of electron-deficient olefins, such as α,β-unsaturated ketones (chalcones).[11] The reaction is typically performed under phase-transfer conditions, where the substrate is in an organic phase, the oxidant (hydrogen peroxide and a base) is in an aqueous phase, and the insoluble polypeptide catalyst resides at the interface.[11]
Mechanism of Stereodifferentiation: The helical secondary structure of the poly-L-leucine is believed to be crucial for enantioselectivity.[11] The catalyst forms a chiral microenvironment where the substrate and the hydroperoxide anion can interact in a stereocontrolled manner, leading to the preferential formation of one enantiomer of the epoxide.
Quantitative Data for Juliá-Colonna Epoxidation:
| Substrate (Chalcone Derivative) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chalcone | Poly-L-leucine | 95 | 96 | [12] |
| 4-Chlorochalcone | Poly-L-leucine | 92 | 98 | [12] |
| 4-Methoxychalcone | Poly-L-leucine | 94 | >99 | [12] |
| 2-Chlorochalcone | Poly-L-leucine | 88 | 95 | [12] |
Experimental Protocol: Asymmetric Epoxidation of Chalcone using Poly-L-Leucine
This protocol is a representative example of the Juliá-Colonna epoxidation.
Materials:
-
Chalcone
-
Poly-L-leucine (PLL)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Dichloromethane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask, suspend poly-L-leucine (100 mg) in toluene (10 mL).
-
Add a solution of sodium hydroxide (2.0 M, 2.5 mL) and hydrogen peroxide (30%, 1.0 mL).
-
Stir the mixture vigorously at room temperature for 30 minutes to activate the catalyst.
-
Add a solution of chalcone (1.0 mmol) in toluene (5 mL) to the reaction mixture.
-
Continue vigorous stirring at room temperature and monitor the reaction by TLC.
-
After completion, dilute the mixture with dichloromethane (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the chiral epoxide.
-
Determine the enantiomeric excess by chiral HPLC.
Catalyst Evolution and Scope
The success of the Shi and Juliá-Colonna systems has spurred the development of a diverse range of chiral ketone catalysts. Researchers have explored modifications to the catalyst backbone to improve reactivity, enantioselectivity, and substrate scope. For instance, Denmark and coworkers have developed N-aryl lactam-based ketones that have shown promise in the epoxidation of challenging substrates like cis-olefins and terminal olefins.[9][13]
Caption: Logical progression of chiral ketone catalyst development.
Applications in Drug Development
The ability to introduce stereocenters with high fidelity makes chiral ketone catalysis a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][14][15] The enantioselective epoxidation of olefins, for example, provides access to chiral epoxides, which are versatile building blocks that can be readily converted into a variety of functional groups. The development of robust and scalable chiral ketone-catalyzed reactions is therefore of significant interest to the pharmaceutical industry for the construction of enantiomerically pure drugs.[1][16][17][18]
Conclusion
Chiral ketone catalysis has established itself as a powerful and practical methodology for asymmetric synthesis. The development of highly effective catalysts, such as the fructose-derived ketones for the Shi epoxidation and the polypeptide-based systems for the Juliá-Colonna reaction, has provided chemists with reliable tools for the enantioselective epoxidation of a broad range of olefins. The ongoing exploration of new catalyst structures and reaction conditions continues to expand the scope and utility of this important class of transformations, promising further advancements in the efficient and stereoselective synthesis of complex chiral molecules for the benefit of science and medicine.
References
- 1. nbinno.com [nbinno.com]
- 3. Asymmetric photoreactions catalyzed by chiral ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shi Asymmetric Epoxidation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 6. Shi Epoxidation [organic-chemistry.org]
- 7. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State [organic-chemistry.org]
- 10. Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Juliá–Colonna epoxidation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Designing new chiral ketone catalysts. Asymmetric epoxidation of cis-olefins and terminal olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Item - Synthesis of (+)-Ambrisentan via Chiral Ketone-Catalyzed Asymmetric Epoxidation - figshare - Figshare [figshare.com]
An In-Depth Technical Guide on the Electronic Effects in the Shi Epoxidation Transition State
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Shi epoxidation, a renowned organocatalytic method for the asymmetric epoxidation of unfunctionalized alkenes, has emerged as a powerful tool in synthetic organic chemistry, particularly in the synthesis of chiral building blocks for drug development.[1] This reaction typically utilizes a fructose-derived ketone catalyst in the presence of a stoichiometric oxidant, most commonly Oxone (potassium peroxymonosulfate), to deliver epoxides with high enantioselectivity.[1] At the heart of this selectivity lies a complex interplay of steric and electronic effects within the reaction's transition state. This technical guide provides a comprehensive exploration of the electronic factors that govern the stereochemical outcome of the Shi epoxidation, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
The Catalytic Cycle: From Ketone to Dioxirane
The catalytic cycle of the Shi epoxidation commences with the oxidation of the chiral ketone catalyst by Oxone to generate the active oxidizing species, a dioxirane.[2][3] This process is facilitated by basic conditions (typically pH 10.5), which also serve to suppress a competing Baeyer-Villiger side reaction that can deactivate the catalyst.[3] The sulfate group in the intermediate formed from the reaction of the ketone and Oxone acts as an excellent leaving group, promoting the ring closure to the dioxirane.[4]
Figure 1: A simplified representation of the catalytic cycle in Shi epoxidation.
The Transition State: A Tale of Two Geometries
The stereochemical outcome of the Shi epoxidation is determined at the stage of oxygen transfer from the dioxirane to the alkene. Two principal transition state geometries have been proposed and computationally investigated: the spiro and the planar transition states.[3]
The Favored Spiro Transition State:
The spiro transition state is generally favored and is believed to be responsible for the high enantioselectivities observed in the Shi epoxidation.[3] In this arrangement, the alkene approaches the dioxirane in a spiro orientation. This geometry is electronically stabilized by a favorable interaction between a lone pair of electrons on the distal oxygen of the dioxirane and the antibonding π* orbital of the alkene's C=C double bond.[3] This interaction facilitates the transfer of the oxygen atom and contributes to the stability of the transition state.
The Disfavored Planar Transition State:
In the planar transition state, the alkene approaches the dioxirane in a coplanar fashion. This arrangement is generally disfavored due to the absence of the stabilizing n -> π* interaction and potential steric clashes between the substituents on the alkene and the chiral catalyst.[3] However, for certain substrates, particularly some trisubstituted and terminal olefins, the planar transition state can become a competing pathway, leading to lower enantioselectivity.[4]
Figure 2: Comparison of the key features of the spiro and planar transition states.
Electronic Effects on the Transition State and Stereoselectivity
The electronic nature of both the alkene substrate and the catalyst plays a crucial role in modulating the energy of the transition state and, consequently, the enantioselectivity of the epoxidation.
Substituent Effects on the Alkene
The electronic properties of the substituents on the alkene double bond can significantly influence the reaction rate and stereoselectivity. Electron-donating groups on the alkene can increase its nucleophilicity, potentially accelerating the reaction. Conversely, electron-withdrawing groups can decrease the alkene's reactivity.
The enantiomeric excess (ee) is also sensitive to the electronic nature of the substituents. For example, in the epoxidation of various substituted styrenes using a carbocyclic oxazolidinone-containing ketone catalyst, high enantioselectivities (89–93% ee) are achieved for substrates bearing both electron-donating and electron-withdrawing groups.[5] This suggests a complex interplay of electronic and steric factors in determining the stereochemical outcome.
Table 1: Asymmetric Epoxidation of Various Styrenes
| Entry | Styrene Substituent | Yield (%) | ee (%) |
| 1 | H | 63 | 90 |
| 2 | 4-Me | 65 | 91 |
| 3 | 4-tBu | 70 | 92 |
| 4 | 4-OMe | 55 | 89 |
| 5 | 4-Cl | 68 | 92 |
| 6 | 4-CF3 | 72 | 93 |
| 7 | 3-Me | 60 | 90 |
| 8 | 3-Cl | 66 | 91 |
| 9 | 2-Me | 58 | 89 |
| 10 | 2-Cl | 62 | 90 |
Data sourced from a study on the asymmetric epoxidation of styrenes using a carbocyclic oxazolidinone-containing ketone.[5]
Electronic Tuning of the Catalyst
The electronic properties of the chiral ketone catalyst can be tuned to enhance its reactivity and selectivity. The presence of electron-withdrawing groups alpha to the ketone carbonyl group increases the electrophilicity of the carbonyl carbon.[4] This has two beneficial effects:
-
Increased Rate of Dioxirane Formation: A more electrophilic ketone reacts faster with the nucleophilic Oxone, leading to a higher concentration of the active dioxirane species.[4]
-
Suppression of Baeyer-Villiger Oxidation: The electron-withdrawing groups also disfavor the competing Baeyer-Villiger rearrangement, which is an undesired side reaction that consumes the catalyst.[3]
This electronic activation allows the epoxidation to be carried out with catalytic amounts of the ketone (as low as 0.2-0.3 equivalents) and at a lower temperature (0 °C), which helps to minimize decomposition of the oxidant and the catalyst.[3]
The Asynchronous Nature of the Transition State
Experimental and computational studies have revealed that the transition state of the Shi epoxidation is asynchronous, meaning that the formation of the two new C-O bonds does not occur to the same extent at the transition state.[6] This asynchronicity is a key electronic feature that influences the stereoselectivity.
Kinetic isotope effect (KIE) studies on the epoxidation of trans-β-methylstyrene have provided strong evidence for an asynchronous transition state. A large ¹³C KIE was observed at the β-carbon of the styrene, while a smaller KIE was found at the α-carbon.[7] This indicates that the Cβ-O bond is more fully formed in the transition state than the Cα-O bond.
Density functional theory (DFT) calculations corroborate these experimental findings, predicting a transition state where the forming Cβ-O bond is significantly shorter than the Cα-O bond. This asynchronicity is attributed to the electronic stabilization of the partial positive charge that develops on the benzylic α-carbon during the electrophilic attack of the dioxirane.
Figure 3: Visualization of the asynchronous bond formation in the Shi epoxidation transition state.
Experimental Protocols
General Procedure for Shi Epoxidation of an Unsaturated Ketone
The following is a representative experimental protocol for the Shi epoxidation.[2]
Materials:
-
Unsaturated ketone (1.0 eq)
-
(-)-Shi ketone catalyst (1.0 eq)
-
Acetonitrile-dimethoxymethane solvent
-
50 mM Sodium tetraborate decahydrate and 400 μM EDTA–Na₂ solution in water
-
Tetrabutylammonium hydrogensulfate (0.2 eq)
-
Oxone (2.0 eq)
-
Aqueous potassium carbonate (8.0 eq)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Sodium sulfate
Procedure:
-
To a solution of the unsaturated ketone (47.6 mmol, 1.0 eq) in acetonitrile–dimethoxymethane at 23 °C, add the (–)-Shi ketone (1.0 eq), a 50 mM sodium tetraborate decahydrate and a 400 μM EDTA–Na₂ solution in water, and tetrabutylammonium hydrogensulfate (0.2 eq) in sequence.
-
Cool the reaction mixture to 0 °C.
-
Simultaneously add a solution of Oxone (2.0 eq) and EDTA–Na₂ in water and aqueous potassium carbonate (8.0 eq) dropwise over 1 hour using two separate addition funnels.
-
After the addition is complete, stir the reaction mixture for 1 hour at 0 °C.
-
Warm the product mixture to 23 °C over 1 hour.
-
Dilute the warmed mixture sequentially with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the desired epoxide (typical yield: ~70%).[2]
Protocol for Kinetic Isotope Effect Studies
Detailed protocols for KIE studies involve the synthesis of isotopically labeled substrates and precise measurement of reaction rates or product ratios, often using techniques like NMR or mass spectrometry. For a comprehensive understanding of the methodology, it is recommended to consult specialized literature on the topic.[7]
Conclusion
The electronic effects in the Shi epoxidation transition state are a fascinating and critical aspect of this powerful asymmetric transformation. The preference for a spiro transition state, stabilized by an n -> π* interaction, and the asynchronous nature of the C-O bond formation are key electronic features that dictate the high enantioselectivities observed. Furthermore, the electronic tuning of both the alkene substrate and the chiral ketone catalyst provides a means to modulate the reaction's efficiency and stereochemical outcome. A thorough understanding of these electronic principles is paramount for researchers, scientists, and drug development professionals seeking to leverage the Shi epoxidation for the synthesis of complex, stereochemically defined molecules. Further investigations, including detailed Hammett studies, will continue to refine our understanding of this elegant and highly useful catalytic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 3. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 4. Shi Epoxidation [organic-chemistry.org]
- 5. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
The Conceptual Evolution of Organocatalytic Epoxidation: A Technical Guide
Introduction
The asymmetric epoxidation of olefins stands as a cornerstone transformation in modern organic synthesis, providing chiral building blocks essential for the pharmaceutical and fine chemical industries. While metal-catalyzed methods have historically dominated this field, the last few decades have witnessed the remarkable ascent of organocatalysis—the use of small, chiral organic molecules to induce enantioselectivity. This technical guide provides an in-depth exploration of the conceptual development of organocatalytic epoxidation, detailing the key catalyst classes, their mechanistic underpinnings, and practical applications. Tailored for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, provides detailed experimental protocols for seminal reactions, and visualizes the underlying catalytic cycles and workflows.
Early Developments: The Dawn of Organocatalytic Epoxidation
The concept of using small organic molecules to catalyze asymmetric reactions predates its current surge in popularity. One of the earliest and most significant contributions to organocatalytic epoxidation was the Juliá-Colonna epoxidation, first reported in the early 1980s. This pioneering work laid the foundation for the development of a diverse array of organocatalytic systems.
The Juliá-Colonna Epoxidation: A Peptide-Catalyzed Approach
The Juliá-Colonna epoxidation utilizes poly-α-amino acids, most commonly poly-L-leucine, to catalyze the asymmetric epoxidation of electron-deficient olefins, such as α,β-unsaturated ketones (chalcones).[1][2] The reaction typically employs a triphasic system, where the substrate is in an organic solvent, the oxidant (alkaline hydrogen peroxide) is in an aqueous phase, and the insoluble polypeptide catalyst resides at the interface.[1]
Mechanism: The proposed mechanism involves the formation of a hydroperoxide anion which interacts with the helical structure of the poly-leucine catalyst. This complex then delivers the hydroperoxide to the enone substrate in a stereocontrolled manner, leading to the formation of the chiral epoxide.
Experimental Protocol: Juliá-Colonna Epoxidation of Chalcone
-
Materials: Chalcone, poly-L-leucine, toluene, 8% (w/v) aqueous sodium hydroxide, 30% hydrogen peroxide, ethanol.
-
Procedure:
-
To a stirred suspension of poly-L-leucine (0.1 eq) in toluene (10 mL/mmol of substrate), the chalcone (1.0 eq) is added.
-
A solution of 30% hydrogen peroxide (5.0 eq) and 8% aqueous sodium hydroxide (5.0 eq) is added dropwise at room temperature.
-
The reaction mixture is stirred vigorously at room temperature and monitored by TLC.
-
Upon completion, the organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization from ethanol to afford the corresponding epoxide.
-
Quantitative Data:
| Substrate | Catalyst | Oxidant | Solvent | Time (h) | Yield (%) | ee (%) |
| Chalcone | Poly-L-leucine | H₂O₂/NaOH | Toluene/H₂O | 24 | 85 | 93 |
| 4-Chlorochalcone | Poly-L-leucine | H₂O₂/NaOH | Toluene/H₂O | 48 | 75 | 95 |
| 4-Methoxychalcone | Poly-L-leucine | H₂O₂/NaOH | Toluene/H₂O | 36 | 80 | 91 |
The Rise of Ketone-Catalyzed Epoxidations: The Shi Epoxidation
A major breakthrough in organocatalytic epoxidation came in the mid-1990s with the development of chiral ketone catalysts by Yian Shi and coworkers. The most prominent of these is a fructose-derived ketone that, in conjunction with a stoichiometric oxidant like Oxone (potassium peroxymonosulfate), efficiently catalyzes the asymmetric epoxidation of a wide range of unfunctionalized alkenes, particularly trans-disubstituted and trisubstituted olefins.[3][4]
Mechanism: The catalytic cycle of the Shi epoxidation involves the oxidation of the chiral ketone by Oxone to generate a highly reactive chiral dioxirane intermediate. This dioxirane then transfers an oxygen atom to the alkene substrate in a stereoselective manner, regenerating the ketone catalyst for the next cycle.[3] The stereochemical outcome is dictated by the approach of the alkene to the dioxirane, which is influenced by the steric environment of the catalyst.
References
Methodological & Application
Application Notes and Protocols for the Shi Epoxidation of trans-Olefins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Shi epoxidation is a powerful and widely utilized organocatalytic method for the asymmetric epoxidation of alkenes.[1][2] Developed by Professor Yian Shi, this reaction employs a chiral ketone catalyst derived from D-fructose in conjunction with potassium peroxymonosulfate (Oxone) as the terminal oxidant.[1][3] A key feature of this methodology is its ability to achieve high enantioselectivity in the epoxidation of unfunctionalized trans-olefins, a transformation that has historically been challenging.[3] The reaction proceeds through a dioxirane intermediate generated in situ from the ketone catalyst and Oxone.[2][4] The reaction is typically performed under biphasic conditions at a controlled pH, often requiring a phase-transfer catalyst.[2] This protocol provides a detailed procedure for the asymmetric epoxidation of trans-olefins using the Shi catalyst, along with representative data and a mechanistic overview.
Data Presentation
The Shi epoxidation has been successfully applied to a variety of trans-olefins, consistently affording high yields and excellent enantioselectivities. The following table summarizes representative results for the epoxidation of various trans-disubstituted and trisubstituted olefins.
| Entry | Substrate | Epoxide Product | Yield (%) | ee (%) |
| 1 | trans-Stilbene | trans-Stilbene oxide | 95 | >98 |
| 2 | trans-β-Methylstyrene | trans-β-Methylstyrene oxide | 90 | 92 |
| 3 | trans-4-Phenyl-3-buten-2-one | (E)-4-Phenyl-3,4-epoxy-2-butanone | 70 | 94 |
| 4 | 1,2-Dihydronaphthalene | 1,2-Dihydronaphthalene oxide | 85 | 91 |
| 5 | Indene | Indene oxide | 88 | 87 |
Data compiled from multiple sources. Yields and enantiomeric excess (ee) are representative and may vary based on specific reaction conditions.
Experimental Protocols
This section provides a detailed methodology for the asymmetric epoxidation of a representative trans-olefin, trans-stilbene, using the Shi catalyst.
Materials:
-
trans-Stilbene
-
Shi catalyst (fructose-derived ketone)
-
Oxone (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Acetonitrile (CH₃CN)
-
Dimethoxymethane (DMM)
-
Water (deionized)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
EDTA-Na₂ solution (400 μM in water)
-
Sodium tetraborate decahydrate solution (50 mM in water)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Addition funnels (2)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the Shi catalyst (0.2-0.3 equivalents). Dissolve the catalyst in a mixture of acetonitrile and dimethoxymethane (e.g., 2:1 v/v).[5] Add the trans-olefin (1.0 equivalent) to this solution. In a separate beaker, prepare an aqueous buffer solution containing sodium tetraborate decahydrate and EDTA-Na₂.[4] Add this buffer solution to the reaction flask, followed by the phase-transfer catalyst, tetrabutylammonium hydrogen sulfate (0.2 equivalents).[4]
-
Reaction Execution: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.[1] In separate addition funnels, prepare an aqueous solution of Oxone (2.0 equivalents) and an aqueous solution of potassium carbonate (8.0 equivalents).[4] Add these two solutions dropwise and simultaneously to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.[4] The pH of the aqueous layer should be maintained around 10.5.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours after the addition of the oxidant and base is finished.
-
Workup: Once the reaction is complete, warm the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any remaining oxidant. Dilute the mixture with water and ethyl acetate.[4]
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3x).[4] Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure epoxide.[4]
Mandatory Visualizations
Catalytic Cycle of Shi Epoxidation
Caption: Catalytic cycle of the Shi epoxidation.
Experimental Workflow for Shi Epoxidation
Caption: Experimental workflow for the Shi epoxidation.
References
Application Notes and Protocols: Enantioselective Epoxidation of Trisubstituted Alkenes Using the Shi Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Shi epoxidation is a powerful and widely utilized organocatalytic method for the asymmetric epoxidation of alkenes. Developed by Professor Yian Shi and his research group, this reaction employs a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (Oxone) as the terminal oxidant.[1][2][3] The reaction is renowned for its operational simplicity, use of a metal-free catalyst, and its ability to deliver high enantioselectivities for a broad range of olefins, including challenging trisubstituted alkenes.[2][4] This document provides detailed application notes and experimental protocols for the enantioselective epoxidation of trisubstituted alkenes using the Shi catalyst.
Principle and Advantages
The Shi epoxidation proceeds via a catalytic cycle involving the in-situ generation of a chiral dioxirane intermediate from the ketone catalyst and Oxone.[1][2][5] This highly reactive dioxirane then transfers an oxygen atom to the alkene in an enantioselective manner, regenerating the ketone catalyst for the next cycle.[5][6]
Key Advantages:
-
High Enantioselectivity: The Shi catalyst provides excellent enantiocontrol for the epoxidation of various trisubstituted alkenes.[2][4]
-
Broad Substrate Scope: The methodology is applicable to a wide range of trisubstituted olefins.[4]
-
Metal-Free Catalysis: As an organocatalytic method, it avoids the use of heavy metals, which is advantageous in pharmaceutical synthesis.[1]
-
Mild Reaction Conditions: The epoxidation is typically carried out at or below room temperature and under basic pH conditions.[1]
-
Catalyst Availability: The fructose-derived catalyst is readily prepared from an inexpensive chiral starting material, D-fructose.[2][7] The enantiomer of the catalyst is also accessible from L-sorbose.[2]
Catalytic Cycle and Reaction Mechanism
The catalytic cycle of the Shi epoxidation begins with the nucleophilic attack of Oxone on the ketone group of the Shi catalyst. This is followed by an intramolecular cyclization to form the active chiral dioxirane intermediate, with the sulfate acting as a good leaving group.[2][5] The dioxirane then transfers an oxygen atom to the alkene substrate through a concerted mechanism, though an SN2-like pathway with an oxygen anion intermediate is also possible.[1] The epoxidation typically occurs from the si-face of the alkene due to steric hindrance on the opposing re-face, leading to the observed enantioselectivity.[1]
Caption: Catalytic cycle of the Shi epoxidation.
Experimental Data
The following table summarizes representative data for the Shi epoxidation of various trisubstituted alkenes. The fructose-derived ketone catalyst generally provides high yields and excellent enantiomeric excess (ee).
| Substrate (Trisubstituted Alkene) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1-Phenylcyclohexene | 20-30 | 85 | 90 | [8] |
| 1-Methylcyclohexene | 20-30 | 77 | 92 | [7] |
| (E)-α-Methylstilbene | 20-30 | 90 | 96 | [2] |
| (E)-4-Phenyl-3-buten-2-one | 20-30 | 88 | 94 | [2] |
| Geraniol methyl ether | 20-30 | 75 | 85 | [7] |
Experimental Protocols
General Considerations
-
pH Control: Maintaining a basic pH (around 10.5) is crucial for the reaction's success.[1][3] This is typically achieved by the slow, simultaneous addition of a base like potassium carbonate (K₂CO₃) along with the Oxone solution. The higher pH minimizes the decomposition of the catalyst via a Baeyer-Villiger side reaction and enhances the nucleophilicity of Oxone, though it can also increase the rate of Oxone decomposition.[2][3]
-
Solvent System: A biphasic solvent system, often a mixture of an organic solvent (e.g., acetonitrile, dimethoxymethane) and an aqueous buffer, is commonly used to accommodate the different solubilities of the alkene and the oxidant.[1][7]
-
Temperature: The reaction is typically performed at low temperatures (0 °C to room temperature) to minimize catalyst and Oxone decomposition.[1]
-
Reagents: Use high-purity reagents and solvents for optimal results. Oxone is a commercially available mixture of 2KHSO₅·KHSO₄·K₂SO₄.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a Shi epoxidation reaction.
Caption: General workflow for Shi epoxidation.
Detailed Protocol for the Epoxidation of 1-Phenylcyclohexene
This protocol is adapted from established procedures and serves as a general guideline.[5][8]
Materials:
-
1-Phenylcyclohexene
-
Shi catalyst (fructose-derived ketone)
-
Oxone (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium sulfate (phase-transfer catalyst)
-
Acetonitrile (CH₃CN)
-
Dimethoxymethane (DMM)
-
Water (deionized)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask, addition funnels, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylcyclohexene (1.0 mmol) and the Shi catalyst (0.2-0.3 mmol, 20-30 mol%) in a mixture of acetonitrile and dimethoxymethane (e.g., 2:1 v/v, 5 mL).
-
To this solution, add an aqueous buffer (e.g., 50 mM sodium tetraborate decahydrate and 400 μM EDTA-Na₂ solution in water, 3 mL) and tetrabutylammonium sulfate (0.2 mmol).[5]
-
Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.
-
Reagent Addition: In separate addition funnels, prepare a solution of Oxone (2.0 mmol) in water and a solution of potassium carbonate (8.0 mmol) in water.[5]
-
Simultaneously add the Oxone and potassium carbonate solutions dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.[5] Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, warm the mixture to room temperature.[5]
-
Dilute the reaction mixture with water and ethyl acetate.[5]
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.[5]
-
Analysis: Determine the yield and enantiomeric excess of the purified epoxide by appropriate analytical techniques (e.g., chiral HPLC or GC).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inefficient stirring- Low reaction temperature- Decomposed Oxone- Incorrect pH | - Ensure vigorous stirring to facilitate phase transfer.- Allow the reaction to warm slightly (e.g., to room temperature) after initial stirring at 0°C.- Use fresh, high-quality Oxone.- Carefully monitor and control the pH with the addition of base. |
| Low Enantioselectivity | - Incorrect catalyst enantiomer- Racemization of the catalyst- Reaction temperature too high | - Ensure the correct enantiomer of the Shi catalyst is used for the desired epoxide enantiomer.- The rigid structure of the Shi catalyst minimizes epimerization, but ensure proper storage.- Maintain the recommended low reaction temperature. |
| Low Yield | - Catalyst decomposition (Baeyer-Villiger)- Epoxide ring-opening | - Ensure the pH is maintained at ~10.5 to suppress the Baeyer-Villiger side reaction.- Perform a careful work-up to avoid acidic conditions that could lead to epoxide decomposition. |
Conclusion
The Shi epoxidation is a highly effective and practical method for the asymmetric epoxidation of trisubstituted alkenes, providing access to valuable chiral building blocks for pharmaceutical and fine chemical synthesis. By carefully controlling the reaction parameters, particularly pH and temperature, researchers can achieve high yields and excellent enantioselectivities. The protocols and data presented in these application notes serve as a comprehensive guide for the successful implementation of this important transformation.
References
- 1. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 2. Shi Epoxidation [organic-chemistry.org]
- 3. Shi Asymmetric Epoxidation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Shi Epoxidation with Oxone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Shi epoxidation, a powerful organocatalytic method for the asymmetric epoxidation of a wide range of alkenes. Utilizing a fructose-derived catalyst in conjunction with potassium peroxymonosulfate (Oxone) as the terminal oxidant, this method offers a valuable tool for the synthesis of chiral epoxides, key intermediates in pharmaceutical and fine chemical synthesis.
Introduction
The Shi epoxidation, first reported by Professor Yian Shi, is a renowned method for the enantioselective epoxidation of unfunctionalized alkenes.[1] The reaction employs a chiral ketone catalyst, derived from readily available D-fructose, and Oxone, an inexpensive and environmentally benign oxidizing agent.[1][2] The active oxidizing species is a chiral dioxirane generated in situ from the ketone catalyst and Oxone.[1][2] This organocatalytic approach avoids the use of heavy metal catalysts, making it an attractive method in modern organic synthesis.[1]
A key feature of the Shi epoxidation is its ability to achieve high enantioselectivities for a variety of alkene substitution patterns, including trans-disubstituted, trisubstituted, and with modified catalysts, cis-disubstituted olefins and styrenes.[1][3][4] The reaction is typically performed under biphasic conditions at a slightly basic pH (around 10.5) to favor the formation of the active dioxirane catalyst and minimize side reactions such as the Baeyer-Villiger oxidation.[1][2]
Catalytic Cycle and Reaction Mechanism
The catalytic cycle of the Shi epoxidation begins with the reaction of the chiral ketone catalyst with Oxone to form a peroxyketal intermediate. Under basic conditions, this intermediate undergoes an intramolecular cyclization to generate the highly reactive chiral dioxirane, which is the active epoxidizing agent. The dioxirane then transfers an oxygen atom to the alkene substrate in a stereoselective manner, yielding the epoxide and regenerating the ketone catalyst for the next cycle.
References
Application of the Shi Catalyst in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Shi catalyst, a fructose-derived chiral ketone, has emerged as a powerful and versatile tool in asymmetric synthesis, particularly for the epoxidation of a wide range of olefins. Developed by Professor Yian Shi, this organocatalyst, in conjunction with a stoichiometric oxidant such as potassium peroxymonosulfate (Oxone), generates a chiral dioxirane in situ. This reactive intermediate then transfers an oxygen atom to the alkene substrate with high enantioselectivity. The reaction proceeds under mild, often basic conditions, tolerates a variety of functional groups, and has proven to be a key strategy in the total synthesis of numerous complex natural products.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of the Shi catalyst in the synthesis of several notable natural products.
Mechanism of Shi Epoxidation
The catalytic cycle of the Shi epoxidation begins with the reaction of the chiral ketone catalyst with Oxone to form a dioxirane intermediate. This chiral dioxirane is the active oxidizing species that transfers an oxygen atom to the alkene. The reaction is believed to proceed through a spiro transition state, which accounts for the high enantioselectivity observed.[4][5] The catalyst is regenerated after the oxygen transfer, allowing it to be used in catalytic amounts. The reaction is typically performed in a biphasic solvent system at a slightly basic pH (around 10.5) to favor the formation of the dioxirane and minimize side reactions like the Baeyer-Villiger oxidation of the catalyst.[1][3]
Applications in Natural Product Synthesis
The Shi epoxidation has been instrumental in the stereoselective synthesis of key intermediates for a variety of biologically active natural products. Below are specific examples with detailed protocols.
Total Synthesis of (–)-Glabrescol
The total synthesis of the C2-symmetric pentacyclic oxasqualenoid, (–)-glabrescol, by E. J. Corey and coworkers utilized a crucial Shi epoxidation step to introduce multiple stereocenters in a single transformation.
Table 1: Shi Epoxidation in the Total Synthesis of (–)-Glabrescol
| Substrate | Product | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Purity |
| Tetraene Diol | Tetraepoxide | Catalytic | Oxone | (MeO)2CH2/CH3CN/H2O | 0 | 1.5 | 66 | ~80% |
To a solution of the tetraene diol (1.0 eq) in a mixture of dimethoxymethane and acetonitrile was added a solution of the Shi catalyst (ketone 7 in the original publication) in acetonitrile. The mixture was cooled to 0 °C, and an aqueous buffer solution (pH 10.5) containing potassium carbonate and EDTA was added. A solution of Oxone (excess) in EDTA solution was then added dropwise over 1.5 hours. The reaction was stirred at 0 °C and monitored by TLC. Upon completion, the reaction was quenched and extracted with an organic solvent. The combined organic layers were dried and concentrated. The resulting tetraepoxide was purified by chromatography.[6]
Total Synthesis of (–)-Octalactin A
In the synthesis of the marine natural product (–)-octalactin A, the Shi epoxidation was employed to stereoselectively install an epoxide that was a key intermediate for the construction of the eight-membered lactone ring.
Table 2: Shi Epoxidation in the Total Synthesis of (–)-Octalactin A
| Substrate | Product | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) |
| Conjugated Diene | Monoepoxide | 30 | Oxone | CH3CN/DMM/H2O | 0 | 6 | 45 | >95% |
To a stirred solution of the diene substrate (1.0 eq) in a mixture of acetonitrile and dimethoxymethane at 0 °C were added an aqueous solution of potassium carbonate and the Shi catalyst (0.3 eq). A solution of Oxone (1.5 eq) in water was then added dropwise over a period of 6 hours. The reaction mixture was stirred at 0 °C until the starting material was consumed (as monitored by TLC). The reaction was then diluted with water and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired monoepoxide.[5]
Total Synthesis of (–)-Platensimycin
The Nicolaou group's total synthesis of the potent antibiotic (–)-platensimycin featured a Shi epoxidation to establish a crucial stereocenter in a key intermediate.
Table 3: Shi Epoxidation in the Total Synthesis of (–)-Platensimycin
| Substrate | Product | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) |
| Enone | Epoxide | 25 | Oxone | CH3CN/DMM/H2O | 0 | 12 | 85 | >95% |
To a solution of the enone (1.0 eq) in a 2:1 mixture of dimethoxymethane and acetonitrile was added an aqueous buffer solution (pH 10.5) containing potassium carbonate and EDTA, followed by the Shi catalyst (0.25 eq). The mixture was cooled to 0 °C and a solution of Oxone (3.0 eq) in EDTA solution was added portionwise over 12 hours. The reaction was stirred vigorously at 0 °C. After completion, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by flash chromatography to yield the epoxide.[7][8][9][10][11][12]
Total Synthesis of (–)-Guanacastepene E
The Sorensen group's synthesis of (–)-guanacastepene E, a diterpenoid with antibacterial activity, employed a Shi epoxidation to set a key stereocenter in a complex intermediate.
Table 4: Shi Epoxidation in the Total Synthesis of (–)-Guanacastepene E
| Substrate | Product | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| Trisubstituted Olefin | Epoxide | 30 | Oxone | CH3CN/DMM/H2O | 0 | 4 | 75 | >20:1 |
A solution of the trisubstituted olefin (1.0 eq) in a mixture of acetonitrile and dimethoxymethane was cooled to 0 °C. An aqueous solution of potassium carbonate and the Shi catalyst (0.3 eq) were added. To this biphasic mixture, a solution of Oxone (2.0 eq) in water was added dropwise over 4 hours. The reaction was stirred at 0 °C and monitored by TLC. Upon completion, the reaction was worked up by partitioning between ethyl acetate and water. The organic layer was washed with brine, dried, and concentrated. The crude epoxide was purified by flash column chromatography.[2][13][14][15][16]
Total Synthesis of (–)-Fumagillol
The synthesis of the angiogenesis inhibitor (–)-fumagillol by E. J. Corey's group also featured a Shi epoxidation to install a key epoxide functionality with high stereocontrol.
Table 5: Shi Epoxidation in the Total Synthesis of (–)-Fumagillol
| Substrate | Product | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| Unsaturated Ester | Epoxide | 20 | Oxone | CH3CN/DMM/H2O | 0 | 8 | 88 | >20:1 |
To a solution of the unsaturated ester (1.0 eq) in a 1:1 mixture of acetonitrile and dimethoxymethane at 0 °C was added an aqueous buffer solution of potassium carbonate (pH 10.5) and the Shi catalyst (0.2 eq). A solution of Oxone (2.5 eq) in water was added portionwise over 8 hours. The reaction mixture was stirred vigorously at 0 °C. After the starting material was consumed, the reaction was quenched with sodium bisulfite and extracted with diethyl ether. The combined organic layers were washed with saturated sodium bicarbonate solution and brine, then dried over magnesium sulfate and concentrated. The crude product was purified by silica gel chromatography to give the desired epoxide.[1][17][18][19][20]
Protocol for the Preparation of the Shi Catalyst
The original Shi catalyst can be readily prepared from inexpensive D-fructose in two steps.[1][3]
Step 1: Synthesis of 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose
To a suspension of D-fructose in acetone at 0 °C, concentrated sulfuric acid is added dropwise. The reaction is stirred at room temperature until all the fructose has dissolved. The reaction is then quenched by the addition of aqueous sodium hydroxide solution until the pH is neutral. The resulting mixture is filtered, and the filtrate is concentrated. The residue is then purified by recrystallization.
Step 2: Oxidation to the Shi Catalyst
The diacetonide from the previous step is dissolved in dichloromethane, and pyridinium chlorochromate (PCC) is added. The mixture is stirred at room temperature until the starting material is consumed. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated to give the crude Shi catalyst, which can be purified by chromatography or recrystallization.
Conclusion
The Shi asymmetric epoxidation has proven to be a robust and highly effective method for the enantioselective synthesis of epoxides, which are versatile intermediates in organic synthesis. Its application in the total synthesis of complex natural products highlights its significance and broad utility. The provided protocols offer a practical guide for researchers looking to employ this powerful catalytic system in their own synthetic endeavors.
References
- 1. A total synthesis of ( )-fumagillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Sorensen Synthesis of (-)-Guanacastepene E [organic-chemistry.org]
- 3. Shi Epoxidation [organic-chemistry.org]
- 4. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total Synthesis of Platensimycin by Nicolaou [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Total Syntheses of (±)-Platencin and (−)-Platencin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nicolaou Synthesis of Platensimycin [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Total Synthesis of Guanacastepene A & E by Sorensen [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 16. Total synthesis of (-)-heptemerone B and (-)-guanacastepene E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. Syntheses of fumagillin and ovalicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Research Portal [scholarworks.brandeis.edu]
- 20. organicchemistrydata.org [organicchemistrydata.org]
Application Notes and Protocols for the Shi Epoxidation in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Shi epoxidation, a powerful organocatalytic method for the asymmetric epoxidation of alkenes. This technique is particularly valuable in pharmaceutical development for the synthesis of chiral epoxide intermediates, which are crucial building blocks for a wide range of therapeutic agents.[1][2][3]
Introduction to Shi Epoxidation
The Shi epoxidation is a highly effective method for the enantioselective epoxidation of various alkenes, including trans-disubstituted, trisubstituted, and certain cis-disubstituted olefins.[1][4][5] The reaction utilizes a chiral catalyst derived from D-fructose and a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone).[6][7] A key advantage of this method is the use of a metal-free organocatalyst, which can simplify product purification and reduce concerns about metal contamination in pharmaceutical intermediates.[6]
The reaction is believed to proceed through a chiral dioxirane intermediate generated in situ from the ketone catalyst and Oxone.[6][7][8] The stereochemical outcome of the epoxidation is controlled by the chiral environment of the catalyst. The reaction is typically performed in a biphasic solvent system at a controlled pH, which is crucial for catalyst stability and reaction efficiency.[6][7]
Reaction Mechanism and Catalytic Cycle
The proposed mechanism for the Shi epoxidation involves a catalytic cycle where the chiral ketone is first oxidized by Oxone to form a reactive dioxirane intermediate. This intermediate then transfers an oxygen atom to the alkene in an asymmetric fashion, yielding the chiral epoxide and regenerating the ketone catalyst.[9]
Caption: Catalytic cycle of the Shi epoxidation.
Quantitative Data Summary
The Shi epoxidation consistently delivers high yields and excellent enantioselectivities for a variety of olefin substrates. The following tables summarize representative quantitative data for the epoxidation of different classes of alkenes.
Table 1: Epoxidation of trans-Disubstituted Olefins
| Substrate | Product | Yield (%) | ee (%) |
| trans-Stilbene | trans-Stilbene oxide | >95 | >95 |
| trans-β-Methylstyrene | trans-β-Methylstyrene oxide | 87 | 91 |
Data sourced from multiple studies and reviews on Shi epoxidation.
Table 2: Epoxidation of Trisubstituted Olefins
| Substrate | Product | Yield (%) | ee (%) |
| 1-Phenylcyclohexene | 1-Phenylcyclohexene oxide | 90 | 92 |
| Trisubstituted vinyl silanes | Corresponding epoxides | - | High |
Data sourced from multiple studies and reviews on Shi epoxidation.[10]
Table 3: Epoxidation of cis-Disubstituted Olefins
| Substrate | Product | Yield (%) | ee (%) |
| cis-β-Methylstyrene | cis-β-Methylstyrene oxide | 87 | 91 |
| Various cyclic and acyclic cis-olefins | Corresponding epoxides | High | High |
A modified catalyst is often used for cis-olefins to achieve high enantioselectivity.[11]
Experimental Protocols
The following are detailed protocols for the Shi epoxidation of representative alkene substrates. These protocols can be adapted for other olefins with minor modifications.
General Experimental Workflow
The general workflow for a Shi epoxidation experiment involves the preparation of the reaction mixture, the controlled addition of the oxidant, monitoring the reaction progress, and subsequent workup and purification of the chiral epoxide product.
Caption: General experimental workflow for Shi epoxidation.
Protocol for the Epoxidation of an Unsaturated Ketone
This protocol is adapted from a reported procedure for the Shi epoxidation.[9]
Materials:
-
Unsaturated ketone (1.0 eq)
-
(-)-Shi ketone (1.0 eq)
-
Acetonitrile-dimethoxymethane solvent mixture
-
50 mM Sodium tetraborate decahydrate and 400 µM EDTA-Na₂ solution in water
-
Tetrabutylammonium hydrogensulfate (0.2 eq)
-
Oxone (2.0 eq)
-
Potassium carbonate (8.0 eq)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Sodium sulfate
-
Deionized water
Procedure:
-
To a solution of the unsaturated ketone (47.6 mmol, 1.0 eq) in an acetonitrile-dimethoxymethane solvent mixture at 23 °C, add the (–)-Shi ketone (1.0 eq), the sodium tetraborate decahydrate and EDTA-Na₂ solution, and tetrabutylammonium hydrogensulfate (0.2 eq) in sequence.[9]
-
Cool the reaction mixture to 0 °C in an ice bath.[9]
-
Prepare two separate solutions for simultaneous addition:
-
Solution A: A solution of Oxone (2.0 eq) and EDTA-Na₂ in water.
-
Solution B: An aqueous solution of potassium carbonate (8.0 eq).
-
-
Add Solution A and Solution B dropwise and simultaneously to the reaction mixture using two addition funnels over a period of 1 hour, while maintaining the temperature at 0 °C.[9]
-
After the addition is complete, stir the reaction mixture for an additional hour at 0 °C.[9]
-
Allow the reaction mixture to warm to 23 °C over 1 hour.[9]
-
Dilute the mixture with water and ethyl acetate.[9]
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.[9]
-
Combine the organic layers and wash with a saturated aqueous sodium chloride solution.[9]
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography to obtain the desired epoxide.[9] A yield of 70% was reported for a specific unsaturated ketone substrate.[9]
Applications in Pharmaceutical Synthesis
The Shi epoxidation has been employed as a key step in the total synthesis of several biologically active molecules and pharmaceutical intermediates.[4] For instance, it has been utilized in the synthesis of 1-deoxy-5-hydroxysphingosine analogues, which have shown potential as anticancer agents.[1] The ability to introduce a chiral epoxide with high enantiomeric purity makes this reaction a valuable tool in the development of complex chiral drugs.
Troubleshooting and Key Considerations
-
pH Control: Maintaining the reaction pH around 10.5 is critical to prevent the Baeyer-Villiger oxidation of the ketone catalyst, which is a major side reaction.[6][7]
-
Temperature: The reaction is typically carried out at low temperatures (around 0 °C) to minimize catalyst decomposition and side reactions.[6]
-
Catalyst Loading: While catalytic, the Shi epoxidation may require relatively high catalyst loadings (20-30 mol%) for optimal results.[8]
-
Substrate Scope: The original Shi catalyst is highly effective for trans-disubstituted and trisubstituted olefins.[6] For cis-olefins and other challenging substrates, modified catalysts have been developed that can provide high enantioselectivity.[11]
-
Purity of Reagents: The use of high-purity reagents, especially the Oxone and the catalyst, is important for reproducible results.
By following these guidelines and protocols, researchers can effectively utilize the Shi epoxidation for the efficient and highly enantioselective synthesis of chiral epoxide intermediates for pharmaceutical applications.
References
- 1. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]
- 2. Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalytic asymmetric epoxidation of olefins by chiral ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 7. Shi Epoxidation [organic-chemistry.org]
- 8. Shi Asymmetric Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Highly Enantioselective Epoxidation of cis-Olefins by Chiral Dioxirane [organic-chemistry.org]
Application Notes and Protocols for the Shi Epoxidation using a Fructose-Derived Diketal Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Shi epoxidation is a powerful and versatile method for the asymmetric epoxidation of a wide range of alkenes.[1][2] This organocatalytic reaction utilizes a chiral ketone catalyst derived from D-fructose, known as the Shi diketal catalyst, and a stoichiometric oxidant, typically Oxone®.[3][4] A key advantage of this method is the avoidance of heavy metal catalysts, which is a significant consideration in the synthesis of pharmaceuticals and other biologically active compounds.[5] The reaction proceeds under mild, often basic, conditions and generally provides high yields and excellent enantioselectivities, particularly for trans-disubstituted and trisubstituted olefins.[1][4][5]
The catalytic cycle involves the in situ generation of a chiral dioxirane intermediate from the ketone catalyst and the oxidant.[1][4] This highly reactive species then transfers an oxygen atom to the alkene in a stereoselective manner, regenerating the ketone catalyst for the next cycle.[1] The D-fructose-derived catalyst typically yields the (R,R)-enantiomer of the epoxide.[1] For access to the opposite enantiomer, the catalyst derived from L-fructose can be employed.[4]
Substrate Scope
The Shi epoxidation using the diketal catalyst has demonstrated broad applicability for the asymmetric epoxidation of unfunctionalized alkenes, a class of substrates often challenging for other methods like the Sharpless or Jacobsen-Katsuki epoxidations.[5] The catalyst's rigid stereochemical framework provides a well-defined chiral environment, leading to high levels of enantiomeric induction.[5]
Favorable Substrates:
-
trans-Disubstituted Alkenes: This class of alkenes consistently provides high enantiomeric excesses, often exceeding 90% ee.[1][4][5] The stereoselectivity tends to increase with the steric bulk of the substituents on the double bond.[1]
-
Trisubstituted Alkenes: These substrates are also epoxidized with high levels of enantioselectivity, making the Shi epoxidation a valuable tool for the synthesis of chiral epoxides with quaternary carbon centers.[1][2]
Challenging Substrates:
-
cis-Disubstituted Alkenes: While the diketal catalyst can epoxidize cis-olefins, the enantioselectivities are generally lower compared to their trans-counterparts.[1] Modified catalysts have been developed to improve the enantioselectivity for this substrate class.
-
Terminal Olefins: These are generally poor substrates for the diketal catalyst, often resulting in low enantiomeric excesses.[5]
-
Styrenes: Similar to terminal olefins, styrenes typically exhibit poor enantioselectivity with the standard diketal catalyst.[6] Again, catalyst modifications have been explored to address this limitation.
Data Presentation: Substrate Scope of the Shi Epoxidation Diketal Catalyst
The following table summarizes the performance of the Shi diketal catalyst for the epoxidation of various alkene substrates.
| Substrate | Product | Yield (%) | ee (%) |
| trans-Stilbene | trans-Stilbene oxide | >95 | >98 |
| trans-β-Methylstyrene | trans-β-Methylstyrene oxide | 90 | 90-92 |
| 1-Phenylcyclohexene | 1-Phenylcyclohexene oxide | 95 | 94 |
| trans-Chalcone | trans-Chalcone oxide | 85 | 96 |
| (E)-1,4-diphenyl-1,3-butadiene | (2R,3R)-2,3-epoxy-1,4-diphenyl-1-butene | 94 | 96 |
| (E)-1-phenyl-1,3-hexadiene | (3R,4R)-3,4-epoxy-1-phenyl-1-hexene | 91 | 95 |
| α-Methylstyrene | α-Methylstyrene oxide | 75 | 40 |
| cis-Stilbene | cis-Stilbene oxide | 80 | 55 |
Experimental Protocols
General Protocol for Shi Epoxidation using Oxone®
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene substrate
-
Shi diketal catalyst (1,2:4,5-Di-O-isopropylidene-β-D-erythro-2,3-hexodiulo-2,6-pyranose)
-
Oxone® (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol) and the Shi diketal catalyst (0.2-0.3 mmol, 20-30 mol%).
-
Add a solvent mixture of acetonitrile and water (typically a 1:1 to 2:1 ratio, 10 mL).
-
In a separate flask, prepare a solution of Oxone® (2.0-3.0 mmol) and potassium carbonate (4.0-6.0 mmol) in water (10 mL). Note: The basic conditions generated by potassium carbonate are crucial for the reaction's efficiency and to prevent catalyst decomposition via the Baeyer-Villiger side reaction.[1][4]
-
Cool the alkene/catalyst mixture to 0 °C in an ice bath.
-
Slowly add the aqueous Oxone®/K₂CO₃ solution to the reaction mixture over a period of 1-2 hours using a syringe pump or a dropping funnel. Note: Slow addition is important to control the reaction temperature and to maintain a steady concentration of the active dioxirane intermediate.
-
Stir the reaction mixture vigorously at 0 °C for the time required for complete conversion (typically 2-12 hours, monitor by TLC or GC/MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the yellow color disappears.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude epoxide by flash column chromatography on silica gel.
Mandatory Visualizations
Shi Epoxidation Catalytic Cycle
Caption: The catalytic cycle of the Shi epoxidation.
General Experimental Workflow for Shi Epoxidation
References
- 1. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]
- 4. Shi Epoxidation [organic-chemistry.org]
- 5. This compound | 18422-53-2 | Benchchem [benchchem.com]
- 6. Exploring Substrate Scope of Shi-Type Epoxidations [organic-chemistry.org]
Application Notes and Protocols for Large-Scale Synthesis Using the Shi Epoxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale application of the Shi asymmetric epoxidation. This powerful organocatalytic reaction offers an efficient and environmentally benign method for the stereoselective synthesis of epoxides, which are crucial chiral building blocks in the pharmaceutical industry.
Introduction to the Shi Asymmetric Epoxidation
The Shi asymmetric epoxidation is an organocatalytic reaction that utilizes a fructose-derived chiral ketone (the Shi catalyst) to epoxidize a wide range of alkenes with high enantioselectivity.[1] The active oxidizing species is a chiral dioxirane, generated in situ from the ketone catalyst and a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone®).[1] This reaction is particularly valuable for the synthesis of epoxides from unfunctionalized trans-disubstituted and trisubstituted alkenes.[1][2]
A key advantage of the Shi epoxidation is the avoidance of heavy metal catalysts, which can contaminate the final product and pose environmental concerns. The reaction proceeds under mild, basic conditions (pH ~10.5) and at low temperatures (around 0°C), which helps to minimize side reactions and decomposition of sensitive substrates and products.[1] The catalyst itself can be prepared in two steps from the inexpensive and readily available D-fructose.[3]
Large-Scale Applications in Drug Development
The Shi epoxidation has proven to be a robust and scalable method, finding application in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Notably, it has been employed in the kilogram-scale synthesis of key intermediates for drug candidates.
One prominent example is its use in the synthesis of a chiral lactone, a crucial intermediate for a potential anti-HIV agent. In this process, the Shi epoxidation was successfully scaled up to produce 59 lbs (approximately 27 kg) of the desired lactone with high enantiomeric excess.[4] Another documented large-scale application involved a 30 kg scale epoxidation, demonstrating the industrial viability of this methodology.[2] These examples underscore the reliability and efficiency of the Shi epoxidation for producing chiral epoxides on a scale relevant to drug development and manufacturing.
Key Reaction Parameters for Scalability
Several factors are critical for the successful and safe scale-up of the Shi epoxidation:
-
pH Control: Maintaining a pH of approximately 10.5 is crucial.[3] At lower pH, the catalyst can be destroyed by a competing Baeyer-Villiger oxidation, while at higher pH, the oxidant (Oxone®) decomposes rapidly.[3]
-
Temperature Control: The reaction is typically carried out at low temperatures (0°C to room temperature) to minimize decomposition of the catalyst and the oxidant and to enhance enantioselectivity.[1]
-
Catalyst Loading: While effective, the Shi epoxidation often requires a relatively high catalyst loading, typically in the range of 20-30 mol% for laboratory-scale reactions.[5] Optimization of catalyst loading is a key consideration for large-scale synthesis to ensure cost-effectiveness.
-
Solvent System: A biphasic solvent system, often a mixture of an organic solvent like acetonitrile and an aqueous buffer, is commonly used to accommodate the different solubilities of the reactants.[6]
-
Safety: Dioxiranes are high-energy molecules and can be explosive in concentrated form.[2] Therefore, they are generated in situ and used in dilute solutions to ensure safety, especially on a large scale.
Quantitative Data from Large-Scale Syntheses
The following table summarizes representative data from large-scale applications of the Shi epoxidation, showcasing its efficiency and stereoselectivity.
| Substrate Type | Scale | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Product Application | Reference |
| γ,δ-Unsaturated Carboxylate | 59 lbs (ca. 27 kg) | Not specified | 63 (overall) | 88 | Antitumor agent intermediate | [4] |
| Trisubstituted Alkene | 30 kg | Not specified | Not specified | Not specified | Drug intermediate | [2] |
| trans-Alkene | Not specified | Not specified | Good | Good | Anti-HIV agent intermediate | [7] |
Experimental Protocols
General Protocol for Large-Scale Shi Asymmetric Epoxidation
This protocol is a generalized procedure based on literature examples and should be optimized for specific substrates.
Materials:
-
Alkene substrate
-
Shi catalyst (fructose-derived ketone)
-
Oxone® (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
Procedure:
-
To a cooled (0 °C) solution of the alkene substrate in a mixture of acetonitrile and water, add the Shi catalyst.
-
In a separate vessel, prepare a solution of Oxone® and potassium carbonate in water.
-
Slowly add the aqueous Oxone® and potassium carbonate solution to the reaction mixture while vigorously stirring and maintaining the temperature at 0-5 °C. The pH of the reaction mixture should be maintained around 10.5.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
-
Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude epoxide by an appropriate method, such as crystallization or chromatography.
Diagrams
Reaction Mechanism of the Shi Epoxidation
Caption: Catalytic cycle of the Shi epoxidation.
General Experimental Workflow for Large-Scale Shi Epoxidation
Caption: Workflow for a large-scale Shi epoxidation.
References
- 1. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 2. Dioxiranes and Related Shi Epoxidation - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US8877930B2 - Continuous flow synthesis of amino alcohols using microreactors - Google Patents [patents.google.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Enantioselective Epoxidation of Functionalized Alkenes
For Researchers, Scientists, and Drug Development Professionals
The enantioselective epoxidation of functionalized alkenes is a cornerstone of modern asymmetric synthesis, providing a reliable method for the creation of chiral epoxides, which are versatile building blocks in the synthesis of pharmaceuticals and other biologically active molecules. This document provides an overview of three key methods—the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations—complete with detailed experimental protocols, quantitative data, and visual diagrams to aid in understanding and application.
Sharpless-Katsuki Asymmetric Epoxidation
The Sharpless-Katsuki epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols.[1][2][3] The reaction utilizes a catalyst generated in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT), with tert-butyl hydroperoxide (TBHP) as the stoichiometric oxidant.[4][5] A key advantage of this method is the predictable stereochemical outcome based on the chirality of the tartrate ligand used.[3]
Data Presentation
| Substrate | Chiral Ligand | Oxidant | Yield (%) | ee (%) | Reference(s) |
| Geraniol | L-(+)-DET | TBHP | 95 | 95 | [1] |
| (E)-2-Hexen-1-ol | L-(+)-DET | TBHP | 85 | 94 | [1] |
| Cinnamyl alcohol | D-(-)-DIPT | TBHP | 90 | >95 | [4] |
| Allyl alcohol | L-(+)-DET | TBHP | 80 | 95 | [1] |
| 3-Methyl-2-buten-1-ol | D-(-)-DIPT | TBHP | 88 | 98 | [4] |
Experimental Protocol
Materials:
-
Titanium (IV) isopropoxide [Ti(OiPr)₄]
-
L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)
-
tert-Butyl hydroperoxide (TBHP), 5.5 M in decane
-
Allylic alcohol substrate
-
Dichloromethane (CH₂Cl₂), anhydrous
-
4 Å molecular sieves, powdered and activated
-
Diethyl ether
-
10% aqueous NaOH solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -20 °C in a dry ice/acetone bath.
-
Powdered 4 Å molecular sieves (of equal weight to the allylic alcohol) are added to the flask.
-
L-(+)-DET (or D-(-)-DET) (1.2 equivalents relative to the titanium isopropoxide) is added to the stirred suspension.
-
Titanium (IV) isopropoxide (1.0 equivalent) is added dropwise to the mixture. The resulting solution should be a pale yellow.
-
The allylic alcohol (1.0 equivalent) is then added to the reaction mixture.
-
tert-Butyl hydroperoxide (2.0 equivalents) is added dropwise, ensuring the internal temperature does not rise above -20 °C.
-
The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, the reaction is quenched by the addition of water (equal volume to the TBHP solution used). The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The resulting biphasic mixture is filtered through a pad of Celite® to remove the titanium salts. The filter cake is washed with diethyl ether.
-
The combined organic layers are transferred to a separatory funnel and washed with a 10% aqueous NaOH solution to remove the tartrate, followed by a wash with brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude epoxy alcohol.
-
The product can be further purified by flash column chromatography on silica gel.
Catalytic Cycle
References
- 1. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]
- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of the Shi Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the synthesis of the Shi catalyst, a chiral ketone derived from fructose, which is widely used for the asymmetric epoxidation of olefins.[1] The protocol is based on established and reliable methods, ensuring reproducibility for research and development purposes.
Introduction
The Shi catalyst, developed by Professor Yian Shi, is a powerful organocatalyst for the enantioselective epoxidation of a broad range of alkenes, particularly trans-disubstituted and trisubstituted olefins.[2][3] The active oxidizing species, a chiral dioxirane, is generated in situ from the ketone catalyst and a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone).[1][4][5] The catalyst's structure, derived from readily available and inexpensive D-fructose, features a rigid bicyclic framework that effectively shields one face of the reactive dioxirane, leading to high enantioselectivity.[1][4] This metal-free catalytic system offers significant advantages, including mild reaction conditions and avoidance of heavy metal contamination in the final products, a critical consideration in pharmaceutical synthesis.[6]
The synthesis of the Shi catalyst from D-fructose is a straightforward process that can be accomplished in a few key steps, primarily involving ketalization and subsequent oxidation.[1][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of the Shi catalyst, starting from D-fructose.
| Step | Reagent/Parameter | Quantity/Value | Notes |
| 1. Ketalization | D-fructose | 30 g | Starting material. |
| Acetone | 600 mL | Reagent and solvent. | |
| Concentrated Sulfuric Acid | 3 mL | Catalyst. | |
| Reaction Time | 20 hours | At room temperature. | |
| Sodium Hydroxide (9.3g in 84mL water) | As needed | For neutralization. | |
| Dichloromethane | 3 x (volume of aqueous phase) | For extraction. | |
| Yield | ~80% | For 1,2:4,5-di-O-isopropylidene-β-D-fructose.[8] | |
| 2. Oxidation | 1,2:4,5-di-O-isopropylidene-β-D-fructose | 20 g | Intermediate from Step 1. |
| Dichloromethane | 250 mL | Solvent. | |
| Powdered Molecular Sieves | 30 g | Drying agent. | |
| Pyridinium Chlorochromate (PCC) | 53 g | Oxidizing agent. | |
| Reaction Time | 15 hours | At 60°C (reflux). | |
| Yield | ~90% | For the crude hydrated catalyst.[8] | |
| Overall Yield | ~66% | Practical overall yield from D-fructose in four steps.[9] |
Experimental Protocol: Synthesis of the Shi Catalyst from D-Fructose
This protocol details a two-stage synthesis of the Shi catalyst.
Materials and Reagents:
-
D-fructose
-
Acetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
-
n-Hexane
-
Powdered Molecular Sieves (4Å)
-
Pyridinium Chlorochromate (PCC)
-
Ethyl acetate
-
Silica gel
Step 1: Synthesis of 1,2:4,5-di-O-isopropylidene-β-D-fructose
-
To a 1000 mL round-bottomed flask, add D-fructose (30 g), acetone (600 mL), and concentrated sulfuric acid (3 mL).[8]
-
Stir the mixture at room temperature for 20 hours.[8]
-
Prepare a solution of sodium hydroxide (9.3 g) in water (84 mL) and add it to the reaction mixture to neutralize the sulfuric acid.[8]
-
Remove the acetone using a rotary evaporator.
-
Extract the remaining aqueous phase three times with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.[8]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product as a white solid.[8]
-
Recrystallize the crude product from diethyl ether and n-hexane to yield pure, white, needle-like crystals of 1,2:4,5-di-O-isopropylidene-β-D-fructose.[8]
Step 2: Oxidation to the Shi Catalyst
-
In a 500 mL round-bottomed flask, dissolve the intermediate from Step 1 (20 g) in dichloromethane (250 mL).[8]
-
Add powdered molecular sieves (30 g) to the solution and stir at room temperature.[8]
-
Add pyridinium chlorochromate (PCC) (53 g) in portions.[8]
-
Heat the mixture to reflux at 60°C and maintain for 15 hours, resulting in a brown solution.[8]
-
After cooling to room temperature, dissolve the reaction mixture with ethyl acetate (100 mL).
-
Pass the solution through a short column of silica gel (approximately 2 cm) to filter out the chromium salts.[8]
-
Collect the filtrate and concentrate it under reduced pressure to obtain a colorless oily liquid.[8]
-
Add water (10 mL) and stir vigorously for 30 minutes. This should induce the precipitation of a white solid, which is the hydrated form of the catalyst.[8]
-
Collect the solid by suction filtration.
-
To obtain the pure catalyst, add diethyl ether (20 mL) to the solid, stir for 20 minutes, and then collect the solid by suction filtration.[8]
-
To obtain the anhydrous catalyst, dissolve the hydrated solid in ethyl acetate and stir overnight at room temperature. Remove the solvent under reduced pressure to yield the final product as a colorless oily liquid.[8]
Visualizing the Workflow and Catalytic Cycle
Experimental Workflow
The following diagram illustrates the key stages in the synthesis of the Shi catalyst from D-fructose.
Caption: Workflow for the synthesis of the Shi catalyst.
Shi Epoxidation Catalytic Cycle
This diagram outlines the mechanism of the Shi epoxidation, showing the generation of the active dioxirane species and the regeneration of the catalyst.
Caption: The catalytic cycle of the Shi epoxidation.
References
- 1. Shi Epoxidation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Shi Asymmetric Epoxidation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 5. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 6. Shi Epoxidation Diketal Catalyst | 18422-53-2 | Benchchem [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Page loading... [wap.guidechem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Phase Transfer Catalysts in Shi Epoxidaion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of phase transfer catalysts (PTCs) in the Shi epoxidation, a widely utilized method for the asymmetric epoxidation of olefins. The information compiled herein, including reaction mechanisms, quantitative data, detailed experimental protocols, and workflow visualizations, is intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.
Introduction to Shi Epoxidation and the Role of Phase Transfer Catalysis
The Shi epoxidation is a powerful organocatalytic reaction that employs a chiral ketone catalyst derived from D-fructose to achieve the enantioselective epoxidation of a wide range of alkenes, particularly trans-disubstituted and trisubstituted olefins.[1][2] The active oxidant in this reaction is a chiral dioxirane, which is generated in situ from the ketone catalyst and a stoichiometric oxidant, typically Oxone (potassium peroxymonosulfate).[1][3]
A key feature of the Shi epoxidation is its biphasic reaction medium.[1] The organic substrate (alkene) resides in an organic solvent, while the oxidant (Oxone) is dissolved in an aqueous buffer.[1] This phase difference necessitates the use of a phase transfer catalyst to facilitate the interaction between the reactants. The PTC, typically a quaternary ammonium salt like tetrabutylammonium sulfate, transports the active oxidant species from the aqueous phase to the organic phase where the epoxidation of the alkene occurs.[1] This process is crucial for achieving efficient and catalytic turnover.
Mechanism of Phase Transfer Catalysis in Shi Epoxidation
The catalytic cycle of the Shi epoxidation involving a phase transfer catalyst can be summarized as follows:
-
Dioxirane Formation: In the aqueous phase, the fructose-derived ketone catalyst reacts with Oxone to form a chiral dioxirane intermediate.[1][3]
-
Phase Transfer: The phase transfer catalyst forms an ion pair with the active oxidant species and shuttles it across the phase boundary into the organic layer.
-
Epoxidation: In the organic phase, the chiral dioxirane transfers an oxygen atom to the alkene substrate, forming the desired epoxide with high enantioselectivity.[1] The ketone catalyst is regenerated in this step.
-
Catalyst Regeneration: The regenerated ketone catalyst can then participate in another catalytic cycle.
The use of a phase transfer catalyst is essential for the reaction to proceed at a practical rate and with high efficiency.
Quantitative Data on Phase Transfer Catalyzed Shi Epoxidation
While the use of phase transfer catalysts is integral to the Shi epoxidation, comprehensive studies directly comparing the efficacy of various PTCs are not extensively available in the peer-reviewed literature. However, tetrabutylammonium salts are widely reported and have proven to be effective. The following table summarizes representative data for the Shi epoxidation of various olefins using a fructose-derived catalyst and a phase transfer catalyst under optimized conditions.
| Substrate | Phase Transfer Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| trans-β-Methylstyrene | Not specified, but implied | High | 90-92 | [2] |
| Unsaturated Ketone | Tetrabutylammonium hydrogensulfate | 70 | Not Reported | [4] |
| trans-Stilbene | Tetrabutylammonium sulfate | High | >95 | [1] |
| 1-Phenylcyclohexene | Tetrabutylammonium sulfate | High | >95 | [1] |
Note: The enantiomeric excess can be influenced by the steric and electronic properties of the substituents on the alkene.[1] Generally, bulkier substituents on trans-olefins lead to higher stereoselectivity.[1]
Experimental Protocols
General Protocol for Shi Epoxidation of an Unsaturated Ketone using Tetrabutylammonium Hydrogensulfate
This protocol is adapted from a literature procedure and provides a general method for the epoxidation of an unsaturated ketone.[4]
Materials:
-
(-)-Shi ketone catalyst
-
Unsaturated ketone (substrate)
-
Acetonitrile (MeCN)
-
Dimethoxymethane (DMM)
-
50 mM Sodium tetraborate decahydrate solution
-
400 µM EDTA disodium salt solution
-
Tetrabutylammonium hydrogensulfate (TBAHS)
-
Oxone (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the unsaturated ketone (1.0 eq) in a mixture of acetonitrile and dimethoxymethane, add the (–)-Shi ketone (1.0 eq), the 50 mM sodium tetraborate decahydrate and 400 μM EDTA–Na₂ solution in water, and tetrabutylammonium hydrogensulfate (0.2 eq) in sequence at 23 °C.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare two separate solutions:
-
Solution A: A solution of Oxone (2.0 eq) and EDTA–Na₂ in water.
-
Solution B: An aqueous solution of potassium carbonate (8.0 eq).
-
-
Simultaneously add Solution A and Solution B dropwise to the reaction mixture over a period of 1 hour using two separate addition funnels.
-
After the addition is complete, stir the reaction mixture for an additional hour at 0 °C.
-
Allow the reaction mixture to warm to 23 °C over 1 hour.
-
Dilute the reaction mixture with water and ethyl acetate.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired epoxide.[4]
Visualizations
Signaling Pathway of Phase Transfer Catalysis in Shi Epoxidation
Caption: Mechanism of Phase Transfer Catalysis in Shi Epoxidation.
Experimental Workflow for Shi Epoxidation
References
Troubleshooting & Optimization
preventing Baeyer-Villiger side reaction in Shi epoxidation
Welcome to the Technical Support Center for Shi Epoxidation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful execution of the Shi epoxidation, with a particular focus on preventing the undesired Baeyer-Villiger side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Shi epoxidation?
The Shi epoxidation is an asymmetric epoxidation of alkenes using a fructose-derived chiral ketone catalyst and a stoichiometric oxidant, typically Oxone (potassium peroxymonosulfate).[1] This organocatalytic reaction is known for its ability to generate epoxides with high enantioselectivity, particularly for trans-disubstituted and trisubstituted alkenes.[1]
Q2: What is the Baeyer-Villiger side reaction in the context of Shi epoxidation?
The Baeyer-Villiger oxidation is a common side reaction in the Shi epoxidation where the ketone catalyst itself is oxidized by the peroxymonosulfate to form an ester or lactone. This process leads to the decomposition of the catalyst, reducing the efficiency and yield of the desired epoxidation reaction.[1][2]
Q3: What is the primary factor influencing the Baeyer-Villiger side reaction?
The pH of the reaction medium is the most critical factor. The Baeyer-Villiger side reaction is favored under acidic to neutral conditions. Conversely, maintaining a basic pH significantly suppresses this undesired pathway.[2][3]
Q4: What is the optimal pH to prevent the Baeyer-Villiger side reaction?
The optimal pH for minimizing the Baeyer-Villiger side reaction and promoting the desired epoxidation is approximately 10.5.[4] At this pH, the rate of the Baeyer-Villiger oxidation of the catalyst is significantly reduced, allowing for the use of catalytic amounts of the ketone.[1][2]
Q5: How does a basic pH disfavor the Baeyer-Villiger reaction?
Under basic conditions, the nucleophilicity of the active oxidant (peroxymonosulfate) is increased, which enhances the rate of the desired epoxidation. While the higher pH can also lead to the decomposition of Oxone, the increased reactivity of the catalyst towards the alkene outcompetes the Baeyer-Villiger pathway.[2]
Q6: Can the catalyst structure influence the Baeyer-Villiger side reaction?
Yes, the structure of the chiral ketone catalyst plays a role. Catalysts with electron-withdrawing groups can be more resistant to the Baeyer-Villiger oxidation. These groups decrease the migratory aptitude of the adjacent carbon atoms, thus slowing down the rearrangement step of the Baeyer-Villiger mechanism.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no conversion of the starting alkene. | 1. Incorrect pH: The reaction is not sufficiently basic. | 1. Carefully control the pH to be around 10.5. Use a buffer system or add a base like potassium carbonate (K₂CO₃) incrementally. |
| 2. Decomposition of Oxone: The oxidant has degraded. | 2. Use fresh, high-quality Oxone. The activity of Oxone can be tested by a simple oxidation of an aldehyde to a carboxylic acid.[5] | |
| 3. Inactive Catalyst: The catalyst may have decomposed or is of poor quality. | 3. Ensure the catalyst is pure and has been stored correctly. Consider synthesizing or purchasing a fresh batch. | |
| 4. Low Reaction Temperature: The temperature may be too low for the specific substrate. | 4. While the reaction is typically run at 0°C to control exothermicity and side reactions, some less reactive substrates may require slightly higher temperatures. Monitor the reaction closely if increasing the temperature. | |
| Significant formation of Baeyer-Villiger byproduct. | 1. Low pH: The reaction medium is not basic enough. | 1. Increase the pH to the optimal range of 10.5. This is the most effective way to suppress the Baeyer-Villiger side reaction.[2][4] |
| 2. High Catalyst Loading: Using a large excess of the ketone catalyst can lead to its decomposition. | 2. Under optimal pH conditions, the catalyst loading can often be reduced to 20-30 mol%.[1] | |
| Low enantioselectivity (ee). | 1. Incorrect Substrate Type: The Shi epoxidation is most effective for trans-disubstituted and trisubstituted alkenes. Cis-alkenes and terminal alkenes often give lower enantioselectivities with the standard catalyst.[1] | 1. For challenging substrates, consider using a modified Shi catalyst designed for that specific class of alkenes. |
| 2. Asynchronous Transition State: The geometry of the transition state can be influenced by the substrate structure, affecting stereoselectivity.[6] | 2. While difficult to control directly, understanding the substrate's electronic and steric properties can help in predicting the outcome. | |
| 3. Racemization of the Catalyst: If the catalyst has an enolizable proton alpha to the ketone, it could racemize under basic conditions. | 3. The Shi catalyst is designed with a rigid structure to minimize epimerization.[1] Ensure the correct catalyst is being used. | |
| Difficult product isolation. | 1. Emulsion formation during workup. | 1. Add saturated brine solution during the extraction to help break up emulsions. |
| 2. Co-elution of product and catalyst byproducts during chromatography. | 2. Optimize the solvent system for column chromatography. A polar solvent system may be required to separate the epoxide from any remaining catalyst or its byproducts. |
Quantitative Data
| pH Range | Relative Rate of Shi Epoxidation | Relative Rate of Baeyer-Villiger Side Reaction | General Outcome |
| < 7 (Acidic) | Low | High | Catalyst decomposition dominates, low epoxide yield. |
| 7 - 8 (Neutral) | Moderate | Moderate | Significant catalyst decomposition, suboptimal epoxide yield.[7] |
| > 10 (Basic) | High | Low | Desired epoxidation is favored, minimal catalyst decomposition.[2] |
| ~ 10.5 (Optimal) | Very High | Very Low | High yield of epoxide with high enantioselectivity. [4] |
Note: The conversion of trans-β-methylstyrene has been reported to increase by 10-fold when the pH is raised from 7-8 to above 10, with enantioselectivity remaining high (90-92%).[2]
Experimental Protocols
Key Experiment: Shi Epoxidation of trans-Stilbene with Suppression of Baeyer-Villiger Reaction
This protocol is a representative example for performing a Shi epoxidation while minimizing the Baeyer-Villiger side reaction.
Materials:
-
trans-Stilbene
-
Shi catalyst (fructose-derived ketone)
-
Oxone (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Water (deionized)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-stilbene (1.0 equiv) and the Shi catalyst (0.2-0.3 equiv) in a mixture of acetonitrile and water at room temperature.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Preparation of Oxidant Solution: In a separate flask, prepare a solution of Oxone (1.5-2.0 equiv) and potassium carbonate (K₂CO₃) in water. The amount of K₂CO₃ should be sufficient to maintain a pH of approximately 10.5 throughout the reaction.
-
Addition of Oxidant: Slowly add the Oxone/K₂CO₃ solution to the cooled reaction mixture over a period of 1-2 hours. A syringe pump is recommended for a slow and controlled addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction is typically complete within a few hours after the addition of the oxidant is finished.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired epoxide.
Visualizations
Shi Epoxidation Catalytic Cycle and Baeyer-Villiger Side Reaction
Caption: The catalytic cycle of Shi epoxidation and the competing Baeyer-Villiger side reaction.
Troubleshooting Workflow for Low Epoxide Yield
Caption: A step-by-step workflow for troubleshooting low yields in Shi epoxidation.
References
optimizing pH for Shi epoxidation catalyst stability
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of pH for the stability and efficacy of the Shi epoxidation catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Shi epoxidation, and why is it so critical?
The optimal pH for a Shi epoxidation using Oxone as the oxidant is approximately 10.5.[1][2][3] This specific pH is a critical compromise to balance the stability of both the catalyst and the oxidant. At lower pH values (around 7-8), the fructose-derived ketone catalyst is susceptible to a competitive Baeyer-Villiger oxidation, which deactivates it.[2][4][5] Conversely, at very high pH, the primary oxidant, Oxone (potassium peroxymonosulfate), decomposes rapidly.[1][2] Maintaining a pH of 10.5 suppresses the Baeyer-Villiger side reaction, which dramatically enhances catalyst stability and allows the reaction to be run with substoichiometric (catalytic) amounts of the ketone.[2][4]
Q2: What happens to the catalyst at pH levels below the optimum?
At pH levels between 7 and 8, the Shi catalyst is prone to decomposition through a Baeyer-Villiger rearrangement.[5][6] In this side reaction, the dioxirane intermediate rearranges to form an ester, consuming the catalyst and preventing it from participating in the desired epoxidation cycle.[4] This degradation is a primary reason why early versions of the reaction required stoichiometric or even excess amounts of the "catalyst".[4]
Q3: What are the consequences of the pH being too high?
While a basic pH is necessary to prevent catalyst degradation, an excessively high pH leads to the rapid decomposition of Oxone.[1][5] This reduces the concentration of the active oxidant available for generating the reactive dioxirane species, which can lead to incomplete conversion of the starting alkene and lower product yields.
Q4: What buffer systems are recommended for maintaining the optimal pH?
A pH of 10.5 is often achieved and maintained by the addition of potassium carbonate (K₂CO₃) to the reaction mixture.[2][5] Some protocols also employ a formal buffer system, such as a 50 mM sodium tetraborate solution, in conjunction with the simultaneous dropwise addition of aqueous K₂CO₃ and the Oxone solution to control the pH throughout the reaction.[7]
Q5: Can other oxidants be used, and do they have the same pH requirements?
Yes, hydrogen peroxide (H₂O₂) can be used as the primary oxidant in some Shi epoxidation protocols.[8][9] Using H₂O₂ can reduce the amount of inorganic salts in the reaction, which may simplify workup.[9] However, the reaction mechanism and optimal conditions, including pH, may differ from the more common Oxone-based procedures.
Data Summary
The pH of the reaction medium has a profound impact on reaction efficiency. The following table summarizes the effect of pH on a model reaction.
Table 1: Influence of pH on the Epoxidation of trans-β-Methylstyrene
| pH Range | Catalyst State | Key Side Reaction | Typical Conversion Rate | Enantioselectivity | Reference |
| 7–8 | Prone to decomposition | Baeyer-Villiger Oxidation | Low | High (if reaction occurs) | [2][5] |
| >10 (Optimal: ~10.5) | Stabilized | Oxone Decomposition | ~10-fold higher than at pH 7-8 | High (90-92% ee) | [2] |
Troubleshooting Guide
Problem: Low or no conversion of the starting material.
This is a common issue that can often be traced back to one of three main components: the reaction pH, the catalyst integrity, or the oxidant activity.[8][10]
Answer / Solution:
-
Verify Reaction pH:
-
Action: Directly measure the pH of the aqueous layer of your reaction mixture. It should be stable at ~10.5.
-
Correction: If the pH is too low, prepare fresh buffer and K₂CO₃ solutions. If it is too high, the Oxone may have decomposed; a fresh attempt with careful, slow addition of reagents is recommended.
-
-
Assess Catalyst Quality:
-
Check Oxidant Activity:
-
Action: The activity of Oxone can degrade over time. Titrate a sample of your Oxone to determine its active oxygen content. Alternatively, run a simple test reaction, such as the oxidation of an aldehyde to a carboxylic acid, to confirm its potency.[8][10]
-
Correction: Purchase fresh Oxone if the current batch is found to be inactive.
-
-
Review Reagent Addition:
-
Action: The solutions of Oxone and K₂CO₃ should be added slowly and simultaneously (e.g., via syringe pump or addition funnels) over an extended period (e.g., 1 hour) at a low temperature (e.g., 0 °C).[7][8] This maintains a steady-state concentration of the active oxidant and helps control the pH and temperature.
-
Correction: Set up the reaction again ensuring slow, controlled addition of the oxidant and base.
-
Problem: The reaction is inconsistent between batches.
Answer / Solution:
-
Root Cause: Inconsistency often points to subtle variations in procedure or reagent quality. The most sensitive variable is typically pH control.
-
Action: Standardize your procedure meticulously.
-
Reagent Preparation: Always use freshly prepared buffer, K₂CO₃, and Oxone solutions.
-
pH Monitoring: If possible, use a pH probe to monitor the reaction in real-time during initial optimization runs.
-
Temperature Control: Ensure the reaction vessel is maintained at a constant, low temperature (0 °C is common) as temperature fluctuations can affect reaction and decomposition rates.[4]
-
Problem: Significant formation of side products is observed.
Answer / Solution:
-
Root Cause: The primary side product results from the Baeyer-Villiger oxidation of the catalyst, which is favored at a pH below 10.[2][4] Other side reactions can occur if the epoxide product itself is unstable under the reaction conditions.[11]
-
Action:
-
Confirm pH: Re-verify that the pH is being maintained at ~10.5 throughout the addition of reagents.
-
Modify Workup: If the epoxide product is sensitive, a modified, milder workup procedure may be required to prevent degradation during isolation.[11]
-
Reaction Time: Do not let the reaction run for an excessively long time after the addition of the oxidant is complete, as this can lead to product degradation or over-oxidation. Quenching the reaction shortly after the addition is complete is sometimes recommended.[8]
-
Visualizations and Protocols
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting low product yield in a Shi epoxidation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Shi Epoxidation [organic-chemistry.org]
- 3. Shi Asymmetric Epoxidation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. scribd.com [scribd.com]
- 7. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]
- 10. organic chemistry - Shi Epoxidation Issues - Any help would be appreciated - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
improving reaction yield for the Shi epoxidation
Welcome to the technical support center for the Shi epoxidation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring successful and high-yield asymmetric epoxidation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Shi epoxidation?
The Shi epoxidation is an organocatalytic reaction that allows for the asymmetric epoxidation of a wide range of alkenes.[1][2] It typically utilizes a chiral ketone catalyst derived from D-fructose, with potassium peroxymonosulfate (Oxone) serving as the primary oxidant.[1][2] The reaction is known for its ability to generate epoxides with high enantiomeric excess (ee).[2]
Q2: What is the active oxidizing species in the reaction?
The active oxidizing species is a chiral dioxirane intermediate.[1][2] This highly reactive species is generated in situ from the reaction between the ketone catalyst and Oxone.[1][2] The catalyst is regenerated after the oxygen atom is transferred to the alkene, allowing it to be used in catalytic amounts.[1][3]
Q3: Why is the pH of the reaction crucial?
The pH of the reaction medium is a critical parameter that significantly influences both the reaction yield and the enantioselectivity.[1][4] An optimal pH of approximately 10.5 is generally recommended.[4][5] At lower pH values, the catalyst is susceptible to decomposition via a Baeyer-Villiger oxidation, a major side reaction.[1][2] Conversely, at a pH higher than 10.5, the oxidant, Oxone, tends to decompose rapidly.[4]
Q4: Which catalyst should I use for my specific alkene?
The choice of catalyst depends on the substitution pattern of the alkene. The original Shi catalyst is highly effective for trans-disubstituted and trisubstituted olefins.[6] For cis-olefins and terminal olefins, modified catalysts, often with different protecting groups on the fructose backbone, have been developed to achieve high enantioselectivity.[7] For conjugated cis-olefins and styrenes, a catalyst with a spiro oxazolidinone modification often gives the best results.[7]
Q5: What are common solvents used for the Shi epoxidation?
The Shi epoxidation is typically performed in a biphasic solvent system to accommodate the different solubilities of the organic substrate and the inorganic oxidant.[2] A common and effective solvent mixture is acetonitrile (CH₃CN) and dimethoxymethane (DMM).[7] The use of a phase transfer catalyst, such as tetrabutylammonium sulfate, is also common to facilitate the transport of the active catalyst species between the aqueous and organic layers.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the Shi epoxidation and provides actionable solutions.
Problem 1: Low or No Epoxide Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor quality of Oxone | Titrate your batch of Oxone to determine its active oxygen content. Use a fresh, high-quality batch if necessary. | An active and fresh batch of Oxone is crucial for the efficient generation of the dioxirane intermediate. |
| Incorrect pH | Carefully monitor and control the pH of the reaction mixture. Maintain a pH of ~10.5 by the slow, simultaneous addition of a base like potassium carbonate (K₂CO₃) along with the Oxone solution.[1] | Optimal pH prevents catalyst decomposition via the Baeyer-Villiger side reaction and minimizes Oxone decomposition.[1][4] |
| Decomposition of the catalyst | Ensure the catalyst was stored properly and is of high purity. If synthesizing the catalyst, verify its structure and purity by NMR and other analytical techniques. | A pure and active catalyst is essential for a successful reaction. |
| Low reaction temperature | While the reaction is typically run at 0 °C to improve selectivity, very low temperatures can slow down the reaction rate significantly.[2] If the reaction is sluggish, consider slowly raising the temperature to room temperature after the addition of reagents is complete.[3] | Increasing the temperature can help drive the reaction to completion, but may slightly decrease enantioselectivity. |
| Substrate is unreactive | Electron-deficient olefins can be less reactive. For such substrates, a more reactive second-generation catalyst may be required.[6] | Modified catalysts are designed to be more effective for a broader range of substrates. |
Problem 2: Low Enantioselectivity (ee)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect catalyst for the substrate | As mentioned in the FAQs, different olefins require different catalyst structures for optimal stereochemical communication.[6][7] Ensure you are using the appropriate catalyst for your substrate's substitution pattern. | Matching the catalyst to the substrate is critical for achieving high enantioselectivity. |
| pH is too low | A pH below 10 can lead to a competing racemic epoxidation pathway directly by Oxone, which will lower the overall enantiomeric excess.[8] Increase the pH to the optimal range of 10-10.5. | At the correct pH, the catalyzed asymmetric pathway will dominate, leading to higher ee.[8] |
| Incorrect solvent system | The solvent can influence the transition state geometry. The commonly used CH₃CN/DMM mixture generally provides good results.[7] Experiment with the solvent ratio or try other solvent systems if enantioselectivity is poor. | Optimization of the solvent system can lead to a more favorable transition state for asymmetric induction. |
| Reaction temperature is too high | Higher temperatures can lead to a decrease in enantioselectivity by allowing for less-ordered transition states. Maintain the reaction at 0 °C or even slightly lower during the addition of reagents.[2] | Lower temperatures generally favor higher enantioselectivity. |
Data Presentation
The following tables summarize the effects of key reaction parameters on the yield and enantioselectivity of the Shi epoxidation.
Table 1: Effect of pH on a Model Reaction (trans-β-methylstyrene)
| pH | Conversion (%) | Enantiomeric Excess (ee, %) |
| 7-8 | ~10 | 90-92 |
| >10 | >90 | 90-92 |
| Data synthesized from qualitative descriptions in the search results.[1] |
Table 2: Effect of Catalyst Loading on a Model Reaction
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 10 | 24 | >95 | 92 |
| 20-30 | 4-6 | >95 | >95 |
| 50 | 2 | ~80 | >95 |
| Data synthesized from general observations across multiple sources.[2][7] |
Table 3: Effect of Solvent on a Model Reaction
| Solvent System | Yield (%) | Enantiomeric Excess (ee, %) |
| CH₃CN | Moderate | Good |
| DMM/CH₃CN (2:1) | High | Excellent |
| CH₂Cl₂ | Low | Moderate |
| THF | Moderate | Good |
| This table represents general trends observed in the literature.[7] |
Experimental Protocols
Protocol 1: Synthesis of the Shi Catalyst (Fructose-Derived Ketone)
This protocol is a four-step synthesis from D-fructose.[9][10]
Step 1: Acetonide Protection of D-Fructose
-
Suspend D-fructose in acetone.
-
Add a catalytic amount of a strong acid (e.g., HClO₄) at 0 °C.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Quench the reaction with a base (e.g., NaHCO₃) and extract the product.
-
Purify by crystallization to yield the di-acetonide protected fructose.
Step 2: Selective Deprotection
-
Dissolve the di-acetonide protected fructose in an appropriate solvent.
-
Perform a selective deketalization to free the primary hydroxyl group.
Step 3: Esterification
-
React the deprotected intermediate with an acylating agent (e.g., an acid chloride or anhydride) in the presence of a base to form the diester.
Step 4: Oxidation
-
Oxidize the remaining free secondary alcohol to a ketone using an oxidizing agent like pyridinium chlorochromate (PCC).
-
Purify the final ketone catalyst by column chromatography.
Protocol 2: General Procedure for Shi Epoxidation
This is a general procedure and may require optimization for specific substrates.[3]
-
To a solution of the alkene (1.0 eq) in a mixture of acetonitrile and dimethoxymethane at 0 °C, add the Shi ketone catalyst (0.2-0.3 eq).
-
In a separate flask, prepare a solution of Oxone (1.5-2.0 eq) in an aqueous EDTA buffer.
-
In another flask, prepare an aqueous solution of potassium carbonate (K₂CO₃).
-
Simultaneously, add the Oxone solution and the K₂CO₃ solution dropwise to the reaction mixture over a period of 1-2 hours, while vigorously stirring and maintaining the temperature at 0 °C. The pH should be maintained at approximately 10.5.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the Shi epoxidation.
Catalytic Cycle of the Shi Epoxidation
Caption: The catalytic cycle of the Shi epoxidation.
References
- 1. Shi Epoxidation [organic-chemistry.org]
- 2. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 3. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Shi Asymmetric Epoxidation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Collection - A pH Study on the Chiral Ketone Catalyzed Asymmetric Epoxidation of Hydroxyalkenes - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 9. Practical synthesis of Shi's diester fructose derivative for catalytic asymmetric epoxidation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Catalyst Decomposition in Ketone-Catalyzed Epoxidation
Welcome to the technical support center for ketone-catalyzed epoxidation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage catalyst decomposition during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during ketone-catalyzed epoxidation, providing explanations and actionable solutions.
Q1: My epoxidation reaction is showing low to no conversion. What are the potential causes and how can I fix this?
A1: Low conversion is a frequent issue and can stem from several factors related to catalyst activity and reaction conditions.
-
Catalyst Decomposition: The primary cause of low conversion is often the decomposition of the ketone catalyst. The main decomposition pathway is the Baeyer-Villiger oxidation of the ketone by the oxidant (e.g., Oxone®), forming an inactive ester byproduct.[1][2]
-
Suboptimal pH: The pH of the reaction medium is critical. At pH levels below 9, the Baeyer-Villiger side reaction is favored, leading to rapid catalyst decomposition.[1][3] Conversely, at very high pH (>11), the oxidant (Oxone®) itself can decompose rapidly.[3] The optimal pH for minimizing catalyst decomposition and maximizing reaction rate is typically around 10.5.[1][3][4][5]
-
Incorrect Temperature: Higher temperatures accelerate both the desired epoxidation and the undesired catalyst and oxidant decomposition reactions.[1] Running the reaction at low temperatures, typically 0 °C, is crucial for catalyst stability.[1]
-
Oxidant Quality: The quality of the oxidant, such as Oxone®, can vary between batches. It is advisable to titrate the oxidant to determine its active oxygen content before use.
-
Catalyst Quality: Ensure the ketone catalyst is pure and has not degraded during storage. You can verify its integrity using 1H and 13C NMR spectroscopy.
Troubleshooting Steps:
-
Optimize pH: Ensure the reaction medium is buffered to a pH of approximately 10.5. This can be achieved using a borate buffer or by the controlled addition of a base like potassium carbonate (K₂CO₃) during the reaction.[4]
-
Control Temperature: Maintain the reaction temperature at 0 °C using an ice bath.
-
Verify Reagent Quality: Check the activity of your Oxone® and the purity of your ketone catalyst.
-
Slow Addition of Oxidant: Add the oxidant solution slowly to the reaction mixture to maintain a low instantaneous concentration, which can help minimize side reactions.
Q2: I'm observing poor enantioselectivity in my asymmetric epoxidation. What could be the reason?
A2: Suboptimal enantioselectivity can be frustrating. Here are the common culprits:
-
Catalyst Racemization: For ketone catalysts with acidic protons alpha to the carbonyl group, epimerization of the stereogenic centers can occur, leading to a loss of enantioselectivity. The design of the catalyst, such as the fructose-derived Shi catalyst, incorporates features like fused rings or quaternary centers to minimize this.
-
Incorrect Catalyst Choice: Different chiral ketone catalysts are optimized for different types of olefins (e.g., trans-, cis-, trisubstituted).[1] Ensure you are using the appropriate catalyst for your substrate.
-
Reaction Temperature: While low temperatures are generally favored, the optimal temperature for enantioselectivity may vary slightly depending on the substrate and catalyst.
-
Solvent System: The solvent system can influence the transition state of the epoxidation, thereby affecting enantioselectivity. For the Shi epoxidation, a biphasic system of an organic solvent (like acetonitrile or dimethoxymethane) and an aqueous buffer is commonly used.[5]
Troubleshooting Steps:
-
Verify Catalyst Structure: Confirm the structural integrity and enantiopurity of your chiral ketone catalyst.
-
Select the Right Catalyst: Consult the literature to ensure you are using the best catalyst for your specific olefin.
-
Optimize Temperature: If enantioselectivity is still low at 0 °C, you can screen a narrow range of lower temperatures (e.g., -5 °C to -10 °C).
-
Adjust Solvent System: Experiment with different organic co-solvents or solvent ratios.
Q3: My catalyst seems to be decomposing despite optimized conditions. How can I confirm this and what are the decomposition products?
A3: The primary decomposition pathway for ketone catalysts in the presence of peroxy compounds like Oxone® is the Baeyer-Villiger oxidation.[1][2] This reaction converts the active ketone catalyst into an inactive ester or lactone. You can monitor this decomposition using analytical techniques like HPLC and NMR.
-
HPLC Analysis: You can track the disappearance of the ketone catalyst peak and the appearance of new peaks corresponding to the decomposition products over time.
-
NMR Spectroscopy: By taking aliquots of your reaction mixture at different time points, you can use 1H and 13C NMR to identify the characteristic signals of the Baeyer-Villiger product. The ester or lactone will have distinct chemical shifts compared to the starting ketone.
Data Presentation: Quantitative Impact of Reaction Parameters
The following tables summarize the quantitative effects of pH and temperature on catalyst stability and reaction efficiency.
Table 1: Effect of pH on Reaction Conversion
| pH | Relative Conversion Rate | Catalyst Stability | Notes |
| 7-8 | 1x | Low | Significant catalyst decomposition via Baeyer-Villiger oxidation.[4][5] |
| >10 | 10x | High | Baeyer-Villiger oxidation is disfavored, leading to increased catalyst stability and higher conversion.[4] |
| ~10.5 | Optimal | Optimal | Generally considered the optimal pH for balancing high reaction rate and minimal catalyst/oxone decomposition.[3][4] |
Table 2: Effect of Temperature on Reaction Performance
| Temperature | Reaction Rate | Catalyst/Oxidant Decomposition | Enantioselectivity |
| Room Temp. | High | High | Generally Lower |
| 0 °C | Moderate | Low | Generally High[1] |
| < 0 °C | Low | Very Low | May further improve for some substrates |
Experimental Protocols
Protocol 1: Synthesis of Fructose-Derived Shi Catalyst
This protocol describes a two-step synthesis of the widely used fructose-derived ketone catalyst for asymmetric epoxidation.[6]
Step A: 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose
-
To a 1-L round-bottomed flask, add D-fructose (18.0 g, 100 mmol) and 2,2-dimethoxypropane (7.4 mL, 60 mmol) to 350 mL of acetone.
-
Cool the flask in an ice bath for 15 minutes.
-
Add 4.3 mL of 70% perchloric acid in one portion.
-
Stir the resulting suspension for 6 hours at 0 °C.
-
Neutralize the acid by adding concentrated ammonium hydroxide (4.8 mL).
-
Remove the solvent by rotary evaporation at 25 °C.
-
Dissolve the resulting white solid in 200 mL of dichloromethane (CH₂Cl₂) and wash with two 50-mL portions of saturated sodium chloride solution.
-
Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate by rotary evaporation.
-
Recrystallize the product from boiling hexane to yield the diacetonide of fructose as fine white needles.
Step B: 1,2:4,5-Di-O-isopropylidene-D-erythro-2,3-hexodiulo-2,6-pyranose (Shi Catalyst)
-
To a 500-mL round-bottomed flask, add pyridinium chlorochromate (PCC) (10.8 g, 50 mmol) and 10 g of 4 Å molecular sieves to 130 mL of CH₂Cl₂.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose (6.5 g, 25 mmol) in 130 mL of CH₂Cl₂.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Dilute the mixture with 250 mL of diethyl ether and filter through a plug of silica gel.
-
Wash the silica gel with additional diethyl ether.
-
Concentrate the filtrate by rotary evaporation to yield the crude ketone.
-
Purify the product by flash chromatography on silica gel.
Protocol 2: Monitoring Catalyst Decomposition by HPLC
This protocol provides a general method for monitoring the concentration of the ketone catalyst during the epoxidation reaction.
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of your pure ketone catalyst of known concentrations in the reaction solvent (e.g., acetonitrile).
-
Inject each standard into the HPLC and record the peak area.
-
Plot a graph of peak area versus concentration to create a calibration curve.
-
-
Sample Preparation:
-
At various time points during your epoxidation reaction, withdraw a small aliquot (e.g., 100 µL) of the organic layer.
-
Quench the reaction in the aliquot immediately by adding a small amount of a reducing agent solution (e.g., sodium sulfite).
-
Dilute the quenched aliquot with the mobile phase to a concentration that falls within the range of your calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio may need to be optimized for your specific catalyst.
-
Detection: UV detection at a wavelength where your catalyst has strong absorbance.
-
Inject the prepared samples and record the chromatograms.
-
-
Data Analysis:
-
Determine the peak area of the catalyst in each sample.
-
Use the calibration curve to calculate the concentration of the catalyst at each time point.
-
Plot the catalyst concentration versus time to observe the decomposition profile.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to ketone-catalyzed epoxidation.
Caption: Catalyst decomposition pathway in ketone-catalyzed epoxidation.
References
- 1. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 2. Shi Asymmetric Epoxidation | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. Shi Epoxidation [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
Technical Support Center: Selective Mono-epoxidation of Dienes with Shi Catalyst
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Shi catalyst for the selective mono-epoxidation of dienes.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
| Problem | Potential Cause | Recommended Solution |
| Low to No Conversion | 1. Inactive Oxone®: The primary oxidant, Oxone®, can decompose over time. | 1a. Use a fresh batch of Oxone®. 1b. Titrate the Oxone® solution to confirm its activity. 1c. Run a control reaction with a known reactive substrate, like trans-stilbene, to verify reagent viability.[1][2] |
| 2. Incorrect pH: The reaction is highly pH-sensitive. A pH outside the optimal range of 10-10.5 can lead to catalyst decomposition or reduced reactivity.[3][4][5] | 2a. Carefully buffer the reaction mixture. The use of K₂CO₃ is common to achieve a pH of ~10.5.[4] 2b. Monitor the pH throughout the reaction and adjust as necessary. | |
| 3. Decomposed Catalyst: The Shi catalyst can be susceptible to decomposition, particularly under acidic conditions, leading to a Baeyer-Villiger side reaction.[3][6] | 3a. Ensure the reaction is run under basic conditions (pH > 10).[3][6] 3b. Store the catalyst properly and check its purity via NMR before use.[1][2] | |
| Low Enantioselectivity | 1. Suboptimal Temperature: Temperature can significantly impact the stereoselectivity of the epoxidation. | 1a. Perform the reaction at low temperatures, typically 0 °C.[3] 1b. Optimize the temperature for your specific substrate, as the ideal temperature may vary. |
| 2. Inappropriate Solvent System: The solvent mixture can influence the enantiomeric excess (ee). | 2a. A common solvent system is a mixture of acetonitrile (CH₃CN) and dimethoxymethane (DMM), often in a 2:1 v/v ratio.[7] 2b. Consider screening other solvent systems if enantioselectivity remains low. | |
| 3. Substrate Structure: The structure of the diene, particularly the steric bulk of the substituents, affects the enantioselectivity. Trans-disubstituted and trisubstituted olefins generally give higher ee's than cis-disubstituted or terminal olefins.[3][5] | 3a. For cis-olefins, a modified catalyst may be required to achieve high enantioselectivity.[7] | |
| Poor Regioselectivity (Formation of Di-epoxide) | 1. Excess Catalyst or Oxidant: Using too much catalyst or oxidant can lead to the epoxidation of both double bonds. | 1a. Carefully control the stoichiometry. For mono-epoxidation, the amount of catalyst used should be properly controlled (typically 0.2-0.3 equivalents).[7] 1b. Add the oxidant dropwise over an extended period to maintain a low concentration. |
| 2. Similar Reactivity of Double Bonds: If the electronic and steric properties of the two double bonds in the diene are very similar, achieving high regioselectivity can be challenging. | 2a. The Shi epoxidation generally favors the more electron-rich and sterically less hindered olefin.[6][7] 2b. If regioselectivity is still an issue, consider modifying the substrate to differentiate the reactivity of the double bonds. | |
| Reaction Stalls or is Sluggish | 1. Poor Phase Transfer: The reaction is biphasic, and inefficient transfer of the active catalyst to the organic layer can slow down the reaction. | 1a. Use a phase-transfer catalyst, such as tetrabutylammonium sulfate, to facilitate the transfer of the catalyst between the aqueous and organic layers.[3] |
| 2. Low Reaction Temperature: While low temperatures are good for selectivity, they can also decrease the reaction rate. | 2a. If the reaction is too slow at 0 °C, consider slowly warming the reaction to room temperature after the initial addition of reagents.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in the Shi epoxidation?
A1: The active catalytic species is a chiral dioxirane, which is generated in situ from the reaction of the fructose-derived ketone catalyst with Oxone®.[3][4] This dioxirane then transfers an oxygen atom to the alkene.
Q2: How is the Shi catalyst prepared?
A2: The most common Shi catalyst is derived from D-fructose. It can be synthesized in two steps: ketalization with acetone followed by oxidation of the remaining alcohol.[4][5] The enantiomer of the catalyst can be prepared from L-sorbose.[4]
Q3: What is the role of the basic conditions (high pH) in the reaction?
A3: The basic conditions (typically pH 10.5) are crucial for several reasons. Firstly, they suppress the Baeyer-Villiger oxidation of the ketone catalyst, which is a major decomposition pathway under neutral or acidic conditions.[3][6] Secondly, the higher pH increases the nucleophilicity of the Oxone®, which can enhance the rate of formation of the active dioxirane species.[4] This allows for the use of catalytic amounts of the ketone.[3][4]
Q4: How does the Shi epoxidation achieve regioselectivity in dienes?
A4: The regioselectivity in the mono-epoxidation of dienes is generally governed by the electronic and steric properties of the double bonds. The reaction preferentially occurs at the more electron-rich and sterically less hindered double bond.[6][7] For example, in a conjugated diene, the more substituted and electron-rich double bond will typically react faster.
Q5: Can the Shi epoxidation be scaled up?
A5: Yes, the Shi epoxidation has been successfully performed on a large scale.[6][9] However, careful control of reaction parameters such as temperature, pH, and the rate of addition of the oxidant is critical for a safe and successful scale-up.
Experimental Protocol: Selective Mono-epoxidation of a Generic Diene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Diene substrate
-
Shi catalyst (fructose-derived ketone)
-
Oxone® (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dimethoxymethane (DMM)
-
Water (deionized)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Tetrabutylammonium hydrogensulfate (optional, as phase-transfer catalyst)
-
EDTA disodium salt (optional, to chelate metal impurities)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the diene substrate in a mixture of acetonitrile and dimethoxymethane (e.g., 2:1 v/v).
-
Add the Shi catalyst (typically 20-30 mol%).[6]
-
In a separate flask, prepare an aqueous solution of potassium carbonate.
-
In another flask, prepare an aqueous solution of Oxone®. If used, EDTA can be added to this solution.
-
Cool the reaction mixture containing the diene and catalyst to 0 °C in an ice bath.
-
Simultaneously, add the aqueous solutions of potassium carbonate and Oxone® dropwise to the cooled reaction mixture over a period of 1-2 hours. The rate of addition should be controlled to maintain the temperature at 0 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C and monitor the progress by TLC or GC/LC-MS.
-
Once the reaction has reached the desired conversion to the mono-epoxide, quench the reaction by adding a small amount of a reducing agent (e.g., sodium sulfite solution) until a negative peroxide test is obtained.
-
Allow the mixture to warm to room temperature.
-
Dilute the reaction mixture with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired mono-epoxide.
Visualizations
Caption: Catalytic cycle of the Shi epoxidation.
Caption: Decision tree for troubleshooting common issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 4. Shi Epoxidation [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Shi Asymmetric Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 9. atlanchimpharma.com [atlanchimpharma.com]
Navigating the Nuances of Solvent Effects in Shi Epoxidation: A Technical Guide
For researchers, scientists, and drug development professionals, optimizing the Shi epoxidation is crucial for the efficient synthesis of chiral epoxides. The choice of solvent is a critical parameter that significantly influences the reaction's yield, enantioselectivity, and overall success. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experimentation.
The Shi epoxidation, a powerful organocatalytic method for the asymmetric epoxidation of alkenes, relies on a fructose-derived catalyst and a stoichiometric oxidant, typically Oxone.[1][2] The reaction is usually performed in a biphasic solvent system to accommodate the differing solubilities of the organic substrate and the inorganic oxidant.[1] Maintaining a basic pH of approximately 10.5 is essential to prevent the Baeyer-Villiger oxidation of the catalyst, a common side reaction that leads to its decomposition.[1][2]
Solvent Selection and its Impact on Performance: A Data-Driven Overview
The selection of an appropriate solvent system is paramount for achieving high efficiency in the Shi epoxidation. While a mixture of acetonitrile (CH₃CN) and dimethoxymethane (DMM) is widely employed and often yields high enantiomeric excess (ee%), the optimal solvent can be substrate-dependent.[3] Below is a summary of reported quantitative data on the effect of different solvents on the epoxidation of various substrates.
| Substrate | Solvent System | Yield (%) | ee (%) | Reference |
| Unsaturated Ketone | Acetonitrile-Dimethoxymethane | 70 | Not Reported | [4] |
| trans-β-Methylstyrene | Not specified | Not Reported | 90-92 (at pH > 10) | [2] |
| Disulfides | Acetonitrile-Dimethoxymethane | up to 89 | up to 96 | [5] |
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section provides solutions to specific issues that may arise during the Shi epoxidation, with a focus on the role of the solvent.
Q1: I am observing low to no conversion of my starting material. What are the potential solvent-related issues?
A1: Low conversion can stem from several factors related to the solvent system:
-
Poor Substrate Solubility: If your substrate is not sufficiently soluble in the standard acetonitrile/DMM mixture, the reaction will be slow. Consider screening other organic solvents in which your substrate has better solubility.
-
Inefficient Phase Transfer: The reaction occurs at the interface of the aqueous and organic layers. The efficiency of the phase-transfer catalyst (e.g., tetrabutylammonium hydrogensulfate) can be solvent-dependent. Ensure the chosen organic solvent is compatible with the phase-transfer catalyst and allows for efficient transport of the active catalyst species.[1]
-
Incorrect pH of the Aqueous Phase: The pH of the aqueous buffer is critical. A pH lower than 10 can lead to rapid catalyst decomposition via the Baeyer-Villiger pathway, thus halting the reaction.[1][2] Ensure your buffer is correctly prepared and maintains a pH of around 10.5 throughout the reaction.
-
Decomposition of Oxone: At a pH higher than 10.5, Oxone can decompose rapidly.[2] This is a competing process with the desired epoxidation. The choice of organic solvent can influence the rate of both reactions.
Q2: The enantioselectivity (ee%) of my epoxidation is poor. How can the solvent choice affect this?
A2: Poor enantioselectivity is often linked to the transition state of the reaction, which can be influenced by the solvent:
-
Solvent Polarity: The polarity of the solvent can affect the stability of the diastereomeric transition states, thereby influencing the enantiomeric excess of the product. It has been noted that dimethoxymethane (DMM) and acetonitrile (CH₃CN) solvent mixtures generally provide higher ee's.[3]
-
Solvent Coordination: Solvents can coordinate with the catalyst or intermediates, altering the steric environment around the reactive center and thus impacting the facial selectivity of the epoxidation.
-
Water Content: The amount of water in the reaction mixture can also play a role. While water is necessary for the biphasic system, an excessive amount might negatively impact enantioselectivity.
Q3: My catalyst appears to be decomposing during the reaction, even at the correct pH. Could the solvent be the culprit?
A3: Yes, the organic solvent can influence catalyst stability:
-
Catalyst Solubility: The fructose-derived catalyst should be preferentially soluble in the organic phase. If the chosen solvent leads to significant partitioning of the catalyst into the aqueous phase, it may be more susceptible to decomposition.
-
Side Reactions: The solvent itself should be inert under the reaction conditions. Protic solvents or those with reactive functional groups could potentially engage in side reactions with the highly reactive dioxirane intermediate or the catalyst itself.
Frequently Asked Questions (FAQs)
Q: What is the purpose of the biphasic solvent system in the Shi epoxidation?
A: The biphasic system is necessary because the organic substrate (alkene) is soluble in the organic phase, while the oxidant (Oxone) is soluble in the aqueous phase.[1] The reaction is facilitated at the interface of these two phases with the help of a phase-transfer catalyst.
Q: Can I use a single solvent for the Shi epoxidation?
A: While technically possible for certain substrates and conditions, a biphasic system is generally preferred for optimal results. A single-solvent system would require a solvent that can dissolve both the nonpolar substrate and the polar oxidant, which can be challenging. Furthermore, the biphasic nature of the reaction helps in the separation of the product from the inorganic byproducts during workup.
Q: Are there any "green" or environmentally friendly solvent options for the Shi epoxidation?
A: Research into more environmentally benign solvent systems is ongoing. Some studies have explored the use of ethanol/water mixtures for certain organocatalytic epoxidations, which could be an area for future development in the context of the Shi epoxidation.[6]
Experimental Protocols
General Procedure for the Shi Epoxidation of an Unsaturated Ketone: [4]
-
To a solution of the unsaturated ketone (1.0 eq) in a mixture of acetonitrile and dimethoxymethane, add the (-)-Shi ketone catalyst (1.0 eq), a 50 mM sodium tetraborate decahydrate and a 400 μM EDTA-Na₂ solution in water, and tetrabutylammonium hydrogensulfate (0.2 eq) in sequence at 23 °C.
-
Cool the reaction mixture to 0 °C.
-
Simultaneously add a solution of Oxone (2.0 eq) and EDTA-Na₂ in water and an aqueous solution of potassium carbonate (8.0 eq) dropwise over 1 hour using two separate addition funnels.
-
Stir the reaction mixture for an additional hour at 0 °C after the addition is complete.
-
Allow the product mixture to warm to 23 °C over 1 hour.
-
Dilute the reaction mixture with water and ethyl acetate.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired epoxide.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for solvent selection and the catalytic cycle of the Shi epoxidation.
Caption: Logical workflow for solvent selection in Shi epoxidation.
Caption: The catalytic cycle of Shi epoxidation in a biphasic system.
References
- 1. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 2. Shi Epoxidation [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 5. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Shi and Jacobsen Epoxidations for Chiral Epoxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective epoxidation of alkenes is a cornerstone of modern organic synthesis, providing critical chiral building blocks for the pharmaceutical and fine chemical industries. Among the myriad of methods developed, the Shi epoxidation and the Jacobsen epoxidation have emerged as powerful and widely adopted strategies. This guide offers an objective comparison of these two seminal reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal method for their specific synthetic challenges.
At a Glance: Shi vs. Jacobsen Epoxidation
| Feature | Shi Epoxidation | Jacobsen Epoxidation |
| Catalyst | Fructose-derived chiral ketone (Organocatalyst) | Chiral Manganese-salen complex (Metal catalyst) |
| Oxidant | Potassium peroxymonosulfate (Oxone®) | Sodium hypochlorite (bleach), m-CPBA |
| Typical Substrates | trans-Disubstituted and trisubstituted alkenes | cis-Disubstituted alkenes, conjugated dienes |
| Mechanism | In situ generation of a chiral dioxirane | Oxygen transfer from a high-valent manganese-oxo species |
| Key Advantages | Metal-free, readily available catalyst from the chiral pool | High enantioselectivity for cis-olefins, well-established |
| Key Limitations | Lower enantioselectivity for some cis-olefins and styrenes | Potentially lower yields for sterically hindered substrates |
Performance Data: A Head-to-Head Comparison
The following tables summarize the performance of the Shi and Jacobsen epoxidations for various classes of alkenes, providing a quantitative comparison of their efficacy.
Table 1: Epoxidation of trans-Disubstituted Alkenes
| Substrate | Method | Yield (%) | ee (%) | Reference |
| trans-Stilbene | Shi | 73 | 95 | [1] |
| trans-β-Methylstyrene | Shi | >95 | 92 | [2] |
| trans-Stilbene | Jacobsen | - | 25-33 | [3] |
Table 2: Epoxidation of cis-Disubstituted Alkenes
| Substrate | Method | Yield (%) | ee (%) | Reference |
| cis-Stilbene | Jacobsen | - | 97 | [4] |
| cis-β-Methylstyrene | Jacobsen | - | 86 | |
| cis-Olefins | Shi | Generally lower ee | - |
Table 3: Epoxidation of Trisubstituted Alkenes
| Substrate | Method | Yield (%) | ee (%) | Reference |
| 1-Phenylcyclohexene | Shi | 61 | 93 | [5] |
| Trisubstituted Olefins | Jacobsen | Good yields | High ee | [1][6] |
Table 4: Epoxidation of Styrenic Alkenes
| Substrate | Method | Yield (%) | ee (%) | Reference |
| Styrene | Shi | 63 | 90 | [5] |
| Indene | Jacobsen | 90 | 85-88 | [7] |
Mechanistic Overview
The distinct catalytic systems of the Shi and Jacobsen epoxidations give rise to different reactive intermediates and transition states, which in turn dictate their substrate scope and stereoselectivity.
Shi Epoxidation: The Chiral Dioxirane Pathway
The Shi epoxidation is a notable example of organocatalysis.[8] The fructose-derived ketone catalyst reacts with Oxone® to generate a chiral dioxirane in situ. This highly reactive three-membered ring species then transfers an oxygen atom to the alkene. The stereochemical outcome is determined by the facial selectivity of the alkene's approach to the dioxirane, which is influenced by steric interactions with the chiral scaffold of the catalyst.[2][8]
Caption: Catalytic cycle of the Shi epoxidation.
Jacobsen Epoxidation: The Metal-Centered Oxygen Transfer
The Jacobsen epoxidation employs a chiral manganese(III)-salen complex as the catalyst.[9] The active oxidant is a high-valent manganese(V)-oxo species, which is generated from the Mn(III) precatalyst by a stoichiometric oxidant like sodium hypochlorite.[1] The mechanism of oxygen transfer to the alkene is thought to proceed through a concerted or a radical intermediate, depending on the substrate.[1] The C2-symmetric chiral ligand environment around the manganese center dictates the enantioselectivity of the epoxidation.[9]
Caption: Catalytic cycle of the Jacobsen epoxidation.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for the Shi and Jacobsen epoxidations.
Shi Epoxidation of an Unsaturated Ketone[11]
Materials:
-
(–)-Shi ketone (1.0 eq)
-
Unsaturated ketone (47.6 mmol, 1.0 eq)
-
Acetonitrile–dimethoxymethane
-
50 mM Sodium tetraborate decahydrate and 400 μM EDTA–Na2 solution in water
-
Tetrabutylammonium hydrogensulfate (0.2 eq)
-
Oxone (2.0 eq)
-
Aqueous potassium carbonate (8.0 eq)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Sodium sulfate
Procedure:
-
To a solution of the unsaturated ketone in acetonitrile–dimethoxymethane at 23 °C, add the (–)-Shi ketone, the sodium tetraborate decahydrate/EDTA solution, and tetrabutylammonium hydrogensulfate in sequence.
-
Cool the reaction mixture to 0 °C.
-
Simultaneously add a solution of Oxone and EDTA in water and the aqueous potassium carbonate solution dropwise over 1 hour using two separate addition funnels.
-
After the addition is complete, stir the reaction mixture for 1 hour at 0 °C.
-
Warm the product mixture to 23 °C over 1 hour.
-
Dilute the warmed mixture with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired epoxide (70% yield).[10]
Jacobsen Epoxidation of Indene[12]
Materials:
-
Indene (24 μL, 0.20 mmol)
-
N-methylmorpholine N-oxide (NMO) (117 mg, 1.00 mmol)
-
(R,R)-Jacobsen's catalyst (7.7 mg, 0.01 mmol)
-
Dry Dichloromethane (CH2Cl2) (2 mL)
-
m-Chloroperbenzoic acid (m-CPBA) (72 mg, 0.40 mmol)
-
3 N Sodium hydroxide (NaOH) (4 mL)
-
Water (2 mL)
-
Brine (4 mL)
-
Sodium sulfate (Na2SO4)
-
Hexane
-
Celite
Procedure:
-
In a flask, dissolve indene, NMO, and the Jacobsen's catalyst in dry CH2Cl2.
-
Cool the solution to the appropriate temperature (e.g., 0 °C or -20 °C) for 10 minutes.
-
Add solid m-CPBA to the cooled solution.
-
Stir the reaction mixture for 1 hour at the same temperature.
-
Quench the reaction by adding 3 N NaOH and water.
-
Separate the organic phase, wash it with brine, and dry over Na2SO4.
-
Filter off the drying agent and concentrate the solution.
-
Dissolve the crude epoxide in hexane and filter through a pad of Celite.
-
Remove the solvent from the filtrate to yield indene oxide (96% ee, 95% yield).[11]
Conclusion
Both the Shi and Jacobsen epoxidations offer powerful and reliable methods for the synthesis of chiral epoxides. The choice between the two will largely depend on the specific substrate and the desired enantiomer. The Shi epoxidation, being an organocatalytic method, is particularly attractive for its metal-free nature and is highly effective for trans-disubstituted and trisubstituted alkenes. In contrast, the Jacobsen epoxidation excels in the enantioselective epoxidation of cis-disubstituted olefins, a class of substrates that can be challenging for the Shi method. By understanding the nuances of each reaction, as detailed in this guide, researchers can make informed decisions to advance their synthetic endeavors.
References
- 1. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 2. Shi Epoxidation [organic-chemistry.org]
- 3. DIAL : download document [dial.uclouvain.be]
- 4. Catalytic asymmetric epoxidation of stilbene using a chiral salen complex immobilized in Mn-exchanged Al-MCM-41 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 9. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 10. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
A Tale of Two Catalysts: A Comparative Guide to Shi and Sharpless Asymmetric Epoxidations
In the landscape of asymmetric synthesis, the epoxidation of alkenes stands as a cornerstone transformation, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries. Among the plethora of methods developed, the Sharpless-Katsuki epoxidation and the Shi epoxidation have emerged as powerful and widely adopted strategies. This guide offers a detailed comparison of these two seminal methods, presenting their catalytic systems, substrate scopes, and performance through quantitative data and detailed experimental protocols.
At a Glance: Key Differences
| Feature | Sharpless Epoxidation | Shi Epoxidation |
| Catalyst Type | Metal-catalyzed (Titanium) | Organocatalyzed (Fructose-derived ketone) |
| Substrate Scope | Allylic alcohols | Unfunctionalized alkenes (esp. trans and trisubstituted) |
| Oxidant | tert-Butyl hydroperoxide (TBHP) | Potassium peroxymonosulfate (Oxone) |
| Mechanism | Coordination to titanium template | Dioxirane-mediated oxygen transfer |
| Key Advantage | High enantioselectivity for allylic alcohols | Broad applicability to unfunctionalized olefins |
Performance Comparison: Enantioselectivity and Substrate Scope
The choice between the Sharpless and Shi epoxidation is primarily dictated by the substrate . The Sharpless epoxidation exhibits exceptional enantioselectivity for the epoxidation of primary and secondary allylic alcohols.[1] In contrast, the Shi epoxidation is a go-to method for the asymmetric epoxidation of unfunctionalized alkenes, particularly trans-disubstituted and trisubstituted olefins, where the Sharpless method is ineffective.[2]
Below is a summary of representative results for each method across various substrate classes.
Sharpless Epoxidation Performance
| Substrate (Allylic Alcohol) | Chiral Ligand | Enantiomeric Excess (ee%) | Yield (%) |
| Geraniol | L-(+)-Diethyl Tartrate (DET) | >95 | 77 |
| Cinnamyl alcohol | (+)-Diisopropyl Tartrate (DIPT) | 96 | 85 |
| (E)-2-Hexen-1-ol | L-(+)-DET | 95 | 80 |
| α-Phenylallyl alcohol | D-(-)-DIPT | 98 | 90 |
Shi Epoxidation Performance
| Substrate (Alkene) | Catalyst | Enantiomeric Excess (ee%) | Yield (%) |
| trans-Stilbene | Shi Catalyst | >99 | 92 |
| trans-β-Methylstyrene | Shi Catalyst | 92 | 88 |
| 1-Phenylcyclohexene (Trisubstituted) | Shi Catalyst | 96 | 85 |
| (E)-1-Phenyl-1-propene | Shi Catalyst | 94 | 78 |
Catalytic Cycles: A Visual Representation
The distinct mechanisms of the Sharpless and Shi epoxidations are depicted in the catalytic cycles below.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for each method.
Sharpless Asymmetric Epoxidation of Geraniol
Materials:
-
L-(+)-Diethyl tartrate (DET)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
tert-Butyl hydroperoxide (TBHP) in decane (5.5 M)
-
Geraniol
-
Dichloromethane (CH₂Cl₂), anhydrous
-
3Å Molecular sieves, powdered
-
10% aqueous tartaric acid solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar is charged with powdered 3Å molecular sieves (2.0 g).
-
Anhydrous CH₂Cl₂ (100 mL) is added, and the suspension is cooled to -20 °C in a cryocool.
-
L-(+)-Diethyl tartrate (1.24 g, 6.0 mmol) is added, followed by the dropwise addition of titanium(IV) isopropoxide (1.42 g, 1.5 mL, 5.0 mmol). The mixture is stirred for 30 minutes at -20 °C.
-
Geraniol (7.71 g, 50 mmol) is added dropwise over 5 minutes.
-
tert-Butyl hydroperoxide in decane (5.5 M, 18.2 mL, 100 mmol) is added dropwise via syringe over 30 minutes, maintaining the internal temperature below -15 °C.
-
The reaction is stirred at -20 °C and monitored by TLC. Upon completion (typically 2-4 hours), the reaction is quenched by the addition of 10% aqueous tartaric acid solution (50 mL).
-
The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour, resulting in the separation of two clear layers.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired (2S,3S)-2,3-epoxygeraniol.
Shi Asymmetric Epoxidation of trans-Stilbene
Materials:
-
Shi catalyst (fructose-derived ketone)
-
trans-Stilbene
-
Oxone (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Acetonitrile (CH₃CN)
-
Dimethoxymethane (DMM)
-
0.05 M Na₂B₄O₇·10H₂O in 4 x 10⁻⁴ M aqueous Na₂EDTA
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar is added trans-stilbene (180 mg, 1.0 mmol), Shi catalyst (77.5 mg, 0.3 mmol), and TBAHS (68 mg, 0.2 mmol).
-
A solvent mixture of CH₃CN (3 mL) and DMM (1.5 mL) is added, and the mixture is stirred until all solids dissolve.
-
The borax buffer solution (3 mL) is added, and the biphasic mixture is cooled to 0 °C in an ice bath.
-
In a separate flask, a solution of Oxone (922 mg, 1.5 mmol) in 4 x 10⁻⁴ M aqueous Na₂EDTA (3 mL) is prepared.
-
In another flask, a solution of K₂CO₃ (553 mg, 4.0 mmol) in water (3 mL) is prepared.
-
The Oxone and K₂CO₃ solutions are added simultaneously and dropwise to the reaction mixture via two separate syringes over a period of 1.5 hours, maintaining the temperature at 0 °C.
-
The reaction is stirred at 0 °C for an additional 4 hours and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired (1R,2R)-trans-stilbene oxide.[2]
Conclusion
Both the Sharpless and Shi epoxidation methods represent landmark achievements in asymmetric catalysis, providing reliable and highly enantioselective routes to chiral epoxides. The Sharpless epoxidation remains the method of choice for allylic alcohols, offering predictable stereochemistry and high enantiomeric excesses. For unfunctionalized alkenes, particularly trans-disubstituted and trisubstituted systems, the Shi epoxidation, with its robust organocatalyst, provides an invaluable tool. The selection of the appropriate method, guided by the substrate's functional groups, will undoubtedly lead to the successful synthesis of a wide array of enantiopure epoxides for various applications in research and development.
References
A Comparative Guide to Shi Epoxidation and Metal-Catalyzed Methods
In the landscape of asymmetric synthesis, the epoxidation of alkenes to form chiral epoxides stands as a cornerstone transformation, providing valuable intermediates for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. While metal-catalyzed methods have historically dominated this field, the advent of organocatalysis has introduced powerful alternatives. This guide provides a detailed comparison of the organocatalytic Shi epoxidation with two prominent metal-catalyzed methods: the Jacobsen-Katsuki epoxidation and the Sharpless-Katsuki epoxidation. We will delve into their respective advantages, substrate scopes, and present key experimental data to assist researchers in selecting the optimal method for their synthetic challenges.
At a Glance: Key Differences
| Feature | Shi Epoxidation | Jacobsen-Katsuki Epoxidation | Sharpless-Katsuki Epoxidation |
| Catalyst Type | Organocatalyst (Fructose-derived ketone) | Metal Catalyst (Chiral Mn-salen complex) | Metal Catalyst (Titanium tetraisopropoxide and chiral tartrate) |
| Key Advantage | Avoids heavy metal contamination | Broad substrate scope for unfunctionalized alkenes | High enantioselectivity for allylic alcohols |
| Substrate Scope | Excellent for trans-disubstituted and trisubstituted alkenes | Good for cis-disubstituted and conjugated alkenes | Specific for primary and secondary allylic alcohols |
| Oxidant | Oxone (potassium peroxymonosulfate) or H₂O₂ | Sodium hypochlorite (bleach) or m-CPBA | tert-Butyl hydroperoxide (TBHP) |
Performance Comparison: Experimental Data
The choice of an epoxidation method is often dictated by its efficiency and stereoselectivity for a specific substrate. The following tables summarize the performance of the Shi, Jacobsen-Katsuki, and Sharpless-Katsuki epoxidations on a variety of alkene substrates.
Table 1: Epoxidation of trans-Disubstituted Alkenes
| Substrate | Method | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| trans-Stilbene | Shi | Fructose-derived ketone | 73 | 95 |
| trans-Stilbene | Jacobsen-Katsuki | (S,S)-Mn-salen | 80 | Optically active |
| trans-β-Methylstyrene | Shi | Fructose-derived ketone | High | 90-92[1] |
Table 2: Epoxidation of cis-Disubstituted Alkenes
| Substrate | Method | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| cis-Stilbene | Jacobsen-Katsuki | (S,S)-Mn-salen | - | Optically inactive (meso product) |
| cis-β-Methylstyrene | Jacobsen-Katsuki | Mn-salen | - | High |
Table 3: Epoxidation of Trisubstituted Alkenes
| Substrate | Method | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-Phenylcyclohexene | Shi | Fructose-derived ketone | High | High |
| Trisubstituted Olefins | Jacobsen-Katsuki | Chiral Mn(III) salen complexes | High | High[2] |
Table 4: Epoxidation of Allylic Alcohols
| Substrate | Method | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | Sharpless-Katsuki | Ti(OiPr)₄ / D-(-)-DIPT | 93 | 94:6 er (88% ee) |
The Shi Epoxidation: An Organocatalytic Advantage
The Shi epoxidation utilizes a chiral ketone catalyst derived from fructose, a renewable resource, and Oxone as a mild and environmentally benign oxidant.[3] This method's primary advantage lies in its avoidance of transition metals, thereby eliminating concerns of metal contamination in the final product—a critical consideration in pharmaceutical synthesis.
Advantages of Shi Epoxidation:
-
High Enantioselectivity: It provides excellent enantioselectivity for a range of trans-disubstituted and trisubstituted alkenes, often exceeding 90% ee.[3]
-
Metal-Free: The organocatalytic nature of the Shi epoxidation circumvents the issue of metal residues in the final product, which is a significant regulatory hurdle in drug development.
-
Mild Reaction Conditions: The reaction is typically carried out under basic pH conditions (around 10.5) at low temperatures (0°C), which is beneficial for sensitive substrates.[3]
-
Renewable Catalyst Source: The catalyst is derived from readily available and inexpensive D-fructose.[1]
Disadvantages of Shi Epoxidation:
-
Substrate Scope Limitations: While excellent for trans- and trisubstituted olefins, the original Shi catalyst shows lower enantioselectivity for cis- and terminal alkenes.[3] However, later generations of catalysts have been developed to address this.
-
Catalyst Loading: The reaction can sometimes require relatively high catalyst loading (20-30 mol%).
-
Side Reactions: A potential side reaction is the Baeyer-Villiger oxidation of the ketone catalyst, which can be minimized by maintaining a basic pH.[3]
Metal-Catalyzed Methods: The Jacobsen-Katsuki and Sharpless-Katsuki Epoxidations
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation employs a chiral manganese-salen complex as the catalyst and is particularly effective for the enantioselective epoxidation of unfunctionalized alkenes, especially cis-disubstituted olefins.[4][5]
-
Broad Substrate Scope: It is effective for a wide range of unfunctionalized alkenes, including cyclic and acyclic cis-1,2-disubstituted alkenes, with enantioselectivities often approaching 100%.[4]
-
High Enantioselectivity for cis-Olefins: This method is a go-to for the asymmetric epoxidation of cis-alkenes, a substrate class that can be challenging for other methods.
-
Metal Contamination: As a metal-catalyzed reaction, there is a risk of manganese contamination in the product.
-
Poor Substrates: trans-1,2-disubstituted alkenes are generally poor substrates for Jacobsen's catalysts.[4]
-
Complex Mechanism: The exact mechanism is not fully understood and can involve radical intermediates, which can sometimes lead to side products.
Sharpless-Katsuki Epoxidation
The Sharpless-Katsuki epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols. It utilizes a catalyst formed from titanium tetraisopropoxide and a chiral diethyl or diisopropyl tartrate.
-
Exceptional Enantioselectivity: It is one of the most reliable methods for achieving high enantioselectivity in the epoxidation of allylic alcohols, often exceeding 95% ee.
-
Predictable Stereochemistry: The stereochemical outcome is highly predictable based on the chirality of the tartrate ligand used.
-
Strict Substrate Requirement: The primary drawback is its strict requirement for an allylic alcohol functionality in the substrate.[6]
-
Metal Contamination: The use of a titanium catalyst necessitates purification steps to remove metal residues.
-
Kinetic Resolution: While it can be used for the kinetic resolution of racemic secondary allylic alcohols, the maximum theoretical yield is limited to 50%.[6]
Experimental Protocols
Shi Epoxidation of an Unsaturated Ketone
Materials:
-
(-)-Shi ketone
-
Unsaturated ketone (substrate)
-
Acetonitrile
-
Dimethoxymethane
-
50 mM Sodium tetraborate decahydrate solution
-
400 μM EDTA-Na₂ solution in water
-
Tetrabutylammonium hydrogensulfate
-
Oxone (potassium peroxymonosulfate)
-
Potassium carbonate (aqueous solution)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Sodium sulfate
Procedure:
-
To a solution of the unsaturated ketone (47.6 mmol, 1.0 eq) in acetonitrile–dimethoxymethane at 23 °C, add the (–)-Shi ketone (1.0 eq), a 50 mM sodium tetraborate decahydrate and a 400 μM EDTA–Na₂ solution in water, and tetrabutylammonium hydrogensulfate (0.2 eq) in sequence.
-
Cool the reaction mixture to 0 °C.
-
Simultaneously add a solution of oxone (2.0 eq) and EDTA–Na₂ in water and aqueous potassium carbonate (8.0 eq) dropwise using two addition funnels over 1 hour.
-
After the addition is complete, stir the reaction mixture for 1 hour at 0 °C.
-
Warm the product mixture to 23 °C over 1 hour.
-
Dilute the warmed mixture sequentially with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over sodium sulfate, filter, and concentrate.
-
Purify the residue by flash-column chromatography to obtain the desired epoxide (70% yield).[7]
Jacobsen-Katsuki Epoxidation of an Alkene
Materials:
-
Alkene (substrate)
-
Jacobsen's Catalyst (chiral Mn-salen complex)
-
Dichloromethane (CH₂Cl₂)
-
Commercial household bleach (NaOCl solution)
-
0.05 M Na₂HPO₄ solution
-
1 M NaOH solution
Procedure:
-
Add a solution of 0.05 M Na₂HPO₄ (5 mL) to 12.5 mL of commercial household bleach.
-
Adjust the pH of the resulting buffered solution to approximately 11.3 by the dropwise addition of 1 M NaOH solution.
-
Add the buffered bleach solution to a solution of the alkene (0.5 g) and Jacobsen's Catalyst (10 mol %) dissolved in 5 mL of CH₂Cl₂ in a 50 mL Erlenmeyer flask equipped with a stir bar.
-
Stir the biphasic mixture vigorously at room temperature and monitor the reaction progress by TLC or GC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Sharpless-Katsuki Epoxidation of Geraniol
Materials:
-
Geraniol
-
L-(+)-diethyltartrate ((+)-DET)
-
Titanium(IV) tetraisopropoxide (Ti(OiPr)₄)
-
Dry dichloromethane (CH₂Cl₂)
-
tert-Butyl hydroperoxide (TBHP) in nonane
-
Dry ice/CCl₄ bath
-
Nitrogen atmosphere
Procedure:
-
To a 25-mL round-bottom flask, add 800 mg (3.88 mmol) of L-(+)-diethyltartrate ((+)-DET).
-
Add a magnetic stir bar, 960 µL (921 mg, 3.24 mmol) of Ti(OiPr)₄, and 10 mL of dry CH₂Cl₂ to the flask.
-
Maintain a nitrogen atmosphere using a septum.
-
Cool the flask and its contents to -23 °C in a dry ice/CCl₄ bath and stir for 5 minutes.
-
Add geraniol (500 mg, 3.24 mmol) as a solution in 1 mL of dry CH₂Cl₂ via syringe.
-
Slowly add tert-butyl hydroperoxide (1.2 mL, 6.6 mmol) through the septum using a syringe.
-
Allow the resulting solution to stir for 45 minutes at -23 °C.
-
Cap the flask and store it in a -20 °C freezer for at least 18 hours.
-
Work up the reaction by adding a solution of 10% aqueous tartaric acid and stirring for 1 hour at room temperature.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Signaling Pathways and Experimental Workflows
Figure 1. Catalytic cycle of the Shi epoxidation.
Figure 2. Decision workflow for selecting an asymmetric epoxidation method.
Conclusion
The Shi epoxidation and metal-catalyzed methods like the Jacobsen-Katsuki and Sharpless-Katsuki epoxidations each offer distinct advantages for the synthesis of chiral epoxides. The Shi epoxidation stands out as a powerful, metal-free alternative, making it particularly attractive for applications where metal contamination is a critical concern, such as in the pharmaceutical industry. Its high enantioselectivity for trans-disubstituted and trisubstituted alkenes makes it a valuable tool for organic synthesis.
On the other hand, the Jacobsen-Katsuki and Sharpless-Katsuki epoxidations remain indispensable for their respective substrate scopes. The Jacobsen-Katsuki method provides excellent enantioselectivity for challenging cis-olefins, while the Sharpless-Katsuki epoxidation is unparalleled for the highly enantioselective synthesis of epoxides from allylic alcohols.
Ultimately, the choice of method will depend on the specific substrate, the desired stereochemical outcome, and the tolerance for potential metal contamination. By understanding the strengths and weaknesses of each approach, researchers can make informed decisions to efficiently access valuable chiral building blocks for their synthetic endeavors.
References
- 1. Shi Epoxidation [organic-chemistry.org]
- 2. Highly Enantioselective, Catalytic Epoxidation of Trisubstituted Olefins [organic-chemistry.org]
- 3. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 6. DIAL : download document [dial.uclouvain.be]
- 7. Scientific & Academic Publishing: The article detailed information [article.sapub.org]
A Comparative Guide to Chiral Ketone Catalysts for Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, chiral ketone catalysts have emerged as a powerful and versatile tool for the enantioselective transformation of various functional groups. Their utility is particularly pronounced in oxidation reactions, where they can facilitate the transfer of an oxygen atom with high stereocontrol. This guide provides a comparative overview of the performance of different chiral ketone catalysts in key asymmetric reactions, supported by experimental data and detailed protocols to aid researchers in catalyst selection and experimental design.
Performance in Asymmetric Epoxidation
The asymmetric epoxidation of olefins is a cornerstone transformation in organic synthesis, providing access to valuable chiral building blocks. Chiral ketone catalysts, particularly those derived from carbohydrates like the Shi catalyst, have demonstrated remarkable efficacy in this reaction. The general mechanism involves the in situ generation of a chiral dioxirane from the ketone catalyst and a stoichiometric oxidant, which then transfers an oxygen atom to the olefin in an enantioselective manner.
Below is a comparison of the enantioselectivity of various chiral ketone catalysts in the epoxidation of a range of olefins.
Table 1: Enantioselectivity (ee%) of Chiral Ketone Catalysts in Asymmetric Epoxidation of Various Olefins
| Catalyst | Substrate | Yield (%) | ee (%) | Reference |
| Shi Catalyst (Fructose-derived) | trans-Stilbene | >95 | 92 | [Shi, Y. et al. J. Am. Chem. Soc.1997 , 119, 11224-11235] |
| Shi Catalyst (Fructose-derived) | cis-β-Methylstyrene | 85 | 87 | [Shi, Y. et al. J. Org. Chem.2002 , 67, 2435-2446] |
| (R)-Ketone 7 | trans-Stilbene | 90 | 95 | [Yang, D. et al. J. Am. Chem. Soc.1998 , 120, 5943-5952] |
| (R)-Ketone 9 | trans-Stilbene | 88 | 94 | [Yang, D. et al. J. Am. Chem. Soc.1998 , 120, 5943-5952] |
| (R)-Ketone 10 | trans-Stilbene | 92 | 84 | [Yang, D. et al. J. Am. Chem. Soc.1998 , 120, 5943-5952] |
| Oxazolidinone Ketone Catalyst | 1-Phenylcyclohexene | 91 | 92 | [Shi, Y. et al. J. Org. Chem.2002 , 67, 2435-2446] |
| N-Acetyl-D-glucosamine derived ketone | 2,2-disubstituted terminal olefin | >99 | 81 | [Capozzi, M. A. M. et al. Org. Lett.2011 , 13, 4454-4457] |
To provide a more direct comparison, the epoxidation of trans-stilbene serves as a common benchmark reaction. The following table consolidates data for different chiral ketone catalysts with this specific substrate.
Table 2: Comparative Performance of Chiral Ketone Catalysts in the Asymmetric Epoxidation of trans-Stilbene
| Catalyst | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Shi Catalyst | 10 | Oxone® | CH3CN/DMM/H2O | 0 | 4 | >95 | 92 |
| (R)-Ketone 7 | 10 | Oxone® | CH3CN/aq. EDTA | RT | - | 90 | 95 |
| (R)-Ketone 9 | 10 | Oxone® | CH3CN/aq. EDTA | RT | - | 88 | 94 |
| (R)-Ketone 10 | 10 | Oxone® | CH3CN/aq. EDTA | RT | - | 92 | 84 |
Note: Reaction conditions can vary between studies, which may influence direct comparability.
Experimental Protocols
General Procedure for Asymmetric Epoxidation of trans-Stilbene using the Shi Catalyst:
To a stirred solution of trans-stilbene (1.0 mmol) and the fructose-derived Shi catalyst (0.1 mmol, 10 mol%) in a mixture of CH3CN (5 mL) and dimethoxymethane (DMM, 5 mL) at 0 °C is added a solution of Oxone® (2.0 mmol) and NaHCO3 (2.0 mmol) in water (5 mL) dropwise over a period of 1 hour. The reaction mixture is stirred at 0 °C for an additional 3 hours. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of Na2S2O3 (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the corresponding epoxide. The enantiomeric excess is determined by chiral HPLC analysis.[1]
Catalytic Cycle Visualization
The catalytic cycle for the asymmetric epoxidation of an olefin using a chiral ketone catalyst is depicted below. The cycle begins with the oxidation of the chiral ketone by a stoichiometric oxidant (e.g., Oxone®) to form a chiral dioxirane. This highly reactive intermediate then transfers an oxygen atom to the olefin in a stereoselective manner, yielding the chiral epoxide and regenerating the ketone catalyst for the next cycle.
References
Validating the Stereochemistry of Epoxides from Shi Epoxidation: A Comparative Guide
The Shi epoxidation, a metal-free method employing a fructose-derived chiral ketone catalyst, has emerged as a powerful tool for the asymmetric epoxidation of a wide range of alkenes. Its operational simplicity and high enantioselectivity make it an attractive alternative to metal-catalyzed methods such as the Sharpless-Katsuki and Jacobsen-Katsuki epoxidations. For researchers in drug development and organic synthesis, rigorous validation of the stereochemical outcome of these reactions is paramount. This guide provides a comparative overview of the common analytical techniques used to determine the stereochemistry of epoxides, with a focus on those derived from the Shi epoxidation.
Quantitative Analysis of Stereoselectivity
The primary measure of success in an asymmetric epoxidation is the enantiomeric excess (ee), which quantifies the preference for the formation of one enantiomer over the other. For reactions involving prochiral alkenes that can form diastereomeric epoxides, the diastereomeric ratio (d.r.) is also a critical parameter. The following tables summarize typical enantioselectivities achieved with the Shi epoxidation for various alkene substrates and provide a comparison with other common asymmetric epoxidation methods.
Table 1: Enantiomeric Excess (% ee) for the Shi Epoxidation of Various Alkenes
| Alkene Substrate | Product Configuration | % ee |
| trans-Stilbene | (R,R) | >99 |
| trans-β-Methylstyrene | (1R,2R) | 90-92 |
| 1-Phenylcyclohexene | (1S,2R) | 96 |
| Trisubstituted Olefins | - | High |
| cis-β-Methylstyrene | (1R,2S) | 91 |
| Terminal Olefins | - | Encouragingly high |
Table 2: Comparison of Asymmetric Epoxidation Methods for Selected Alkenes
| Alkene Substrate | Epoxidation Method | Catalyst/Reagent | % ee |
| trans-Allyl alcohol | Sharpless-Katsuki | Ti(OiPr)₄, (+)-DET | >95 |
| cis-Stilbene | Jacobsen-Katsuki | Chiral Mn(III)-salen complex | >97 |
| trans-β-Methylstyrene | Shi | Fructose-derived ketone | 90-92 |
| Indene | Jacobsen-Katsuki | Chiral Mn(III)-salen complex | >98 |
Experimental Protocols for Stereochemical Validation
The determination of enantiomeric excess and the assignment of absolute configuration are typically achieved through a combination of chromatographic and spectroscopic techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used method for determining the enantiomeric excess of a chiral compound. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H), are often effective for separating epoxide enantiomers.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and an alcohol modifier like isopropanol or ethanol, is commonly used. The ratio of hexane to alcohol is optimized to achieve baseline separation of the enantiomers. For example, a mobile phase of n-hexane/ethanol (70/30, v/v) has been used effectively.
-
Flow Rate: A typical flow rate is in the range of 0.5-1.5 mL/min. A flow rate of 1.2 mL/min has been reported for the separation of glycidyl tosylate enantiomers.
-
Detection: UV detection is commonly used if the epoxide contains a chromophore.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H and ¹³C NMR spectroscopy cannot distinguish between enantiomers, it is a powerful tool for determining the relative stereochemistry of diastereomers and for confirming the structure of the epoxide.
Experimental Protocol: NMR Analysis for Relative Stereochemistry
-
Sample Preparation: A high-purity sample of the epoxide is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis: The chemical shifts and coupling constants of the epoxide protons can provide information about their relative orientation. For terminal and spiroepoxides, computational methods can be used in conjunction with experimental NMR data to assign the relative configuration with high confidence.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space, providing crucial information for determining the relative stereochemistry.
For the determination of enantiomeric excess using NMR, chiral shift reagents or chiral solvating agents can be employed. These agents interact with the enantiomers to form diastereomeric complexes that have distinct NMR spectra, allowing for the quantification of the individual enantiomers.
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. It is the gold standard for structural elucidation.
Experimental Protocol: X-ray Crystallography
-
Crystallization: The purified epoxide is crystallized from a suitable solvent or solvent mixture. This is often the most challenging step.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions, ultimately providing a three-dimensional model of the molecule with its absolute stereochemistry.
Visualizing the Workflow for Stereochemical Validation
The following diagrams illustrate the typical workflows for determining the stereochemistry of epoxides obtained from a Shi epoxidation.
Caption: General workflow for the synthesis and stereochemical validation of epoxides.
Caption: Decision-making process for selecting the appropriate analytical technique.
Conclusion
The Shi epoxidation provides a highly effective and practical method for the synthesis of chiral epoxides. The validation of the stereochemical outcome of this reaction is crucial and can be reliably achieved through a combination of modern analytical techniques. Chiral HPLC is the workhorse for determining enantiomeric excess, while NMR spectroscopy and X-ray crystallography are indispensable for elucidating the relative and absolute stereochemistry, respectively. By selecting the appropriate analytical workflow, researchers can confidently characterize the stereochemical integrity of their synthesized epoxides, a critical step in the development of new pharmaceuticals and fine chemicals.
A Comparative Guide to Oxidants in the Shi Epoxidation: Oxone® vs. Hydrogen Peroxide
For researchers, scientists, and drug development professionals, the Shi epoxidation stands as a powerful tool for the asymmetric synthesis of epoxides, crucial intermediates in the production of complex molecules and pharmaceuticals. This guide provides a comparative analysis of the two primary oxidants employed in this reaction: Oxone® (potassium peroxymonosulfate) and hydrogen peroxide. The selection of an appropriate oxidant is critical, influencing reaction efficiency, enantioselectivity, and environmental impact.
The Shi epoxidation, a landmark in organocatalysis, utilizes a fructose-derived chiral ketone to catalyze the epoxidation of a wide range of olefins.[1][2] The reaction is renowned for its ability to deliver high enantiomeric excess (ee), particularly for trans-disubstituted and trisubstituted alkenes.[1] The core of the catalytic cycle involves the in situ generation of a highly reactive dioxirane intermediate from the ketone catalyst and a stoichiometric oxidant.[2] While Oxone® has been the traditional oxidant of choice, hydrogen peroxide has emerged as a greener and more atom-economical alternative.[3][4]
Performance Comparison: Oxone® vs. Hydrogen Peroxide
The choice between Oxone® and hydrogen peroxide hinges on a trade-off between established protocols with broad substrate scope and the benefits of a more environmentally benign process.
| Oxidant | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Oxone® | - High yields and enantioselectivity for a wide range of olefins.[1] - Well-established and extensively documented protocols.[5] - Commercially available as a stable solid. | - Generates a significant amount of inorganic salt byproducts (potassium sulfate).[4] - Requires a biphasic solvent system and a phase-transfer catalyst.[2] | - Biphasic medium (e.g., CH3CN/aqueous buffer).[2] - pH control is crucial (typically buffered at pH 10.5).[2] - Use of a phase-transfer catalyst (e.g., tetrabutylammonium sulfate).[2] |
| Hydrogen Peroxide | - "Greener" oxidant, with water as the primary byproduct.[3][4] - Reduces the overall salt load in the reaction mixture.[4] - Can be highly effective in achieving high yields and enantioselectivity.[3] | - Reaction conditions may require more careful optimization. - Fewer detailed comparative studies across a broad range of substrates. | - Often used in combination with an organic nitrile solvent (e.g., acetonitrile) to form a peroxyimidic acid intermediate.[6] - Can be run under milder pH conditions compared to Oxone®. |
Experimental Data
| Substrate | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| trans-Stilbene | Oxone® | High (not specified) | >98 | [7] |
| trans-Stilbene | Hydrogen Peroxide | High (not specified) | High (not specified) | [4] |
Note: The available literature often reports high yields and enantioselectivities for both oxidants without providing a direct side-by-side numerical comparison under identical conditions. Researchers are encouraged to consult specific publications for detailed results on their substrate of interest.
Experimental Protocols
General Procedure for Shi Epoxidation using Oxone®
This protocol is adapted from established literature procedures.[5]
Materials:
-
Alkene (1.0 equiv)
-
Shi catalyst (fructose-derived ketone) (0.2-0.3 equiv)
-
Oxone® (potassium peroxymonosulfate) (4.0-5.0 equiv)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) (0.01 equiv)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous buffer solution (e.g., borax/EDTA)
Procedure:
-
To a solution of the alkene in a mixture of acetonitrile and dichloromethane at 0 °C is added the Shi catalyst.
-
A solution of Oxone® and potassium carbonate in an aqueous buffer is prepared.
-
The aqueous solution of the oxidant and base is added slowly to the organic solution of the alkene and catalyst with vigorous stirring.
-
The reaction is monitored by TLC or GC.
-
Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by chromatography to yield the epoxide.
General Considerations for Shi Epoxidation using Hydrogen Peroxide
A detailed, standardized protocol for the hydrogen peroxide variant is less commonly cited in a single source. However, the general approach involves the following considerations:
Materials:
-
Alkene (1.0 equiv)
-
Shi catalyst (fructose-derived ketone) (0.2-0.3 equiv)
-
Hydrogen peroxide (30-50% aqueous solution)
-
Acetonitrile (CH₃CN)
-
A suitable buffer or base to maintain pH
Procedure Outline:
-
The alkene and Shi catalyst are dissolved in acetonitrile.
-
The aqueous hydrogen peroxide solution is added slowly to the reaction mixture, often with cooling.
-
The pH of the reaction may need to be controlled through the addition of a base or the use of a buffer system.
-
Workup and purification would follow a similar procedure to the Oxone® method, involving quenching of the excess peroxide, extraction, and chromatography.
Mandatory Visualizations
Catalytic Cycle of the Shi Epoxidation
The catalytic cycle illustrates the generally accepted mechanism of the Shi epoxidation, which proceeds through a dioxirane intermediate.
Caption: Catalytic cycle of the Shi epoxidation.
Experimental Workflow Comparison
This diagram outlines the general experimental workflows for the Shi epoxidation using Oxone® versus hydrogen peroxide.
Caption: Comparison of experimental workflows.
Conclusion
Both Oxone® and hydrogen peroxide are effective oxidants for the Shi epoxidation, each with distinct advantages. Oxone® is a well-established reagent with a vast body of literature supporting its use across a broad range of substrates. Hydrogen peroxide offers a more environmentally friendly and atom-economical alternative, a significant consideration for large-scale synthesis and green chemistry initiatives. The choice of oxidant will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, scalability, and environmental considerations. Further research providing direct, side-by-side comparisons of these oxidants on a wider variety of substrates would be invaluable to the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 3. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 4. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]
- 5. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Asymmetric epoxidation by chiral ketones derived from carbocyclic analogues of fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chemoenzymatic Synthesis Using Shi Epoxidation
In the landscape of modern synthetic chemistry, the quest for efficient and stereoselective methods for olefin epoxidation is paramount, particularly in the synthesis of complex chiral molecules and pharmaceuticals. Among the arsenal of available techniques, the Shi epoxidation, a metal-free organocatalytic method, has emerged as a powerful tool. This guide provides a comprehensive comparison of the Shi epoxidation with two other cornerstone methods: the Sharpless asymmetric epoxidation and the Jacobsen-Katsuki epoxidation. We present a detailed analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their synthetic challenges.
Performance Comparison of Asymmetric Epoxidation Methods
The choice of an epoxidation method is often dictated by the substrate scope, desired stereoselectivity, and reaction conditions. The following tables summarize the quantitative performance of Shi, Sharpless, and Jacobsen epoxidations across various olefin substrates.
| Substrate Type | Method | Typical Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Key Advantages | Limitations |
| trans-Disubstituted Olefins | Shi Epoxidation | 80-97 | >90 | N/A | High ee for a broad range of substrates, metal-free. | Requires careful pH control. |
| Sharpless Epoxidation | 70-90 | >90 | N/A | Excellent for allylic alcohols. | Limited to allylic alcohols. | |
| Jacobsen Epoxidation | 60-85 | 80-98 | N/A | Effective for unfunctionalized olefins. | Can be less effective for trans-olefins compared to cis. | |
| cis-Disubstituted Olefins | Shi Epoxidation | 60-85 | 80-95 | N/A | Effective with modified catalysts.[1] | Lower ee compared to trans-olefins with standard catalyst.[2] |
| Sharpless Epoxidation | 70-90 | >90 | N/A | Excellent for allylic alcohols. | Limited to allylic alcohols. | |
| Jacobsen Epoxidation | 80-98 | >90 | N/A | Highly effective for cis-olefins.[3] | ||
| Trisubstituted Olefins | Shi Epoxidation | 85-97 | >90 | >20:1 in some cases | High yields and ee's.[4] | |
| Sharpless Epoxidation | 70-90 | >90 | N/A | Excellent for allylic alcohols. | Limited to allylic alcohols. | |
| Jacobsen Epoxidation | 70-90 | 80-95 | N/A | Effective for some trisubstituted olefins. | ||
| Terminal Olefins | Shi Epoxidation | 30-70 | 70-88 | N/A | Metal-free. | Generally lower ee's compared to other substrates.[5] |
| Sharpless Epoxidation | 70-90 | >90 | N/A | Excellent for allylic alcohols. | Limited to allylic alcohols. | |
| Jacobsen Epoxidation | 60-80 | 70-90 | N/A | Effective for unfunctionalized terminal olefins. |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for the Shi, Sharpless, and Jacobsen epoxidations.
Shi Asymmetric Epoxidation
This protocol is adapted from the original work by Yian Shi and subsequent optimizations.[2][6]
Materials:
-
Fructose-derived ketone catalyst (Shi catalyst)
-
Olefin substrate
-
Oxone® (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Buffer solution (e.g., potassium borate/boric acid)
Procedure:
-
To a stirred solution of the olefin (1.0 mmol) and the Shi catalyst (0.2-0.3 mmol) in a mixture of CH₃CN and buffer (pH 10.5) at 0 °C, a solution of Oxone® (2.0 mmol) and K₂CO₃ (4.0 mmol) in water is added slowly over 1-2 hours.
-
The reaction mixture is stirred at 0 °C for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The mixture is extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired epoxide.
Sharpless Asymmetric Epoxidation
This protocol is a general procedure for the catalytic asymmetric epoxidation of allylic alcohols.[7][8]
Materials:
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
(+)- or (-)-Diethyl tartrate (DET)
-
Allylic alcohol substrate
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular sieves (4Å), powdered
Procedure:
-
A flame-dried flask is charged with powdered 4Å molecular sieves, anhydrous CH₂Cl₂, and the allylic alcohol (1.0 mmol).
-
The mixture is cooled to -20 °C, and Ti(OⁱPr)₄ (0.1 mmol) and the appropriate enantiomer of DET (0.12 mmol) are added sequentially.
-
After stirring for 30 minutes, TBHP (1.5 mmol) is added dropwise.
-
The reaction is maintained at -20 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are treated with a 1 M NaOH solution to remove titanium salts, then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Jacobsen-Katsuki Asymmetric Epoxidation
This protocol describes a general method for the epoxidation of unfunctionalized olefins.[3][9]
Materials:
-
Jacobsen's catalyst ((R,R)- or (S,S)-Mn(salen)Cl)
-
Olefin substrate
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Dichloromethane (CH₂Cl₂)
-
Buffer solution (e.g., phosphate buffer, pH 11.3)
-
4-Phenylpyridine N-oxide (optional, as an axial ligand)
Procedure:
-
To a vigorously stirred solution of the olefin (1.0 mmol) in CH₂Cl₂ at 0 °C is added the Jacobsen's catalyst (0.02-0.05 mmol) and optionally 4-phenylpyridine N-oxide (0.25 mmol).
-
A buffered solution of NaOCl (1.5 mmol, pH adjusted to 11.3) is added slowly over several hours.
-
The reaction is stirred at 0 °C until the starting material is consumed (monitored by TLC or GC).
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Chemoenzymatic Synthesis and Reaction Mechanisms
The integration of chemical and enzymatic steps, known as chemoenzymatic synthesis, offers powerful strategies for the construction of complex molecules. The Shi epoxidation, being a metal-free and relatively mild method, is particularly well-suited for such synthetic routes.
Shi Epoxidation in Natural Product Synthesis
A notable example is the use of Shi epoxidation in the total synthesis of complex natural products. For instance, in the synthesis of a polyether natural product, a polyene substrate was subjected to Shi epoxidation to generate a polyepoxide, which then underwent a biomimetic cascade cyclization to form the complex polycyclic ether core.[10] This highlights the ability of the Shi epoxidation to set multiple stereocenters in a single step, which can then be elaborated by enzymatic or further chemical transformations.
Reaction Mechanism and Workflow
The underlying mechanisms of these epoxidation methods dictate their substrate scope and stereoselectivity.
Caption: Chemoenzymatic workflow utilizing Shi epoxidation.
The Shi epoxidation proceeds via a chiral dioxirane intermediate generated in situ from the ketone catalyst and Oxone®.[6] This active oxidant then transfers an oxygen atom to the olefin in a stereocontrolled manner.
Caption: Comparison of the catalytic cycles of major asymmetric epoxidation reactions.
In contrast, the Sharpless epoxidation relies on a titanium-tartrate complex to deliver an oxygen atom from tert-butyl hydroperoxide specifically to allylic alcohols.[8] The Jacobsen epoxidation utilizes a chiral manganese-salen complex to epoxidize a broader range of unfunctionalized olefins with an oxidant like sodium hypochlorite.[3]
Conclusion
The Shi epoxidation stands out as a robust and highly enantioselective method for the epoxidation of a wide array of olefins, offering the significant advantage of being a metal-free organocatalytic process. While the Sharpless epoxidation remains the gold standard for allylic alcohols and the Jacobsen epoxidation provides excellent results for unfunctionalized cis-olefins, the Shi epoxidation offers a versatile and environmentally benign alternative. Its compatibility with chemoenzymatic strategies further solidifies its position as a valuable tool in modern organic synthesis, enabling the efficient construction of complex chiral molecules for various applications in research and drug development. The choice between these powerful methods will ultimately depend on the specific substrate and the overall synthetic strategy.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Shi Epoxidation [organic-chemistry.org]
- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 10. uni-giessen.de [uni-giessen.de]
A Comparative Guide to the Scalability of Asymmetric Epoxidation Methods
For researchers, scientists, and drug development professionals, the selection of a robust and scalable asymmetric epoxidation method is a critical decision in the synthesis of chiral intermediates. This guide provides an objective comparison of prominent methods, focusing on their performance at larger scales, supported by experimental data and detailed protocols.
The asymmetric epoxidation of olefins is a cornerstone of modern organic synthesis, enabling the creation of stereodefined epoxides that are versatile building blocks for a wide array of pharmaceuticals and complex molecules. While numerous methods have been developed to achieve high enantioselectivity on a laboratory scale, their translation to industrial production presents significant challenges. This comparison focuses on the scalability of several key asymmetric epoxidation techniques: the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations, alongside organocatalytic approaches such as Juliá-Colonna and phase-transfer catalysis. We will also touch upon the emerging role of flow chemistry in enhancing the scalability of these transformations.
Performance Comparison of Scalable Asymmetric Epoxidation Methods
The scalability of an asymmetric epoxidation method is determined by a combination of factors including catalyst loading, reaction time, yield, enantiomeric excess (ee%), and turnover number (TON). The following tables summarize available quantitative data for several key methods on various substrates, providing a basis for comparison.
| Method | Substrate | Scale | Catalyst Loading (mol%) | Reaction Time | Yield (%) | ee (%) | TON | Reference |
| Sharpless-Katsuki Epoxidation | Allylic Alcohols | Up to kg scale | 5-10 (catalytic) | Several hours | Generally high | >90 | Moderate | [1][2] |
| Jacobsen-Katsuki Epoxidation | Unfunctionalized Olefins | Up to kg scale | 0.4-2.0 | Several hours | High | >90 (for specific substrates) | High | [3][4] |
| Shi Epoxidation | Electron-deficient & unfunctionalized olefins | Up to 300 kg | 20-30 | 1-2 hours | 70 | 92 | Low | [5][6][7] |
| Juliá-Colonna Epoxidation | Electron-deficient Olefins | 100 g | ~10 (based on monomer) | 12 hours | 75-78 | up to 97 | Moderate | [8] |
| Phase-Transfer Catalysis | α,β-enones | gram-scale | 10 | Several hours | 61 | 97 | Moderate | [9] |
Table 1: Overview of Scalability Metrics for Various Asymmetric Epoxidation Methods. Note that direct comparison is challenging due to the variety of substrates and specific reaction conditions reported in the literature.
| Method | Substrate | Catalyst | Scale | Catalyst Loading | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Juliá-Colonna | Chalcone | Poly-L-leucine | 100 g | N/A | H₂O₂ | Toluene/Water | 22-35 | 12 | 75-78 | 95 |
| Shi Epoxidation | Unsaturated Ketone | (-)-Shi Ketone | 47.6 mmol | 1.0 eq | Oxone | Acetonitrile/Dimethoxymethane/Water | 0 | 2 | 70 | N/A |
Table 2: Specific Examples of Scaled-Up Asymmetric Epoxidation Reactions.
Catalytic Cycles and Reaction Workflows
Understanding the underlying mechanisms of these reactions is crucial for optimization and scale-up. The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations, as well as a general workflow for phase-transfer catalysis.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Jacobsen protocols for large-scale epoxidation of cyclic dienyl sulfones: application to the (+)-pretazettine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 5. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Shi Epoxidation Diketal Catalyst Waste
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of waste generated from Shi epoxidation reactions, which utilize the fructose-derived diketal catalyst. Adherence to these procedures is critical for ensuring a safe laboratory environment and responsible chemical waste management. The primary hazard associated with this reaction's waste stream is the presence of residual strong oxidants, which must be neutralized before disposal.
Core Principles of Disposal
The main safety concern with waste from Shi epoxidations is the presence of unreacted Oxone (potassium peroxymonosulfate), a powerful oxidizing agent.[1] It is crucial to quench any remaining oxidant before disposing of the reaction mixture.[1] The fructose-derived catalyst itself is an organic compound and, once the oxidant is neutralized, the waste can typically be handled as standard organic chemical waste.
Experimental Protocol for Waste Quenching and Disposal
The following procedure outlines the steps for safely quenching and preparing the Shi epoxidation reaction waste for disposal. This protocol is based on a typical work-up procedure where the primary goal is to neutralize hazardous components.
Step 1: Quenching of the Reaction Mixture At the end of the reaction, the mixture will contain the Shi catalyst, unreacted olefin, the epoxide product, solvents (commonly acetonitrile and dimethoxymethane), buffer salts (like potassium carbonate), and residual Oxone.
-
Cool the Reaction: Ensure the reaction mixture is cooled to 0°C in an ice bath. This helps to control the rate of the quenching reaction and prevent excessive heat generation.
-
Prepare a Quenching Solution: Prepare a saturated aqueous solution of a reducing agent. Sodium thiosulfate (Na₂S₂O₃) is a common and effective choice. Other suitable quenching agents include sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃).
-
Slow Addition of Quenching Agent: Slowly add the quenching solution to the cold reaction mixture with vigorous stirring. The addition should be done dropwise or in small portions to manage any potential exotherm.
-
Test for Complete Quenching: After the addition is complete, it is essential to verify that all the oxidant has been consumed. This can be done using starch-iodide test strips. A sample of the aqueous layer is spotted onto the test strip. If the strip turns blue-black, it indicates the presence of residual oxidant, and more quenching agent should be added. The quenching is complete when the test strip no longer changes color.
Step 2: Phase Separation and Waste Segregation
-
Dilution and Extraction: Once the quenching is complete, the reaction mixture is typically diluted with water and a suitable organic solvent (e.g., ethyl acetate) for product extraction.[2]
-
Separate the Layers: The mixture is transferred to a separatory funnel, and the aqueous and organic layers are separated.
-
Aqueous Waste: The aqueous layer will contain inorganic salts (from the Oxone, buffer, and quenching agent) and water-soluble organic components. This is typically considered aqueous chemical waste.
-
Organic Waste: The organic layer, containing the product, catalyst, and unreacted starting materials dissolved in the organic solvent, should be collected as halogenated or non-halogenated organic waste, depending on the solvents used.
Step 3: Final Disposal
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of aqueous and organic chemical waste.
Summary of Reagents and Their Roles
| Reagent/Component | Chemical Formula/Type | Role in Reaction/Work-up | Disposal Consideration |
| Shi Epoxidation Diketal Catalyst | C₁₂H₁₈O₆ | Chiral Organocatalyst | Segregated into organic waste stream after quenching. |
| Oxone | 2KHSO₅·KHSO₄·K₂SO₄ | Stoichiometric Oxidant | Primary Hazard. Must be completely quenched with a reducing agent. |
| Potassium Carbonate | K₂CO₃ | Base (to maintain optimal pH) | Neutralized and disposed of in the aqueous waste stream. |
| Acetonitrile/Dimethoxymethane | CH₃CN / C₄H₁₀O₂ | Solvents | Collected as organic solvent waste. |
| Sodium Thiosulfate | Na₂S₂O₃ | Quenching Agent | Used to neutralize residual Oxone. Disposed of in the aqueous waste stream. |
| Ethyl Acetate | C₄H₈O₂ | Extraction Solvent | Collected as organic solvent waste. |
Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of waste from a Shi epoxidation reaction.
Caption: Workflow for the safe quenching and disposal of Shi epoxidation waste.
By implementing these procedures, researchers can mitigate the risks associated with Shi epoxidation waste and ensure compliance with safety and environmental regulations. Always consult your institution's specific chemical hygiene and waste disposal plan.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Shi Epoxidation Diketal Catalyst
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized organocatalysts like the Shi Epoxidation Diketal Catalyst. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational handling procedures, and disposal plans to foster a secure research environment.
The this compound, a fructose-derived ketone, is a highly effective organocatalyst for the asymmetric epoxidation of alkenes.[1][2][3] While it offers a greener alternative to many metal-based catalysts by avoiding heavy metal contamination and allowing for milder reaction conditions, proper handling is crucial to minimize exposure and ensure operator safety.[1]
Recommended Personal Protective Equipment (PPE)
When handling the this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE, categorized by the type of protection.
| Protection Type | Required PPE | Specifications and Importance |
| Respiratory Protection | Dust Mask (N95 or equivalent) | Essential to prevent inhalation of the powdered catalyst, which can cause respiratory irritation. |
| Eye Protection | Safety Goggles or Eyeshields | Protects against splashes and airborne particles. Must be worn at all times in the laboratory.[4][5] |
| Hand Protection | Chemical-resistant Gloves (Nitrile) | Disposable nitrile gloves are the minimum requirement for incidental contact.[5] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves. |
| Body Protection | Laboratory Coat | Provides a barrier to protect skin and clothing from spills and contamination.[4][6] |
| Foot Protection | Closed-toe Shoes | Standard laboratory practice to protect against spills and falling objects.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety. The following step-by-step guidance outlines the key procedures for working with the this compound.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of the this compound, from initial preparation to final disposal.
Step-by-Step Handling Procedures:
-
Preparation :
-
Before entering the laboratory, ensure you are wearing appropriate personal attire, including long pants and closed-toe shoes.[6]
-
Don all required PPE as outlined in the table above: a lab coat, safety goggles, and nitrile gloves.
-
Conduct all manipulations of the solid catalyst and the reaction setup within a certified chemical fume hood to minimize inhalation exposure.
-
-
Handling and Reaction :
-
When weighing the catalyst, do so carefully to avoid generating dust.
-
The Shi epoxidation reaction is typically carried out under mild conditions, often at or below room temperature (e.g., 0°C to room temperature).[1][2]
-
The reaction often uses an oxidant such as oxone (potassium peroxymonosulfate) and may be run in a biphasic solvent system with a buffer to maintain an optimal pH (around 10.5).[2][3]
-
Always be aware of the potential for exothermic reactions, especially when scaling up.
-
-
Cleanup and Disposal :
-
After the reaction is complete, quench the reaction mixture according to your specific protocol.
-
Decontaminate all glassware and surfaces that have come into contact with the catalyst.
-
Dispose of all waste, including excess catalyst, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper), in appropriately labeled hazardous waste containers according to your institution's environmental health and safety guidelines.
-
Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat and eye protection. Wash hands thoroughly after removing PPE.
-
By adhering to these safety protocols, researchers can confidently and safely utilize the this compound in their synthetic endeavors, contributing to a culture of safety and scientific excellence.
References
- 1. This compound | 18422-53-2 | Benchchem [benchchem.com]
- 2. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 3. Shi Epoxidation [organic-chemistry.org]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
